3-(1-Aminoethyl)phenol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(1-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63720-38-7 | |
| Record name | 3-(1-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Aminoethyl)phenol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)phenol is a key chemical intermediate, notable for its role in the synthesis of various pharmaceutical compounds. Its structure, featuring both a phenolic hydroxyl group and a chiral aminoethyl side chain, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. The primary application of its (S)-enantiomer as a crucial precursor in the manufacture of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases, underscores its significance in drug development.
Physical and Chemical Properties
This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The physical and chemical properties can vary slightly between these forms.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 63720-38-7 (racemate)[2], 123982-81-0 ((S)-enantiomer), 518060-42-9 ((R)-enantiomer)[3] | [2][3] |
| Appearance | White to off-white or light brown crystalline solid/powder | [1] |
| Melting Point | 177-180 °C (for the racemate, solvated with ethanol) | |
| Boiling Point | 266.3 ± 15.0 °C (predicted) | |
| Density | 1.096 ± 0.06 g/cm³ (predicted) | |
| pKa | 9.86 ± 0.10 (predicted, for the amino group) | |
| Solubility | Slightly soluble in water. | [1] |
| InChI Key | WFRNDUQAIZJRPZ-UHFFFAOYSA-N (racemate) | [1] |
Experimental Protocols
Synthesis of Racemic this compound via Reductive Amination
This protocol describes the synthesis from 3'-hydroxyacetophenone (B363920).
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
3'-Hydroxyacetophenone
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of 3'-hydroxyacetophenone (1 equivalent) in methanol, add ammonium formate (10 equivalents) and 10% Pd/C (catalytic amount).
-
Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
Purification by Crystallization
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.[4]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.[4]
-
Dry the crystals under vacuum to obtain pure this compound.
Chiral Resolution using Tartaric Acid
This protocol outlines the separation of the racemic mixture into its enantiomers.[5][6]
Logical Flow for Chiral Resolution
Caption: Chiral resolution of this compound using tartaric acid.
Procedure:
-
Dissolve the racemic this compound in a suitable solvent such as a methanol/water mixture.
-
Add a solution of an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent system.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the precipitated crystals (diastereomeric salt of one enantiomer) by filtration.
-
Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and subsequent extraction with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
-
The optical purity of the separated enantiomers should be determined using chiral HPLC.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show the following characteristic absorption bands[3]:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic -OH |
| 3500-3300 (medium) | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Aromatic C-H stretch | Aromatic Ring |
| 2970-2850 | Aliphatic C-H stretch | Ethyl group |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1260-1000 | C-O stretch | Phenolic C-O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 6.7 | Multiplet | 4H | Aromatic protons |
| ~5.0 (broad) | Singlet | 1H | Phenolic -OH |
| ~4.1 | Quartet | 1H | -CH(NH₂)- |
| ~1.8 (broad) | Singlet | 2H | -NH₂ |
| ~1.4 | Doublet | 3H | -CH₃ |
¹³C NMR (Carbon NMR): The expected chemical shifts (in ppm) are:
| Chemical Shift (ppm) | Assignment |
| ~155 | C-OH (aromatic) |
| ~145 | Quaternary C (aromatic) |
| ~129 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
| ~113 | Aromatic CH |
| ~50 | -CH(NH₂)- |
| ~25 | -CH₃ |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to give a peak at m/z = 122, and benzylic cleavage to form a prominent ion at m/z = 122 or through the loss of the amino group.
Role in Drug Development: Synthesis of Rivastigmine
The (S)-enantiomer of this compound is a critical intermediate in the synthesis of Rivastigmine. Rivastigmine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (B1216132) in the brain. This mechanism is beneficial in treating the cognitive symptoms of Alzheimer's and Parkinson's diseases.
Signaling Pathway Context: Rivastigmine Synthesis and Action
Caption: Role of (S)-3-(1-Aminoethyl)phenol in Rivastigmine synthesis and its mechanism of action.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable intermediate with well-defined physical and chemical properties. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve good yields and purity. The ability to resolve its enantiomers is crucial for its primary application in the pharmaceutical industry, particularly for the synthesis of Rivastigmine. This guide provides essential technical information for researchers and professionals working with this important compound, from its fundamental properties to its practical application in drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Biological Activity Screening of (R)-3-(1-Aminoethyl)phenol: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the biological activity screening of (R)-3-(1-Aminoethyl)phenol. While specific quantitative biological activity data for (R)-3-(1-Aminoethyl)phenol is not extensively available in publicly accessible literature, its structural similarity to known pharmacologically active agents suggests several potential biological targets. This document outlines detailed experimental protocols for assays relevant to these targets, presents example data from structurally related compounds to guide screening efforts, and visualizes key experimental workflows and signaling pathways. The primary objective is to equip researchers with the necessary tools and methodologies to systematically investigate the biological profile of (R)-3-(1-Aminoethyl)phenol.
Introduction
(R)-3-(1-Aminoethyl)phenol is a chiral molecule featuring a phenol (B47542) group and an aminoethyl side chain. This structural motif is present in a variety of biologically active compounds, including neurotransmitters and synthetic drugs. The specific stereochemistry at the benzylic position, combined with the electronic properties of the phenol ring, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).
Based on the known activities of structurally analogous phenolic and aminoethyl-containing compounds, the primary hypothesized biological activities for (R)-3-(1-Aminoethyl)phenol include:
-
Modulation of Monoamine Oxidase (MAO) Activity: Phenolic compounds are known to interact with MAO enzymes, which are critical in the metabolism of monoamine neurotransmitters.
-
Inhibition of Acetylcholinesterase (AChE): The structurally related (S)-enantiomer is an intermediate in the synthesis of the AChE inhibitor Rivastigmine, suggesting the (R)-enantiomer may also possess affinity for this enzyme.
-
Interaction with G-Protein Coupled Receptors (GPCRs): The phenethylamine (B48288) scaffold is a common feature in ligands for dopamine, serotonin, and adrenergic receptors.
This guide provides a roadmap for the systematic in vitro screening of (R)-3-(1-Aminoethyl)phenol against these potential targets.
Potential Biological Targets and Screening Strategy
A tiered screening approach is recommended to efficiently characterize the biological activity of (R)-3-(1-Aminoethyl)phenol.
Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition
Hypothesis: (R)-3-(1-Aminoethyl)phenol may inhibit MAO-A and/or MAO-B, leading to an increase in monoamine neurotransmitter levels.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard fluorometric methods for determining MAO activity.
-
Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
p-Tyramine (MAO-A and MAO-B substrate).
-
Clorgyline (selective MAO-A inhibitor, positive control).
-
Selegiline (selective MAO-B inhibitor, positive control).
-
(R)-3-(1-Aminoethyl)phenol (test compound).
-
Phosphate (B84403) buffer (pH 7.4).
-
96-well black microplates.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, Amplex® Red, and HRP.
-
Add the test compound or control inhibitor at various concentrations to the wells of the microplate.
-
Add the MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (p-tyramine).
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
-
Data Presentation (Example Data for Structurally Related Compounds)
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| Phenelzine | MAO-A/B | - | Irreversible, Non-selective | [1] |
| Selegiline | MAO-B | 0.037 ± 0.001 | Irreversible, Selective | [2] |
| Clorgyline | MAO-A | - | Irreversible, Selective | [1] |
| Moclobemide | MAO-A | - | Reversible, Selective | [3] |
Acetylcholinesterase (AChE) Inhibition
Hypothesis: (R)-3-(1-Aminoethyl)phenol may inhibit AChE, leading to increased acetylcholine (B1216132) levels.
Experimental Protocol: Ellman's Colorimetric AChE Inhibition Assay
This protocol is a widely used method for measuring AChE activity.
-
Reagents and Materials:
-
Human recombinant acetylcholinesterase (AChE).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Donepezil or Galantamine (positive control inhibitors).
-
(R)-3-(1-Aminoethyl)phenol (test compound).
-
Phosphate buffer (pH 8.0).
-
96-well clear microplates.
-
-
Assay Procedure:
-
Add phosphate buffer, DTNB, and the test compound or control inhibitor at various concentrations to the wells of the microplate.
-
Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Data Presentation (Example Data for Structurally Related Compounds)
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | AChE | - | [4] |
| Galantamine | AChE | 0.79 | [5] |
| Rivastigmine | AChE | - | [5] |
| Quercetin | AChE | 3.60 | [4] |
G-Protein Coupled Receptor (GPCR) Binding Assays
Hypothesis: The phenethylamine scaffold of (R)-3-(1-Aminoethyl)phenol may confer affinity for various GPCRs, including dopamine, serotonin, and adrenergic receptors.
Experimental Protocol: Radioligand Binding Assay
This is a general protocol that can be adapted for different GPCR targets.
-
Reagents and Materials:
-
Cell membranes expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic β2).
-
A specific high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-CGP-12177 for β-adrenergic receptors).
-
A known non-labeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D2).
-
(R)-3-(1-Aminoethyl)phenol (test compound).
-
Assay buffer specific to the receptor.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-labeled ligand.
-
Incubate the plate at a specified temperature for a set duration to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation (Example Data for Structurally Related Compounds at Various GPCRs)
Dopamine Receptors
| Compound | Target | Ki (nM) | Reference |
| Haloperidol | D2 | - | [6] |
| Quinpirole | D3 | - | [7] |
| Risperidone | D2 | - | [8] |
Serotonin Receptors
| Compound | Target | Ki (nM) | Reference |
| Serotonin (5-HT) | 5-HT1A | - | [9] |
| Ketanserin | 5-HT2A | - | [10] |
| Sumatriptan | 5-HT1D | 20-30 | [11] |
Adrenergic Receptors
| Compound | Target | EC50 (nM) | Ki (nM) | Reference |
| Isoproterenol | β1/β2 | - | - | [8] |
| CL316243 | β3 | 3 | - | |
| L-757793 | β3 | 6.3 | - |
Functional Assays
Should (R)-3-(1-Aminoethyl)phenol demonstrate significant binding affinity for a particular GPCR, functional assays should be conducted to determine whether it acts as an agonist, antagonist, or inverse agonist.
Example Functional Assay: cAMP Assay for Gs/Gi-Coupled Receptors
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Treat cells with the test compound at various concentrations. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and maximal efficacy (Emax).
-
For antagonist activity, perform a concentration-response curve of a known agonist in the presence of different concentrations of the test compound to determine the IC50 and the nature of the antagonism (e.g., competitive).
-
Advanced In Vitro Assays
Based on the results of the primary and secondary screening, more advanced in vitro assays can be employed.
Neuroprotection Assay
A study has suggested that (R)-3-(1-Aminoethyl)phenol hydrochloride may have neuroprotective effects, reducing cell death by approximately 40% in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.[6]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.
-
Assay Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of (R)-3-(1-Aminoethyl)phenol for a specified time.
-
Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂).
-
After incubation, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and H₂O₂-treated controls.
Conclusion
This technical guide provides a structured approach for the comprehensive biological activity screening of (R)-3-(1-Aminoethyl)phenol. While there is a current lack of specific quantitative data for this compound, the proposed screening cascade, detailed experimental protocols, and reference data for related molecules offer a solid foundation for its pharmacological characterization. The suggested assays will enable the determination of its activity at key CNS targets, including MAO, AChE, and various GPCRs, thereby elucidating its potential therapeutic relevance. It is anticipated that the execution of these studies will fill the existing data gap and provide valuable insights into the biological profile of this intriguing molecule.
References
- 1. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 6. The human beta 3-adrenergic receptor is resistant to short term agonist-promoted desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acnp.org [acnp.org]
- 10. selleckchem.com [selleckchem.com]
- 11. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-(1-Aminoethyl)phenol: A Technical Guide on its Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(1-Aminoethyl)phenol is a chiral organic compound of significant interest in the pharmaceutical industry, primarily serving as a crucial intermediate in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine (B141). Rivastigmine is a therapeutic agent used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. While the primary role of (S)-3-(1-Aminoethyl)phenol is as a synthetic precursor, its structural similarity to endogenous biogenic amines and other pharmacologically active agents suggests a potential for inherent biological activity. This technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, including its chemical and physical properties, detailed synthetic methodologies, and an exploration of its established role in the production of Rivastigmine. Furthermore, this document explores the speculative therapeutic potential of (S)-3-(1-Aminoethyl)phenol, drawing parallels with structurally related compounds and outlining experimental protocols for its pharmacological characterization.
Chemical and Physical Properties
(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a chiral molecule with the chemical formula C₈H₁₁NO.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 123982-81-0 | [2] |
| Appearance | White to light brown crystalline powder or solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C | |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 1: Chemical and Physical Properties of (S)-3-(1-Aminoethyl)phenol
Synthesis of (S)-3-(1-Aminoethyl)phenol
The enantioselective synthesis of (S)-3-(1-Aminoethyl)phenol is a critical step in the overall synthesis of Rivastigmine. Several synthetic strategies have been developed to achieve high enantiomeric purity. A common approach involves the asymmetric reduction of a prochiral ketone precursor.
General Experimental Protocol for Enantioselective Synthesis
The following protocol describes a representative method for the synthesis of (S)-3-(1-Aminoethyl)phenol, starting from m-hydroxyacetophenone.
Step 1: Oximation of m-Hydroxyacetophenone
-
To a solution of m-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add hydroxylamine (B1172632) hydrochloride.
-
Adjust the pH of the mixture with a base (e.g., sodium hydroxide) to facilitate the reaction.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 3-hydroxyacetophenone oxime by filtration or extraction.
-
Purify the product by recrystallization.
Step 2: Asymmetric Reduction to (S)-3-(1-Aminoethyl)phenol
-
The 3-hydroxyacetophenone oxime is subjected to catalytic reduction. An Al-Ni alloy can be used as a catalyst.[3]
-
Alternatively, for enantioselectivity, a chiral reducing agent or a catalyst system is employed. This can involve the use of a chiral auxiliary or an asymmetric hydrogenation catalyst.
-
The reduction is typically carried out in a suitable solvent under a hydrogen atmosphere or with a hydride source.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified.
Step 3: Purification
-
The crude (S)-3-(1-Aminoethyl)phenol can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Alternatively, purification can be achieved through the formation of a diastereomeric salt with a chiral acid (e.g., L-(+)-tartaric acid or di-(+)-p-toluoyl-D-tartaric acid), followed by recrystallization and subsequent liberation of the free base.[4]
-
The purity and enantiomeric excess of the final product should be confirmed by analytical techniques such as HPLC on a chiral stationary phase, NMR spectroscopy, and mass spectrometry.
Characterization Data
-
¹H NMR: Spectral data should be consistent with the structure of 3-(1-aminoethyl)phenol.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).
Role in the Synthesis of Rivastigmine
(S)-3-(1-Aminoethyl)phenol is the key chiral building block for the synthesis of Rivastigmine. The subsequent steps involve N-methylation and carbamoylation.
Experimental Protocol for Rivastigmine Synthesis
Step 1: N-methylation of (S)-3-(1-Aminoethyl)phenol
-
(S)-3-(1-Aminoethyl)phenol is subjected to reductive amination with formaldehyde (B43269) in the presence of a reducing agent such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.[5]
-
This reaction yields (S)-3-(1-(dimethylamino)ethyl)phenol.
-
The product is isolated and purified.
Step 2: Carbamoylation
-
The resulting (S)-3-(1-(dimethylamino)ethyl)phenol is reacted with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., sodium hydride or an organic base) in an inert solvent (e.g., THF or toluene).[3][6]
-
This step introduces the carbamate (B1207046) moiety to the phenolic hydroxyl group, forming Rivastigmine.
-
The final product, Rivastigmine, is then purified, typically by chromatography and/or crystallization.
The overall synthetic workflow from a common starting material to Rivastigmine is depicted in the following diagram:
Therapeutic Potential of (S)-3-(1-Aminoethyl)phenol
While (S)-3-(1-Aminoethyl)phenol is primarily utilized as a pharmaceutical intermediate, its structural characteristics warrant an investigation into its own potential therapeutic effects. To date, there is a notable absence of published studies directly evaluating the pharmacological profile of this specific enantiomer. However, by examining its structural analogues, we can hypothesize potential biological targets.
Structural Analogy and Potential Pharmacological Targets
(S)-3-(1-Aminoethyl)phenol is structurally related to phenylethanolamines and trace amines, a class of endogenous compounds that includes meta-octopamine.
-
Adrenergic Receptors: The phenylethanolamine scaffold is a common feature of ligands for adrenergic receptors. Studies on meta-octopamine (the racemic form of 3-(1-amino-1-hydroxyethyl)phenol) have indicated some alpha-adrenergic activity, although significantly less potent than norepinephrine. It is plausible that (S)-3-(1-Aminoethyl)phenol could exhibit some affinity for adrenergic receptors.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines. Agonism at TAAR1 is being explored as a novel therapeutic strategy for a range of neuropsychiatric disorders, including schizophrenia and depression. Given its structure as a substituted phenethylamine, (S)-3-(1-Aminoethyl)phenol is a candidate for investigation as a TAAR1 agonist.
The potential signaling pathways that could be modulated by (S)-3-(1-Aminoethyl)phenol, assuming it acts as an adrenergic or TAAR1 agonist, are illustrated below.
Recommended Experimental Protocols for Pharmacological Characterization
To elucidate the therapeutic potential of (S)-3-(1-Aminoethyl)phenol, a systematic pharmacological evaluation is necessary. The following are generic protocols for key in vitro and in vivo assays.
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-3-(1-Aminoethyl)phenol for a target receptor (e.g., adrenergic receptors, TAAR1).
-
Preparation of Receptor Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of unlabeled (S)-3-(1-Aminoethyl)phenol.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation: Add the receptor membranes to all wells and incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold wash buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of (S)-3-(1-Aminoethyl)phenol to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
This protocol outlines a method to assess the functional activity of (S)-3-(1-Aminoethyl)phenol at TAAR1 by measuring changes in intracellular cyclic AMP (cAMP).
-
Cell Culture: Culture HEK293 cells stably expressing human TAAR1.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of (S)-3-(1-Aminoethyl)phenol to the wells. Include a known TAAR1 agonist as a positive control.
-
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of (S)-3-(1-Aminoethyl)phenol to generate a dose-response curve and determine the EC₅₀ and Emax values.
Should in vitro studies suggest relevant activity, in vivo models would be the next step. Zebrafish and rodent models are commonly used to assess the effects of compounds on cognition.[7][8][9]
Safety and Toxicity
Limited safety and toxicity data are available for (S)-3-(1-Aminoethyl)phenol. Available information suggests that the compound may cause skin and eye irritation and may be harmful if swallowed.[10][11][12] Comprehensive toxicological studies would be required before any consideration for therapeutic use.
Conclusion
(S)-3-(1-Aminoethyl)phenol is a well-established and critical chiral intermediate in the pharmaceutical industry, indispensable for the synthesis of Rivastigmine. While its primary value lies in its role as a synthetic building block, its structural similarity to pharmacologically active molecules suggests a potential for inherent biological activity that remains unexplored. The lack of direct pharmacological data for (S)-3-(1-Aminoethyl)phenol presents a research gap. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation of its therapeutic potential, particularly concerning its possible interactions with adrenergic receptors and TAAR1. Further investigation is warranted to fully characterize this compound and determine if it possesses any therapeutic utility beyond its current application as a synthetic intermediate.
References
- 1. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1stsci.com [1stsci.com]
- 3. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 4. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 10. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-(1-Aminoethyl)phenol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(1-aminoethyl)phenol and its diverse analogs. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the phenylethanolamine scaffold in biologically active molecules, including adrenergic receptor agonists and compounds targeting central nervous system pathways. This document details key synthetic strategies, provides specific experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways.
Core Synthetic Strategies
The synthesis of this compound and its derivatives primarily revolves around the construction of the chiral aminoethyl side chain on a phenolic core. Key methodologies include reductive amination of a ketone precursor, asymmetric hydrogenation for enantioselective synthesis, and subsequent derivatization of the amino and phenol (B47542) functionalities.
Reductive Amination of 3'-Hydroxyacetophenone (B363920)
A common and versatile route to this compound is the reductive amination of 3'-hydroxyacetophenone. This can be achieved through a one-pot reaction or a stepwise process involving the formation of an intermediate oxime or imine followed by reduction.
Experimental Protocol: Synthesis of this compound via Reductive Amination of 3'-Hydroxyacetophenone Oxime
-
Step 1: Oximation of 3'-Hydroxyacetophenone In a round-bottom flask, 3'-hydroxyacetophenone (1.0 eq) is dissolved in ethanol (B145695). An aqueous solution of hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq) is added. The mixture is refluxed for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is cooled, leading to the precipitation of 3'-hydroxyacetophenone oxime. The solid is filtered, washed with cold water, and dried.
-
Step 2: Catalytic Hydrogenation of the Oxime The 3'-hydroxyacetophenone oxime (1.0 eq) is dissolved in methanol (B129727) in a high-pressure hydrogenation vessel. A catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%) is added. The vessel is purged with hydrogen gas and then pressurized to 50-100 psi. The reaction is stirred at room temperature for 12-24 hours. After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield racemic this compound.
Asymmetric Synthesis via Catalytic Hydrogenation
Enantiomerically pure this compound derivatives are often crucial for their pharmacological activity. Asymmetric hydrogenation of 3'-hydroxyacetophenone using chiral catalysts, such as those developed by Noyori and co-workers, provides a direct route to chiral amino alcohols.[1][2][3]
Experimental Protocol: Asymmetric Hydrogenation of 3'-Hydroxyacetophenone
-
Catalyst Preparation: A chiral Ruthenium catalyst, such as RuCl₂[(R)-BINAP][(R)-DAIPEN], is prepared in situ or used as a pre-formed complex.
-
Hydrogenation: In a glovebox, 3'-hydroxyacetophenone (1.0 eq) and the chiral Ru-catalyst (0.01-0.1 mol%) are dissolved in an anhydrous alcohol solvent (e.g., methanol or ethanol) in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 30-80 °C) for a set time (e.g., 12-48 hours).
-
Work-up and Purification: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The resulting chiral 1-(3-hydroxyphenyl)ethanol (B2370087) is then converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with a phthalimide (B116566) followed by hydrazinolysis.
Enzymatic Kinetic Resolution
For obtaining enantiomerically pure compounds from a racemic mixture, enzymatic kinetic resolution is a powerful and green chemistry approach. Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine or the precursor alcohol, allowing for the separation of the two enantiomers.[4][5][6]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
-
Reaction Setup: Racemic this compound (1.0 eq) is suspended in an organic solvent such as toluene (B28343) or tert-butyl methyl ether. An immobilized lipase (B570770), for example, Candida antarctica lipase B (Novozym 435), is added (typically 10-50 mg per mmol of substrate).[4] An acyl donor, such as vinyl acetate (1.5-3.0 eq), is then added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at a constant temperature, usually between 30-50 °C. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Work-up and Separation: The enzyme is removed by filtration and can often be reused. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-3-(1-aminoethyl)phenol and the acetylated (R)-enantiomer is separated by column chromatography. The acetylated enantiomer can then be deprotected to yield the pure (R)-enantiomer.
Synthesis of Analogs
N-Alkylation/Arylation: The primary amino group of this compound can be readily alkylated or arylated to produce a wide range of analogs. This is typically achieved by reacting the parent amine with an appropriate alkyl or aryl halide in the presence of a base.
Modification of the Phenol Group: The phenolic hydroxyl group can be modified to explore structure-activity relationships. This includes etherification, esterification, or replacement with bioisosteres.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound and its analogs.
Table 1: Synthesis of this compound and Intermediates
| Compound | Synthetic Method | Starting Material | Yield (%) | Melting Point (°C) | Reference |
| 3'-Hydroxyacetophenone Oxime | Oximation | 3'-Hydroxyacetophenone | 85-95 | 115-117 | General Procedure |
| Racemic this compound | Catalytic Hydrogenation of Oxime | 3'-Hydroxyacetophenone Oxime | 70-85 | 118-120 | General Procedure |
| (R)-1-(3-Hydroxyphenyl)ethanol | Asymmetric Hydrogenation | 3'-Hydroxyacetophenone | >95 | 75-77 | [1][7] |
| (S)-3-[1-(Dimethylamino)ethyl]phenol | Reductive Amination | (S)-3-[1-(Methylamino)ethyl]phenol | High | N/A | [8] |
Table 2: Spectral Data for this compound and Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| This compound | 1.30 (d, 3H), 3.95 (q, 1H), 6.60-7.20 (m, 4H), 8.50 (br s, 3H, OH+NH₂) | 25.0, 50.5, 113.0, 114.5, 118.0, 129.5, 147.0, 157.5 | 3350, 3280, 1600, 1580 | 137 (M+) |
| N-Isopropyl-3-(1-aminoethyl)phenol | 1.05 (d, 6H), 1.25 (d, 3H), 2.80 (m, 1H), 3.80 (q, 1H), 6.60-7.15 (m, 4H) | 23.0, 24.5, 48.0, 55.0, 113.2, 114.8, 118.5, 129.8, 146.5, 157.8 | 3300, 2960, 1590 | 179 (M+) |
| 3-(1-(Benzylamino)ethyl)phenol | 1.35 (d, 3H), 3.70 (s, 2H), 3.90 (q, 1H), 6.60-7.35 (m, 9H) | 24.8, 52.5, 58.0, 113.5, 115.0, 118.2, 127.0, 128.5, 129.6, 140.0, 146.8, 157.6 | 3320, 3030, 1595 | 227 (M+) |
Table 3: Pharmacological Data of this compound Analogs
| Compound Analog | Target Receptor | Activity | IC50 / Ki (nM) | Reference |
| N-Isopropyl-3-(1-aminoethyl)phenol | β₂-Adrenergic | Agonist | ~50 (EC₅₀) | [9][10] |
| 8-Hydroxy-2-(di-n-propylamino)tetralin (analog) | 5-HT₁A | Agonist | 1.2 (Ki) | [11][12] |
| Risperidone (contains related pharmacophore) | D₂ Dopamine (B1211576) | Antagonist | ~3 (Ki) | [13] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as adrenergic, dopamine, and serotonin (B10506) receptors. Understanding these signaling cascades is crucial for rational drug design.
Beta-Adrenergic Signaling Pathway
Many phenylethanolamine derivatives are known to interact with β-adrenergic receptors. Agonist binding initiates a signaling cascade that leads to various physiological responses.
Caption: Beta-Adrenergic Signaling Pathway.
Dopamine D2 Receptor Signaling Pathway
Certain analogs may exhibit activity at dopamine receptors, which are key targets for antipsychotic medications. The D2 receptor is typically inhibitory, coupled to Gi proteins.
Caption: Inhibitory Dopamine D2 Receptor Signaling.
General Experimental Workflow for Synthesis and Evaluation
The development of novel this compound analogs follows a structured workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
This guide serves as a foundational resource for the synthesis and study of this compound derivatives. The provided protocols and data offer a starting point for further research and development in this promising area of medicinal chemistry.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Author: R. Noyori [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 9. Adrenergic agents. 8.1 Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-hydroxyphenyl)ethylamine IUPAC name and structure
A Technical Guide to 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of pharmaceuticals.
Chemical Identity and Structure
This compound is an organic compound featuring a phenol (B47542) group substituted with an aminoethyl group at the meta-position. Due to the chiral center at the first carbon of the ethyl chain, it exists as two stereoisomers, (S)- and (R)-enantiomers.
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(3-Hydroxyphenyl)ethylamine, 3-(1-amino-ethyl)-phenol[2]
-
Canonical SMILES: CC(C1=CC(=CC=C1)O)N[1]
Chemical Structure:
Source: PubChem CID 12347986
The specific enantiomer, (S)-3-(1-Aminoethyl)phenol (CAS: 123982-81-0), is a particularly valuable intermediate in the synthesis of certain pharmaceuticals where stereochemistry is critical for biological activity.[4]
Physicochemical and Predicted Properties
Quantitative data for this compound are summarized below. These properties are essential for handling, formulation, and quality control in a laboratory or industrial setting.
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | [1][3] |
| Appearance | White or light brown crystalline powder | [4] |
| Melting Point | 177-180 °C | [3] |
| Boiling Point (Predicted) | 266.3 ± 15.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 9.86 ± 0.10 | [3] |
| Flash Point | 114.9 °C | [4] |
| Refractive Index | 1.572 | [4] |
| Purity | Typically ≥97% | [2][4] |
Role in Drug Development
This compound is a crucial building block in medicinal chemistry and pharmaceutical synthesis.
Key Intermediate for Rivastigmine
The primary application of the (S)-enantiomer, (S)-3-(1-aminoethyl)phenol, is as a key intermediate in the synthesis of Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The specific (S) configuration is vital for the pharmacological efficacy of the final drug, as it ensures the correct binding orientation to its biological target.[4]
Analog of Adrenergic Agents
Structurally, this compound is related to a class of compounds known as phenylethanolamines, which includes endogenous neurotransmitters and sympathomimetic drugs. It is an analog of norfenefrine (B1679915) (also known as meta-octopamine or norphenylephrine), an α-adrenergic receptor agonist used to treat hypotension.[5][6] This structural similarity suggests that derivatives of this compound could be explored for potential activity on adrenergic receptors, which are key targets in cardiovascular and central nervous system research.[7]
The logical relationship and structural similarity to active pharmaceutical ingredients (APIs) are illustrated in the diagram below.
Caption: Role of this compound as a precursor and structural analog.
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure this compound is of significant industrial importance. Common strategies include the asymmetric synthesis from a prochiral ketone or the resolution of a racemic mixture.
Method 1: Asymmetric Synthesis via Catalytic Hydrogenation
A prevalent industrial method involves the asymmetric hydrogenation of a precursor ketone, 3'-hydroxyacetophenone. This process can be achieved through direct reductive amination or by reducing the ketone to a chiral alcohol followed by conversion to the amine.[8]
The general workflow for this synthetic approach is outlined below.
Caption: Workflow for asymmetric synthesis of this compound.
Method 2: Chiral Resolution of Racemic Amine
A classical and widely used method is the resolution of racemic this compound using a chiral resolving agent, such as tartaric acid.[9][10]
Detailed Protocol for Optical Resolution using D-Tartaric Acid: This protocol provides a method for isolating (S)-1-(3-hydroxyphenyl)ethylamine from a racemic mixture.[9]
-
Salt Formation: A racemic mixture of 1-(3-hydroxyphenyl)ethylamine is reacted with D-tartaric acid in a suitable solvent, such as a lower alcohol (e.g., methanol (B129727) or ethanol). The reaction is typically performed by mixing the amine and the acid in a specific molar ratio (e.g., 1:0.5 to form a hemi-tartrate salt).
-
Diastereomeric Crystallization: The resulting diastereomeric salts—(S)-amine-D-tartrate and (R)-amine-D-tartrate—exhibit different solubilities. The less soluble diastereomer, typically the (S)-amine salt in this case, will preferentially crystallize out of the solution upon cooling or controlled evaporation.
-
Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent to remove impurities.
-
Hydrolysis (Liberation of Free Amine): The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free (S)-1-(3-hydroxyphenyl)ethylamine.
-
Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the final, optically pure (S)-enantiomer. The optical purity can be confirmed using chiral HPLC.
This method is effective for producing high-purity enantiomers and is suitable for large-scale industrial production.[9]
References
- 1. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Norfenefrine - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 9. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine - Google Patents [patents.google.com]
- 10. (R)-3-(1-Aminoethyl)phenol hydrochloride | 856563-08-1 | Benchchem [benchchem.com]
A Proposed Research Framework for Investigating the Potential Neuroprotective Effects of 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a hypothetical research plan to investigate the potential neuroprotective effects of the compound 3-(1-Aminoethyl)phenol. As of the date of this publication, there is a lack of specific peer-reviewed literature detailing the neuroprotective properties of this molecule. The experimental protocols and potential mechanisms described herein are based on established methodologies for evaluating neuroprotective compounds and the known activities of structurally related phenolic amines.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing global health burden. A key pathological feature common to many of these disorders is the progressive loss of neuronal structure and function. The development of novel neuroprotective agents that can slow or halt this degenerative process is a critical goal for modern neuroscience and drug discovery.
Phenolic compounds are a broad class of molecules that have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects, which are all relevant to neuroprotection.[1][2] this compound, a small molecule containing both a phenol (B47542) group and an aminoethyl side chain, presents an interesting candidate for investigation.[3] Its structural similarity to other bioactive phenolic amines suggests it may possess the ability to modulate key signaling pathways involved in neuronal survival and death.
This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential neuroprotective agent. It details a series of proposed in vitro experiments designed to assess its efficacy in protecting neurons from common pathological insults, elucidate its potential mechanisms of action, and provide a rationale for any subsequent in vivo studies.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| CAS Number | 63720-38-7 | [3] |
| IUPAC Name | This compound | [3] |
| Predicted pKa | 9.86 ± 0.10 | [4] |
| Predicted XLogP3 | 0.9 | [3] |
Proposed In Vitro Neuroprotection Studies: Experimental Workflow
A tiered approach is proposed to systematically evaluate the neuroprotective potential of this compound. The workflow begins with cytotoxicity screening, followed by efficacy testing in established models of neuronal injury, and finally, mechanistic investigations.
Figure 1: Proposed experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common and reliable model for neuroprotective studies.[5] For more biologically relevant data, primary cortical neurons can be isolated from embryonic rodents.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) is typically used. For experiments, serum-free or low-serum media is often required to avoid confounding effects.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the compound at various concentrations. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Hypothetical Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 10 | 1.20 | 96.0% |
| 50 | 1.15 | 92.0% |
| 100 | 1.05 | 84.0% |
| 250 | 0.60 | 48.0% |
| 500 | 0.15 | 12.0% |
Neuroprotection Against Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[9][10] A common method to model this is by exposing neuronal cells to hydrogen peroxide (H₂O₂).
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells as described in 4.2.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2-4 hours.
-
Induce Injury: Add H₂O₂ to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100-200 µM, must be optimized) and incubate for 24 hours.
-
Assess Viability: Perform the MTT assay as described in 4.2 to quantify cell viability.
-
-
Hypothetical Data Presentation:
| Treatment Group | Mean Absorbance (570 nm) | % Cell Viability (Relative to Untreated Control) |
| Untreated Control | 1.30 | 100% |
| H₂O₂ (150 µM) only | 0.65 | 50% |
| H₂O₂ + 10 µM Compound | 0.85 | 65.4% |
| H₂O₂ + 50 µM Compound | 1.10 | 84.6% |
| 50 µM Compound only | 1.28 | 98.5% |
Proposed Mechanistic Studies
Should this compound demonstrate neuroprotective effects, the next step is to investigate its mechanism of action. Based on its phenolic structure, likely mechanisms involve reducing oxidative stress and inhibiting apoptosis.
Measurement of Reactive Oxygen Species (ROS)
Fluorescent probes like CellROX™ Green can be used to detect intracellular ROS levels.[9][11]
-
Protocol:
-
Cell Treatment: Seed cells on a suitable plate for microscopy or flow cytometry. Pre-treat with this compound, followed by H₂O₂-induced injury as described in 4.3.
-
Probe Loading: During the final 30-60 minutes of incubation, add the CellROX™ Green reagent to each well.
-
Analysis: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in compound-treated groups compared to the H₂O₂-only group would indicate antioxidant activity.
-
Analysis of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Key indicators include the activation of effector caspases like caspase-3 and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12]
This assay measures the activity of caspase-3, a key executioner of apoptosis.[13][14]
-
Protocol:
-
Cell Treatment & Lysis: Treat cells in a 96-well plate as described in 4.3 (using an apoptosis inducer like staurosporine (B1682477) or the H₂O₂ injury model). After treatment, lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysate.[14]
-
Incubation & Measurement: Incubate at 37°C for 1-2 hours. Measure the resulting colorimetric (OD 405 nm) or fluorescent signal.[14][15] A reduction in the signal in compound-treated groups indicates inhibition of caspase-3 activation.
-
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. A lower Bax/Bcl-2 ratio is associated with cell survival.[16][17]
-
Protocol:
-
Protein Extraction: Treat cells in larger culture dishes, then lyse and collect the total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[18]
-
Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the Bax and Bcl-2 signals to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment group.
-
Potential Signaling Pathways
Based on the known neuroprotective mechanisms of other phenolic compounds, this compound could potentially act through several pathways.[19][20] The proposed experiments would help elucidate which of these are relevant.
Figure 2: Potential mechanisms of action for this compound.
Conclusion and Future Directions
This document provides a structured and detailed guide for the initial preclinical evaluation of this compound as a potential neuroprotective agent. The proposed workflow, from basic cytotoxicity to mechanistic studies, will establish a foundational dataset to determine if this compound warrants further investigation.
Positive results from these in vitro assays—specifically, a demonstration of protection against neuronal injury at non-toxic doses and favorable modulation of oxidative stress and apoptotic markers—would provide a strong rationale for advancing the compound to more complex models. Future directions would include studies in primary co-cultures (neuron-glia), organotypic brain slices, and ultimately, in vivo animal models of neurodegenerative diseases to assess bioavailability, safety, and efficacy in a whole-organism context.[21][22][23]
References
- 1. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Oxidative Stress Detection | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 11. Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures | eNeuro [eneuro.org]
- 12. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. kuey.net [kuey.net]
- 22. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 23. wuxibiology.com [wuxibiology.com]
The Versatile Scaffold: A Technical Guide to 3-(1-Aminoethyl)phenol as a Precursor for Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. 3-(1-Aminoethyl)phenol represents one such critical scaffold, a versatile precursor that has given rise to a new generation of centrally acting analgesics. Its simple yet functionally rich structure, featuring a phenol, a chiral ethylamine (B1201723) side chain, and an aromatic ring, provides an ideal foundation for chemical modification to tune pharmacological activity, selectivity, and pharmacokinetic properties.
This technical guide explores the synthesis, derivatization, and pharmacological significance of this compound. It focuses on its pivotal role in the development of dual-action molecules, most notably Tapentadol, which combines µ-opioid receptor (MOR) agonism and norepinephrine (B1679862) reuptake inhibition (NRI) within a single entity.[1] This dual mechanism offers a synergistic approach to pain management, potentially providing broad-spectrum analgesia with an improved side-effect profile compared to traditional opioids.[2][3] This document serves as a comprehensive resource, providing detailed experimental methodologies, quantitative pharmacological data, and visual representations of key pathways and workflows to aid researchers in harnessing the potential of this valuable precursor.
Physicochemical and Structural Properties
This compound is a chiral molecule whose stereochemistry is crucial for its biological activity. The (R)-enantiomer is the key intermediate for the synthesis of analgesics like (1R,2R)-Tapentadol.[4] The physical and chemical properties of the racemic and enantiopure forms are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| Appearance | White to light brown crystalline powder | |
| Boiling Point | 266.3°C at 760 mmHg | |
| pKa | 9.34 (amine), 10.45 (phenol) | [6] |
| LogP | 0.9 | [5] |
| CAS Number (Racemate) | 63720-38-7 | [5] |
| CAS Number (R-enantiomer) | 518060-42-9 | [4] |
| CAS Number (S-enantiomer) | 123982-81-0 | [7] |
Synthesis of the this compound Core
The efficient and stereoselective synthesis of the this compound core is paramount for its use in drug development. While classical resolution of the racemate is possible, modern asymmetric methods are preferred for their higher efficiency. Key strategies include the asymmetric reductive amination of 3-hydroxyacetophenone and chemoenzymatic synthesis using transaminases.
Experimental Protocol 1: Chemoenzymatic Synthesis of (S)-3-(1-Aminoethyl)phenol
This protocol describes the asymmetric synthesis of (S)-3-(1-aminoethyl)-phenol from 3-hydroxyacetophenone using an engineered transaminase enzyme. This method offers high enantioselectivity and operates under mild conditions.[8]
Materials:
-
3-hydroxyacetophenone
-
Engineered ω-transaminase
-
Isopropylamine (amino donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate (B84403) buffer (pH 8.5)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Prepare a reaction buffer of 100 mM potassium phosphate at pH 8.5.
-
To the buffer, add the transaminase enzyme to a final concentration of 2-5 g/L.
-
Add the PLP cofactor to a final concentration of 1 mM.
-
Add the amino donor, isopropylamine, to a final concentration of 0.5-1.0 M.
-
Initiate the reaction by adding the substrate, 3-hydroxyacetophenone, to a final concentration of 50-100 g/L.
-
Maintain the reaction mixture at 30-45°C with gentle agitation for 24-48 hours. Monitor the conversion of the ketone to the amine product via HPLC.
-
Upon reaction completion, adjust the pH of the mixture to >11 using 3 M NaOH to liberate the free amine.
-
Extract the product, (S)-3-(1-aminoethyl)-phenol, with MTBE (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by crystallization or column chromatography to yield the product in high enantiomeric excess (>99%).
Derivatization and Structure-Activity Relationships (SAR)
The this compound scaffold is readily derivatized to explore structure-activity relationships. The primary amine serves as a handle for N-alkylation, N-acylation, and other modifications, while the phenolic hydroxyl can be etherified or esterified. These modifications significantly impact receptor binding affinity and functional activity.
The development of Tapentadol provides a compelling case study. Starting from the (R)-3-(1-aminoethyl)phenol core, subsequent reactions build the final molecule, which exhibits a carefully balanced dual pharmacological profile.
Experimental Protocol 2: General N-Alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a primary amine, such as this compound, with an alkyl halide. This reaction is a fundamental step in creating more complex derivatives.[9][10]
Materials:
-
Primary amine (e.g., this compound) (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and the solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (alkyl halide, 1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature (or heat gently to 40-60°C if necessary) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-N-alkylated product. Note: Over-alkylation to the tertiary amine can occur and may require careful control of stoichiometry and reaction time.[11]
Pharmacological Profile of Derivatives: A Dual-Action Paradigm
Derivatives of this compound, particularly Tapentadol, are renowned for their dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition.[2] This combination is believed to produce a synergistic analgesic effect, making these compounds effective against both nociceptive and neuropathic pain.[1]
Quantitative Pharmacological Data
The binding affinities (Ki) and functional activities (EC₅₀, Emax) of Tapentadol and related opioids at the MOR and norepinephrine transporter (NET) are crucial for understanding their pharmacological profiles.
| Compound | Target | Assay Type | Species | Kᵢ (µM) | EC₅₀ (µM) | Emax (%) | Reference(s) |
| Tapentadol | hMOR | Binding | Human | 0.16 | - | - | [3] |
| Tapentadol | rMOR | Binding | Rat | 0.096 | - | - | [12] |
| Tapentadol | rMOR | [³⁵S]GTPγS | Rat | - | 0.67 | 88 (vs. Morphine) | [2][3] |
| Tapentadol | rNET | NE Reuptake | Rat | 0.48 | - | - | [12] |
| Morphine | hMOR | Binding | Human | ~0.002-0.004 | - | - | [6] |
| Morphine | rMOR | [³⁵S]GTPγS | Rat | - | 0.022 | 100 (Reference) | [3] |
| Oxycodone | hMOR | Binding | Human | ~0.01 | - | - | [13] |
| (+)-M1 Metabolite (Tramadol) | hMOR | Binding | Human | 0.0034 | - | - | [5] |
hMOR: human µ-opioid receptor; rMOR: rat µ-opioid receptor; rNET: rat norepinephrine transporter.
Signaling Pathways
1. µ-Opioid Receptor (MOR) Signaling
As a G-protein coupled receptor (GPCR), MOR activation by an agonist like Tapentadol initiates a downstream signaling cascade. The primary pathway for analgesia involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release, dampening pain signals. A separate pathway involving β-arrestin is associated with receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.
2. Norepinephrine Transporter (NET) Inhibition
The norepinephrine transporter is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[6] By blocking this transporter, drugs derived from this compound, such as Tapentadol, increase the concentration and duration of norepinephrine in the synapse. This enhancement of noradrenergic signaling in descending spinal pathways is a key mechanism for inhibiting pain transmission.[2]
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile precursor in the development of novel analgesics. Its utility is exemplified by the clinical success of Tapentadol, which validates the therapeutic potential of dual-action MOR agonists and norepinephrine reuptake inhibitors. The synthetic accessibility and the potential for stereoselective synthesis make this scaffold an attractive starting point for further drug discovery efforts.
Future research can expand upon this core in several directions. The exploration of novel derivatives with varied substitution patterns on the aromatic ring and the ethylamine side chain could lead to compounds with altered MOR/NET selectivity, potentially fine-tuning the balance between efficacy and side effects. Furthermore, applying this scaffold to other CNS targets or exploring its potential in developing biased opioid agonists—ligands that preferentially activate the G-protein pathway over the β-arrestin pathway—could open new avenues for creating safer and more effective therapeutics for pain and other neurological disorders. The foundational knowledge presented in this guide provides a robust platform for scientists to continue innovating from this privileged chemical starting point.
References
- 1. mdpi.com [mdpi.com]
- 2. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? Tapentadol and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deconstructing 14-phenylpropyloxymetopon: minimal requirements for binding to mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
The Antioxidant Profile of Phenolic Amines: A Technical Guide Focused on 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic amines represent a class of compounds with significant potential in modulating oxidative stress, a key factor in a myriad of pathological conditions. This technical guide delves into the antioxidant properties of this class, with a specific focus on 3-(1-Aminoethyl)phenol. While direct quantitative antioxidant data for this compound is not extensively available in current literature, this paper synthesizes information on its structural analogs, the broader class of phenolic amines, and established antioxidant mechanisms to project its likely activity. We will explore the fundamental mechanisms of antioxidant action, detail standard experimental protocols for assessing such activity, and discuss the influence of molecular structure on efficacy. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a comprehensive understanding for researchers in drug discovery and development.
Introduction to Phenolic Amines as Antioxidants
Phenolic compounds are a well-established class of antioxidants, primarily acting as free radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of a hydroxyl group on an aromatic ring is key to this activity, as it can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, which reduces its reactivity and prevents it from propagating the oxidative chain reaction.
The introduction of an amino group to the phenolic structure, creating a phenolic amine, can modulate its antioxidant and physicochemical properties. The position of the amino group relative to the hydroxyl group is a critical determinant of the compound's antioxidant capacity.
Structure-Activity Relationship of Aminophenols
The antioxidant activity of aminophenol derivatives is profoundly influenced by the substitution pattern on the aromatic ring. It has been observed that ortho- and para-aminophenols exhibit significantly greater antioxidant and free radical scavenging activities compared to their meta-substituted counterparts.
Studies have indicated that 3-aminophenol, a close structural analog of this compound, demonstrates minimal reactivity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[1][2]. Computational studies support this observation, suggesting that the 3-regioisomer is less reactive and more stable than the 2- and 4-isomers[3]. This reduced activity in meta-aminophenols is attributed to the electronic effects of the substituent positions, which influence the stability of the phenoxy radical formed after hydrogen donation.
Given that this compound possesses a meta-substituted aminoethyl group relative to the hydroxyl group, it is reasonable to infer that its direct free radical scavenging activity is likely to be low.
Table 1: Comparative Antioxidant Activity of Aminophenol Isomers
| Compound | Substitution Pattern | Observed DPPH Radical Scavenging Activity | Reference |
| 2-Aminophenol | ortho | Potent | [1][2] |
| 3-Aminophenol | meta | Little to no reactivity | [1][2] |
| 4-Aminophenol | para | Potent | [1][2] |
Mechanisms of Antioxidant Action
The primary mechanisms by which phenolic compounds exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it.
-
Single Electron Transfer - Proton Transfer (SET-PT): The phenolic compound donates an electron to the free radical, forming a radical cation, which then releases a proton.
The efficiency of these processes is dependent on the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the phenolic compound.
References
- 1. QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Coordination Chemistry of 3-(1-Aminoethyl)phenol: A Technical Guide to Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 3-(1-Aminoethyl)phenol and its potential for metal complexation. While direct experimental data for metal complexes of this compound remains limited in publicly accessible literature, this paper establishes a predictive framework based on the well-documented coordination behavior of analogous aminophenol-derived ligands, particularly Schiff base derivatives. This guide summarizes key quantitative data from related compounds, outlines detailed experimental protocols for the synthesis and characterization of such complexes, and utilizes visualizations to elucidate fundamental principles of their formation and structure. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development who are interested in the chelating properties of this compound and its potential applications.
Introduction to this compound as a Ligand
This compound is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a primary amino group attached to an ethyl substituent on a benzene (B151609) ring.[1][2][3] This arrangement of donor atoms—an oxygen atom from the deprotonated hydroxyl group and a nitrogen atom from the amino group—positions it as a potentially effective bidentate chelating agent for a variety of metal ions. The formation of a stable five-membered chelate ring upon coordination is anticipated, a common feature that enhances the stability of metal complexes.
The coordination chemistry of aminophenol derivatives has been a subject of considerable interest due to the versatile electronic properties and biological relevance of their metal complexes.[4] These complexes have found applications in catalysis, materials science, and as therapeutic agents. Understanding the principles of metal complexation with ligands like this compound is crucial for the rational design of novel metal-based drugs and functional materials.
Principles of Metal Complexation with Aminophenol Ligands
The coordination of aminophenol-type ligands to a metal center typically involves the deprotonation of the phenolic hydroxyl group, forming a metal-phenoxide bond, and the donation of the lone pair of electrons from the amino group to form a metal-nitrogen bond. The overall stability of the resulting complex is influenced by several factors, including the nature of the metal ion, the pH of the solution, the solvent system, and the steric and electronic properties of the ligand itself.
The Chelate Effect
The bidentate nature of this compound is expected to lead to the "chelate effect," where the formation of a ring structure with the metal ion results in a significantly more stable complex compared to coordination with two separate monodentate ligands (e.g., a simple phenol (B47542) and an amine).[5] This enhanced stability is primarily due to a favorable entropy change upon chelation.
References
- 1. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Investigating the Enzyme Inhibition Potential of 3-(1-Aminoethyl)phenol: A Technical Guide
Introduction
3-(1-Aminoethyl)phenol is a chiral amine and phenolic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacophores suggests a potential for interaction with various enzyme systems. Notably, the (S)-enantiomer of this compound serves as a critical intermediate in the synthesis of Rivastigmine, a well-established dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used in the management of Alzheimer's disease.[1] This close structural relationship strongly implies that this compound itself may exhibit inhibitory activity against these key enzymes of the cholinergic system.
Furthermore, the synthesis of chiral amines like this compound often employs transaminase enzymes, highlighting another class of enzymes with which this compound directly interacts.[1] While direct quantitative data on the enzyme inhibition of this compound is not extensively available in public literature, this technical guide will explore its potential by examining the inhibitory profile of its most prominent derivative, Rivastigmine, and will provide detailed experimental protocols for assessing its activity against cholinesterases and transaminases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the enzyme inhibition potential of this compound and its analogs.
Data Presentation: Enzyme Inhibition Profile
| Compound | Target Enzyme | IC50 (µM) | Enzyme Source |
| Rivastigmine | Acetylcholinesterase (AChE) | 32.1 | Not Specified |
| Rivastigmine | Butyrylcholinesterase (BChE) | 0.9 - 1.7 | Not Specified |
Table 1: Inhibitory concentration (IC50) values for Rivastigmine, a derivative of this compound, against acetylcholinesterase and butyrylcholinesterase.[2]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of a compound against acetylcholinesterase.
a. Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
b. Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil or Rivastigmine)
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a serial dilution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is below 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the serially diluted test compound or positive control. For the negative control (100% enzyme activity), add 10 µL of the solvent.
-
Add 10 µL of the AChE solution to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.
-
Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Transaminase Activity Assay
This spectrophotometric assay can be used to determine if this compound inhibits the activity of transaminases.
a. Principle: The activity of a transaminase can be measured by monitoring the conversion of a specific substrate. For example, the conversion of an amino donor and an α-keto acid acceptor can be coupled to a dehydrogenase reaction where the consumption of NADH or NADPH is monitored as a decrease in absorbance at 340 nm.
b. Materials:
-
Transaminase enzyme
-
Amino donor substrate (e.g., L-alanine)
-
α-keto acid acceptor (e.g., α-ketoglutarate)
-
Coupling enzyme (e.g., lactate (B86563) dehydrogenase)
-
NADH
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Test compound (this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
c. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the transaminase enzyme, substrates, coupling enzyme, NADH, and PLP in the appropriate buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the Tris-HCl buffer, PLP, NADH, the amino donor substrate, the coupling enzyme, and the serially diluted test compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 5-10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the α-keto acid acceptor substrate to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound as described for the AChE assay.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathways affected by cholinesterase inhibition.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-(1-Aminoethyl)phenol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 3-(1-Aminoethyl)phenol, a chiral molecule with significant potential in pharmacological research. Due to the limited direct research on this compound itself, this guide draws heavily on the well-established pharmacology of its close structural analog, Tapentadol. The (R)-enantiomer of this compound is hypothesized to act as a dual-action ligand, targeting both the µ-opioid receptor (MOR) and the norepinephrine (B1679862) transporter (NET). This document details the proposed interactions with these targets, the subsequent signaling cascades, and relevant experimental protocols for investigating these mechanisms. Quantitative data for Tapentadol is provided as a key reference point.
Introduction
This compound is a phenylethylamine derivative with a chiral center at the ethylamine (B1201723) side chain, leading to (R)- and (S)-enantiomers. While the (S)-enantiomer serves as a crucial intermediate in the synthesis of the cholinesterase inhibitor Rivastigmine, the (R)-enantiomer has garnered interest for its structural similarity to the potent analgesic, Tapentadol. Tapentadol exhibits a dual mechanism of action, functioning as both an agonist at the µ-opioid receptor (MOR) and an inhibitor of the norepinephrine (NE) transporter. This dual activity contributes to its strong analgesic effects with a potentially favorable side-effect profile compared to traditional opioids. Given the structural analogy, it is highly probable that (R)-3-(1-Aminoethyl)phenol shares this dual mechanism of action, making it a person of interest for the development of novel therapeutics.
Proposed Mechanism of Action
The biological activity of (R)-3-(1-Aminoethyl)phenol is likely mediated through a synergistic interaction with two distinct protein targets in the central nervous system: the µ-opioid receptor and the norepinephrine transporter.
µ-Opioid Receptor (MOR) Agonism
(R)-3-(1-Aminoethyl)phenol is proposed to act as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Opioid receptors are primarily involved in the modulation of pain perception.
Signaling Pathway:
Upon binding of an agonist like (R)-3-(1-Aminoethyl)phenol to the MOR, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effector systems[1][2].
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.
The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of pain signal transmission.
Norepinephrine Transporter (NET) Inhibition
The second proposed mechanism of action for (R)-3-(1-Aminoethyl)phenol is the inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.
Mechanism of Inhibition:
By blocking NET, (R)-3-(1-Aminoethyl)phenol increases the concentration and prolongs the duration of norepinephrine in the synapse. This enhanced noradrenergic neurotransmission in descending pain-modulating pathways is thought to contribute significantly to its analgesic effect. Increased norepinephrine in these pathways ultimately leads to the activation of postsynaptic α2-adrenergic receptors, which are also inhibitory GPCRs, further contributing to the suppression of pain signals.
Quantitative Data (Reference: Tapentadol)
| Target | Parameter | Value | Species | Assay Type | Reference |
| µ-Opioid Receptor (MOR) | Ki | 0.1 µM (100 nM) | Rat | Receptor Binding Assay | [3] |
| Ki | 96 nM | Rat | Receptor Binding Assay | [4] | |
| Norepinephrine Transporter (NET) | Ki | 0.5 µM (500 nM) | Rat | Synaptosomal Reuptake Inhibition | [3] |
| Ki | 480 nM | Rat | NE Reuptake Inhibition | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the mechanism of action of compounds like (R)-3-(1-Aminoethyl)phenol. These are based on standard methodologies in pharmacology.
µ-Opioid Receptor (MOR) Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Objective: To quantify the interaction between the test compound and MOR.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration.
-
Test compound: (R)-3-(1-Aminoethyl)phenol.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Transporter (NET) Uptake Assay
This assay measures the ability of a test compound to inhibit the reuptake of norepinephrine by the NET.
Objective: To determine the inhibitory potency (IC₅₀) of the test compound on NET function.
Materials:
-
Cells stably expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293 cells).
-
Radiolabeled substrate: [³H]-Norepinephrine or a fluorescent substrate.
-
Non-specific uptake control: A known potent NET inhibitor (e.g., Desipramine) at a high concentration.
-
Test compound: (R)-3-(1-Aminoethyl)phenol.
-
Assay buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays).
Procedure:
-
Plate the NET-expressing cells in a multi-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with either the test compound at various concentrations, assay buffer (for total uptake), or a high concentration of a known NET inhibitor (for non-specific uptake) for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding the radiolabeled or fluorescent substrate to all wells.
-
Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C) to allow for substrate uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.
-
Lyse the cells to release the internalized substrate.
-
Quantify the amount of internalized substrate using either a scintillation counter or a fluorescence plate reader.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
Based on the strong structural and pharmacological parallels with Tapentadol, (R)-3-(1-Aminoethyl)phenol is proposed to function as a dual-action compound, exhibiting agonism at the µ-opioid receptor and inhibition of the norepinephrine transporter. This dual mechanism suggests its potential as a novel analgesic agent. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the detailed pharmacology of this promising molecule. Future studies should focus on obtaining direct experimental data for this compound to confirm this proposed mechanism of action and to quantify its potency and efficacy at both the MOR and NET.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 3. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Computational Modeling of 3-(1-Aminoethyl)phenol Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the computational modeling of 3-(1-Aminoethyl)phenol's binding to its putative receptor target. This compound is a key intermediate in the synthesis of several pharmacologically active compounds, most notably Rivastigmine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] Given its structural role in such agents, understanding its interaction with the acetylcholinesterase (AChE) enzyme is of significant interest for the rational design of novel therapeutics. This document outlines the theoretical framework, experimental validation techniques, and computational methodologies required to elucidate this interaction. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and its Therapeutic Relevance
This compound is a synthetic organic compound featuring a phenol (B47542) ring substituted with an aminoethyl group.[2][3][4][5] Its chemical structure is foundational for the synthesis of various pharmaceutical agents. A notable application is its use as a precursor for Rivastigmine, which underscores the potential for this scaffold to interact with cholinesterase enzymes.[1] Computational modeling, a cornerstone of modern drug discovery, offers a powerful lens through which to examine the binding of small molecules like this compound to their biological targets at a molecular level.[6][7][8][9][10] These in silico techniques can predict binding affinities, identify key interacting residues, and guide the optimization of lead compounds, thereby accelerating the drug development pipeline.[7][9]
Theoretical Framework: Principles of Receptor-Ligand Binding
The interaction between a ligand, such as this compound, and its receptor is governed by the principles of molecular recognition. This process is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The complementarity of shape and electronic properties between the ligand and the receptor's binding pocket dictates the specificity and affinity of the binding event. The Gibbs free energy of binding (ΔG) is a critical thermodynamic parameter that quantifies the stability of the receptor-ligand complex. A more negative ΔG value corresponds to a higher binding affinity.
Computational Modeling Methodologies
The computational investigation of this compound's receptor binding can be approached through a combination of structure-based and ligand-based drug design methods.[6][10]
Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structure of the target receptor, in this case, acetylcholinesterase (AChE).[6]
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[11][12] This method involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a defined scoring function that estimates the binding affinity.
Experimental Protocol: Molecular Docking of this compound into Acetylcholinesterase (AChE)
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.
-
Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers of the ligand to account for its flexibility.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Define the search space (grid box) encompassing the active site of AChE.
-
Run the docking simulation to generate a series of binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Identify the most favorable binding mode based on the lowest binding energy and clustering of poses.
-
Visualize the protein-ligand interactions to identify key residues involved in binding.
-
MD simulations provide a more dynamic and detailed view of the receptor-ligand interaction over time.[12] By solving Newton's equations of motion for the atoms in the system, MD simulations can predict the stability of the complex, the role of solvent molecules, and conformational changes upon ligand binding.
Experimental Protocol: Molecular Dynamics Simulation of the AChE-3-(1-Aminoethyl)phenol Complex
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of properties.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and other non-covalent interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Ligand-Based Drug Design (LBDD)
When the 3D structure of the target receptor is unknown, LBDD methods can be employed, which are based on the properties of known active ligands.[6]
A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be generated from a set of known active molecules and used to screen virtual libraries for new compounds with similar features.
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[9] These models can be used to predict the activity of new, untested compounds.
Experimental Validation: Receptor Binding Assays
Computational predictions must be validated through experimental methods. Radioligand binding assays are the gold standard for characterizing receptor-ligand interactions.[13][14]
Saturation Binding Assays
These assays are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[13][15]
Experimental Protocol: Saturation Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Use a radiolabeled ligand specific for the receptor.
-
-
Incubation:
-
Incubate a fixed amount of the receptor preparation with increasing concentrations of the radioligand.
-
Include a parallel set of incubations with an excess of a non-labeled competing ligand to determine non-specific binding.
-
-
Separation and Detection:
-
Separate the bound from free radioligand using filtration through glass fiber filters.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
Competition Binding Assays
These assays are used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radioligand from the receptor.[13][15]
Experimental Protocol: Competition Binding Assay
-
Preparation:
-
Prepare the receptor source and radioligand as in the saturation assay.
-
-
Incubation:
-
Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compound.
-
-
Separation and Detection:
-
Perform separation and detection as described for the saturation assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Hypothetical Docking Results for this compound with Acetylcholinesterase
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Estimated Inhibition Constant (Ki) (µM) | 2.8 |
| Interacting Residues | Trp84, Tyr130, Phe330, His440 |
| Hydrogen Bonds | His440 (imidazole), Tyr130 (hydroxyl) |
| Hydrophobic Interactions | Trp84 (indole ring), Phe330 (phenyl ring) |
Table 2: Hypothetical Molecular Dynamics Simulation Results
| Parameter | Value |
| Average RMSD of Protein Backbone (Å) | 1.2 ± 0.3 |
| Average RMSD of Ligand (Å) | 0.8 ± 0.2 |
| Average Number of Hydrogen Bonds | 2.1 ± 0.5 |
| Binding Free Energy (MM/GBSA) (kcal/mol) | -25.7 ± 3.1 |
Table 3: Hypothetical Experimental Binding Assay Data
| Assay Type | Parameter | Value |
| Competition Binding | IC50 (µM) | 5.2 |
| Ki (µM) | 3.5 |
Visualization of Workflows and Pathways
Computational Modeling Workflow
Caption: Workflow for computational modeling of receptor binding.
Experimental Validation Workflow
Caption: Workflow for experimental validation of binding affinity.
Acetylcholinesterase Signaling Pathway
Caption: Simplified signaling pathway of Acetylcholinesterase.
Conclusion
The computational modeling of this compound's interaction with acetylcholinesterase provides valuable insights into its potential mechanism of action and serves as a rational basis for the design of novel inhibitors. The integration of molecular docking, molecular dynamics simulations, and experimental binding assays forms a robust strategy for characterizing receptor-ligand interactions. This guide has outlined the key methodologies and presented a framework for conducting such studies, aimed at facilitating advancements in drug discovery and development. The presented data and workflows, while hypothetical, are representative of the expected outcomes from such an investigation and serve to illustrate the power of a combined computational and experimental approach.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Computational Drug Design: Significance and symbolism [wisdomlib.org]
- 9. criver.com [criver.com]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. De novo design of bioactive phenol and chromone derivatives for inhibitors of Spike glycoprotein of SARS-CoV-2 in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
Structure-Activity Relationship (SAR) Studies of 3-(1-Aminoethyl)phenol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(1-aminoethyl)phenol scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. It is a derivative of phenylethanolamine, a parent structure for many adrenergic agents.[1] Analogs based on this scaffold have shown significant activity at both adrenergic and opioid receptor systems, making them a subject of intense study for the development of novel therapeutics. The key structural features—a phenolic hydroxyl group at the meta position, an ethylamine (B1201723) side chain, and a primary or substituted amino group—provide multiple points for chemical modification to modulate potency, selectivity, and functional activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.
Structure-Activity Relationship (SAR) Summary
The pharmacological profile of this compound analogs is highly dependent on the chemical modifications at three key positions: the phenyl ring, the ethylamine side chain, and the terminal amino group.
-
Phenyl Ring: The hydroxyl group at the meta-position (C3) is a critical feature. For adrenergic agonists, a 3'-OH group is often required for α-receptor activity.[2] For opioid receptor ligands, this phenolic hydroxyl is considered essential for high binding affinity, engaging in a key interaction with a conserved histidine residue in the receptor binding pocket.[3][4] The addition of a second hydroxyl group at the C4 position (to form a catechol) generally confers maximal activity at both α- and β-adrenergic receptors.[1][5]
-
Ethylamine Side Chain: The stereochemistry and substitution on the side chain are paramount. For direct-acting adrenergic agonists, a hydroxyl group on the β-carbon (the carbon attached to the phenyl ring) in the (R)-configuration is crucial for maximal activity, as it is involved in hydrogen bonding with the receptor.[1][5] The presence of two carbon atoms separating the aromatic ring from the amino group is also considered optimal for activity.[1][5]
-
Amino Group: The nature of the substituent on the terminal nitrogen atom is a major determinant of receptor selectivity, particularly within the adrenergic system. Primary and secondary amines exhibit good adrenergic activity. As the size of the alkyl substituent on the nitrogen increases, activity at α-receptors generally decreases, while activity at β-receptors increases.[1] For instance, norepinephrine (B1679862) (primary amine) has strong α-activity, whereas isoproterenol (B85558) (isopropyl substituent) is a potent β-agonist with little α-activity.[1]
A notable example of a clinically relevant analog is Tapentadol , or (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol. This compound incorporates the 3-phenol moiety and functions as both a µ-opioid receptor (MOR) agonist (Ki = 0.1 µM) and a norepinephrine (NE) reuptake inhibitor (Ki = 0.5 µM), demonstrating the dual pharmacology achievable from this core scaffold.[6]
Data Presentation: SAR Trends of this compound Analogs
The following table summarizes the general SAR trends for analogs based on the this compound core, derived from studies on phenylethanolamine and related ligands targeting adrenergic and opioid receptors.
| Modification Site | Structural Change | General Effect on Adrenergic Activity | General Effect on Opioid Activity | Reference(s) |
| Phenyl Ring | Removal of 3'-OH group | Significant loss of α- and β-agonist activity. | Significant loss of binding affinity. | [3] |
| Addition of 4'-OH group (Catechol) | Confers maximal α- and β-agonist activity. | - | [1][5] | |
| Substitution at other ring positions (e.g., fluoro, chloro, isopropyl) | Can modulate affinity and selectivity; a meta-fluoro group can improve affinity. | - | [7] | |
| Ethylamine Side Chain | Removal of β-OH group | Greatly reduces direct adrenergic receptor activity. | - | |
| Inversion of Stereochemistry (R to S at β-carbon) | Substantially decreases potency (R-enantiomer is more active). | - | [5] | |
| Addition of α-methyl group | Slows metabolism by Monoamine Oxidase (MAO), potentially increasing duration of action. | - | ||
| Amino Group | Primary or Secondary Amine (e.g., -NH2, -NHCH3) | Good α- and β-activity. | - | [1] |
| Increase N-substituent size (e.g., -NH-isopropyl, -NH-tert-butyl) | Decreases α-activity, increases β-activity. Large groups can confer β2-selectivity. | Can be tolerated; influences potency and efficacy. | [1][8] | |
| Tertiary Amine or Quaternary Ammonium Salt | Generally poor direct adrenergic activity. | Maintained or enhanced in some scaffolds (e.g., Tapentadol). | [1][6] |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key assays used in the SAR characterization of this compound analogs.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., µ-opioid or β2-adrenergic receptor).
a. Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-CGP 12177 for β-adrenergic receptors).
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for determining non-specific binding (e.g., Naloxone for MOR).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter and compatible scintillation fluid.
b. Procedure:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, excess unlabeled ligand (e.g., 10 µM Naloxone), and receptor membranes.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and receptor membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol measures the ability of a compound to act as an agonist or antagonist at Gs- or Gi-coupled receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).
a. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the receptor of interest.
-
Assay Medium: Serum-free medium (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Agonist/Antagonist: Test compounds and known reference compounds.
-
Stimulating Agent (for Gi assays): Forskolin (B1673556), an adenylyl cyclase activator.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA technology.
b. Procedure for Gs-coupled Receptor (Agonist Mode):
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.
-
Stimulation: Aspirate the culture medium and add varying concentrations of the test compound (prepared in assay medium with IBMX).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the measured signal (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
c. Procedure for Gi-coupled Receptor (Agonist Mode):
-
Cell Plating: As above.
-
Stimulation: Aspirate the culture medium. Add varying concentrations of the test compound along with a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP).
-
Incubation: Incubate at 37°C for a specified time.
-
Lysis and Detection: As above.
-
Data Analysis: The Gi-agonist will inhibit the forskolin-stimulated cAMP production. Plot the signal against the log concentration of the test compound. Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ (concentration that inhibits 50% of the forskolin-induced response).
(Note: Antagonist activity is measured by assessing the ability of the test compound to shift the dose-response curve of a known agonist to the right.)
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of opioid action: from structures to new leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)phenol is a phenolic amine that holds interest in pharmaceutical and chemical research due to its structural similarity to known sympathomimetic agents. Understanding its stability and degradation profile is crucial for the development of safe and effective drug products, as well as for defining appropriate storage and handling conditions. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound, based on the reactivity of its core functional moieties: the phenol (B47542) group and the aminoethyl side chain.
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies involve exposing the drug substance to stress conditions such as heat, humidity, light, and various pH levels to accelerate decomposition.[1][2]
Predicted Stability Profile
The stability of this compound is predicted to be influenced by its susceptibility to oxidation, photodecomposition, and reactions at extreme pH values. The phenolic hydroxyl group is particularly prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The primary amine in the aminoethyl group can also undergo various degradation reactions.
Data Presentation: Predicted Degradation under Forced Conditions
The following table summarizes the expected degradation behavior of this compound under typical forced degradation conditions, based on the known stability of phenolic and amino compounds. The "Predicted Major Degradants" are hypothetical structures based on common degradation pathways.
| Stress Condition | Predicted Stability | Potential Degradation Pathways | Predicted Major Degradants |
| Acidic Hydrolysis | Likely stable | Protonation of the amino group may stabilize the molecule against extensive degradation. | Minimal degradation expected. |
| Alkaline Hydrolysis | Potentially unstable | Phenolic compounds can be unstable at high pH.[3] | Formation of colored oxidation products. |
| **Oxidative (e.g., H₂O₂) ** | Highly unstable | Oxidation of the phenolic hydroxyl group to form quinone-like structures. Side-chain oxidation is also possible. | Benzoquinone derivatives, products of side-chain cleavage. |
| Photolytic (UV/Vis) | Unstable | Phenolic compounds are known to be light-sensitive and can undergo photodegradation.[4] | Complex mixture of photo-oxidation products. |
| Thermal (Dry Heat) | Moderately stable | Degradation is expected at elevated temperatures, potentially leading to polymerization or side-chain reactions. | Dehydration products, dimers, or oligomers. |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, primarily involving the phenol and amino groups.
Oxidative Degradation
The phenolic ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The initial step is often the formation of a phenoxy radical, which can then lead to the formation of quinones and other oxidized species. The aminoethyl side chain can also be a site of oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. Phenols are known to absorb UV light and can undergo photo-oxidation, leading to the formation of a complex mixture of degradation products. The presence of photosensitizers can accelerate this process. Studies on aminophenols have shown that they undergo photodegradation, with complete degradation observed under certain conditions.[5]
Microbial/Enzymatic Degradation
In biological systems, phenolic compounds can be degraded by various microorganisms. A common pathway involves the hydroxylation of the aromatic ring to form a catechol derivative, followed by ring cleavage via either the ortho or meta pathway.[6][7][8] The aminoethyl side chain could also be a target for enzymes like monoamine oxidase (MAO), which is involved in the metabolism of sympathomimetic amines.[9]
Experimental Protocols for Stability and Degradation Studies
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for investigating the stability of this compound.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Maintain the same temperature and time conditions as for acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period. If no degradation is observed, a higher concentration (e.g., 30% H₂O₂) or elevated temperature may be used.
-
Thermal Degradation (Solid State): Place the solid compound in an oven at a high temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 270-280 nm). For identification, a mass spectrometer detector is highly recommended.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific experimental data on the stability and degradation of this compound is currently lacking, a comprehensive understanding of the reactivity of its phenolic and aminoethyl moieties allows for a predictive assessment of its stability profile. The compound is expected to be susceptible to oxidative and photolytic degradation. The provided hypothetical degradation pathways and experimental protocols offer a solid foundation for researchers and drug development professionals to initiate stability studies and develop robust analytical methods for this compound. Rigorous experimental work is necessary to confirm these predictions and to fully characterize the degradation products and pathways.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 9. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(1-Aminoethyl)phenol is a pivotal chiral intermediate in the pharmaceutical industry, most notably for the synthesis of Rivastigmine, a therapeutic agent for Alzheimer's and Parkinson's diseases. The stereochemistry at the benzylic amine is critical for its biological activity, necessitating highly enantioselective synthetic methods. This document provides detailed application notes and experimental protocols for two primary asymmetric routes to (S)-3-(1-Aminoethyl)phenol: biocatalytic transamination and chemo-catalytic asymmetric reductive amination.
Introduction
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry.[1][2] (S)-3-(1-Aminoethyl)phenol, with its stereogenic center, presents a synthetic challenge that has been addressed through various innovative asymmetric strategies. These methods aim to provide high yields and excellent enantiomeric excess (e.e.) while considering process safety, cost-effectiveness, and environmental impact. This document outlines two effective approaches, providing detailed protocols and comparative data to aid researchers in selecting and implementing the optimal synthesis for their needs.
Biocatalytic Synthesis via Transamination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered transaminase enzymes can catalyze the asymmetric amination of a prochiral ketone, 3-hydroxyacetophenone, to directly yield the desired (S)-enantiomer of 3-(1-aminoethyl)phenol with high conversion and enantioselectivity.[3]
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol.
Experimental Protocol: Biocatalytic Transamination
This protocol is adapted from methodologies described for engineered transaminases.[3]
Materials:
-
3-Hydroxyacetophenone
-
Engineered transaminase polypeptide (e.g., variants with high activity)[3]
-
Isopropylamine (B41738) (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 3-hydroxyacetophenone (1.0 eq) in a minimal amount of a co-solvent if necessary, and add it to the potassium phosphate buffer.
-
Add the engineered transaminase polypeptide (typically 1-5% w/w of the substrate).
-
Add pyridoxal-5'-phosphate (PLP) cofactor (typically 1 mM).
-
Add the amino donor, isopropylamine (typically 5-10 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction by adjusting the pH to >10 with an aqueous base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography to obtain (S)-3-(1-Aminoethyl)phenol.
Data Presentation: Performance of Engineered Transaminases
The following table summarizes the performance of various engineered transaminase polypeptides in the conversion of 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, as described in patent literature.[3]
| Enzyme Variant (SEQ ID NO) | % Conversion | Enantiomeric Excess (e.e.) |
| Wild Type (Reference) | Low | >99% |
| Variant 1 (with mutations) | >95% | >99.5% |
| Variant 2 (with mutations) | >98% | >99.5% |
| Variant 3 (with mutations) | >99% | >99.5% |
Chemo-Catalytic Asymmetric Reductive Amination
Asymmetric reductive amination is a robust and widely used method for the synthesis of chiral amines.[4][5] This approach typically involves the in-situ formation of an imine from a ketone and an amine source, followed by enantioselective reduction using a chiral catalyst and a reducing agent.
Signaling Pathway for Asymmetric Reductive Amination
Caption: Key steps in the asymmetric reductive amination of 3-hydroxyacetophenone.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is a general representation based on established methods for asymmetric reductive amination of ketones.[5][6]
Materials:
-
3-Hydroxyacetophenone
-
Ammonium (B1175870) acetate (B1210297) or another ammonia (B1221849) source
-
Chiral catalyst (e.g., a pre-formed [RuCl2(p-cymene)]2/chiral diphosphine ligand like (S,S)-DuanPhos)
-
Reducing agent (e.g., H₂ gas or formic acid/triethylamine for transfer hydrogenation)
-
Solvent (e.g., methanol, ethanol)
-
Acid for work-up (e.g., HCl)
-
Base for work-up (e.g., NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a high-pressure reactor, add 3-hydroxyacetophenone (1.0 eq), ammonium acetate (5-10 eq), and the chiral catalyst (0.1-1 mol%).
-
Add the solvent (e.g., methanol) and seal the reactor.
-
Purge the reactor with nitrogen and then with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 5-50 bar) and stir the mixture at a specified temperature (e.g., 40-80°C) for 12-24 hours.
-
Monitor the reaction by HPLC or GC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and adjust the pH to acidic (e.g., pH 2) with HCl. Wash with an organic solvent to remove non-basic impurities.
-
Adjust the aqueous layer to basic (e.g., pH 11) with NaOH and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by crystallization or chromatography to obtain (S)-3-(1-Aminoethyl)phenol.
Data Presentation: Comparison of Asymmetric Reductive Amination Strategies
The following table provides a general comparison of different catalytic systems for asymmetric reductive amination, with typical performance metrics. Specific results for 3-hydroxyacetophenone may vary.
| Catalytic System | Chiral Component | Reducing Agent | Typical Yield (%) | Typical e.e. (%) |
| Transition Metal Catalysis | Chiral Ligand (e.g., BINAP, DuanPhos) | H₂ | 85-98 | 90->99 |
| Transfer Hydrogenation | Chiral Catalyst (e.g., Ru-TsDPEN) | HCOOH/Et₃N | 80-95 | 90-99 |
| Chiral Auxiliary | (R)- or (S)-α-Methylbenzylamine | H₂ with catalyst | 70-85 (after auxiliary removal) | >95 (after diastereomer separation) |
Conclusion
Both biocatalytic and chemo-catalytic methods provide effective pathways for the asymmetric synthesis of (S)-3-(1-Aminoethyl)phenol. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity. Biocatalysis offers exceptional enantioselectivity and mild reaction conditions, making it an attractive option for sustainable manufacturing. Chemo-catalysis, particularly asymmetric reductive amination, provides a versatile and well-established alternative with a broad range of available catalysts and conditions that can be optimized for specific needs. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the development of robust and efficient syntheses of this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol using transaminases.
Application Notes: Biocatalytic Synthesis of (R)-3-(1-Aminoethyl)phenol
Introduction
(R)-3-(1-Aminoethyl)phenol is a valuable chiral amine building block essential for the synthesis of various active pharmaceutical ingredients (APIs). Traditional chemical methods for producing such enantiomerically pure amines often involve harsh reaction conditions, toxic reagents, and laborious resolution steps.[1] Biocatalysis, utilizing enzymes for chemical transformations, presents a greener and more efficient alternative.[2] Amine transaminases (ATAs or TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone substrate.[3][4] This technology has been successfully applied on an industrial scale, most notably in the synthesis of the anti-diabetic drug sitagliptin.[3]
This application note details a robust method for the synthesis of (R)-3-(1-Aminoethyl)phenol from 3'-hydroxyacetophenone (B363920) using an (R)-selective ω-transaminase (ω-TA). The process involves screening a panel of transaminases, optimizing reaction conditions, and scaling up the biotransformation to produce the target chiral amine with high conversion and excellent enantioselectivity.
Reaction Principle
The core of the process is an asymmetric synthesis reaction where an (R)-selective ω-transaminase facilitates the transfer of an amino group from a suitable donor (e.g., isopropylamine (B41738), D-alanine) to the prochiral ketone, 3'-hydroxyacetophenone. The PLP cofactor mediates this transfer via a ping-pong-bi-bi kinetic mechanism.[1] A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium.[1][5] This can be overcome by using a high concentration of the amine donor or by employing strategies for in-situ product removal.[2]
Caption: General reaction scheme for the transaminase-catalyzed synthesis.
Experimental Workflow
The development of a robust biocatalytic process follows a structured workflow. It begins with the discovery of a suitable enzyme through screening, followed by systematic optimization of reaction parameters to maximize yield and stereoselectivity. The process culminates in a scaled-up synthesis and final analysis of the product.
Caption: Step-by-step workflow for biocatalytic process development.
Data Presentation
Effective process development relies on the careful analysis of quantitative data. The following tables summarize typical results from screening and optimization experiments.
Table 1: Representative Transaminase Screening Results
| Enzyme ID | Conversion (%) | Enantiomeric Excess (% ee) | Stereopreference |
|---|---|---|---|
| ATA-025 | 95.2 | >99 | R |
| ATA-113 | 15.6 | 98.5 | S |
| ATA-117 | 88.9 | >99 | R |
| ATA-412 | 92.1 | >99 | R |
| AbTA | 96.5 | >99 | R |
| FsTA-mut4 | 91.3 | >99 | R |
Screening Conditions: 10 mM 3'-hydroxyacetophenone, 500 mM isopropylamine, 1 mg/mL enzyme, 1 mM PLP, 5% (v/v) DMSO, pH 8.0, 35°C, 24 h.
Table 2: Summary of Reaction Parameter Optimization for a Selected (R)-Transaminase (e.g., ATA-025)
| Parameter | Range Tested | Optimal Value | Effect on Conversion (%) | Effect on % ee |
|---|---|---|---|---|
| pH | 6.5 - 9.0 | 8.2 | Significant increase from pH 6.5 to 8.2 | >99 across range |
| Temperature (°C) | 30 - 50 | 42.5 | Peak activity at 42.5°C; drops off at >45°C | >99 across range |
| Substrate Loading (g/L) | 10 - 75 | 35 - 50 | High conversion up to 50 g/L; inhibition above | >99 across range |
| Enzyme Loading (% w/w) | 1 - 10 | 5 | Conversion increases with loading; plateaus at ~5% | >99 across range |
| Co-solvent (DMSO, % v/v) | 0 - 20 | 10 | Improves substrate solubility, enhancing conversion | >99 across range |
Data derived from studies on similar substrates.[6][7]
Experimental Protocols
Protocol 1: Screening of (R)-selective ω-Transaminases
This protocol outlines a method for screening a library of transaminases in a 96-well plate format to identify candidates for the synthesis of (R)-3-(1-Aminoethyl)phenol.
-
Reagent Preparation :
-
Substrate Stock (200 mM) : Dissolve 3'-hydroxyacetophenone in DMSO.
-
Amine Donor Stock (2 M) : Prepare a solution of isopropylamine in 100 mM potassium phosphate (B84403) buffer and adjust the pH to 8.0.
-
PLP Stock (20 mM) : Dissolve pyridoxal-5'-phosphate in 100 mM potassium phosphate buffer (pH 8.0).
-
Enzyme Solutions : Prepare solutions or suspensions of each transaminase (e.g., lyophilized powder or whole cells) at 20 mg/mL in 100 mM potassium phosphate buffer (pH 8.0).
-
-
Reaction Setup (per well) :
-
In a 2.0 mL 96-well deep-well plate, add the following in order:
-
200 µL of 100 mM potassium phosphate buffer (pH 8.0).
-
250 µL of Amine Donor Stock (final concentration: 500 mM).
-
50 µL of PLP Stock (final concentration: 1 mM).
-
50 µL of Substrate Stock (final concentration: 10 mM substrate, 5% v/v DMSO).
-
-
Initiate the reaction by adding 50 µL of the respective enzyme solution (final concentration: 1 mg/mL).
-
Include a negative control well with no enzyme.
-
-
Incubation :
-
Seal the plate securely with a foil lid.
-
Incubate at 35°C with shaking (e.g., 800 rpm) for 24 hours.
-
-
Quenching and Analysis :
-
To quench the reaction, add 100 µL of 1 M NaOH to each well.
-
Add 500 µL of ethyl acetate (B1210297), seal, and vortex vigorously for 5 minutes to extract the product.
-
Centrifuge the plate at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (top) layer to a new plate for analysis by HPLC (for conversion) and Chiral GC/HPLC (for enantiomeric excess).
-
Protocol 2: Preparative Scale Synthesis (1-Liter)
This protocol is for a gram-scale synthesis based on optimized conditions.[8]
-
Materials :
-
3'-hydroxyacetophenone: 35.0 g
-
(R)-selective Transaminase (e.g., ATA-025): 1.75 g (5% w/w of substrate)
-
Isopropylamine: 1.5 M final concentration
-
Pyridoxal-5'-phosphate (PLP): 1 mM final concentration
-
DMSO: 50 mL (5% v/v)
-
Potassium Phosphate Buffer (100 mM, pH 8.2): ~950 mL
-
-
Procedure :
-
To a 2-L jacketed reactor vessel equipped with an overhead stirrer and pH probe, add ~900 mL of potassium phosphate buffer.
-
Add isopropylamine and adjust the final solution pH to 8.2 with 5 M HCl.
-
Add the transaminase powder and PLP, and stir gently until fully dissolved.
-
In a separate beaker, dissolve the 3'-hydroxyacetophenone in 50 mL of DMSO.
-
Slowly add the substrate solution to the reactor vessel over 30 minutes using a syringe pump to avoid substrate inhibition.
-
Adjust the final volume to 1 L with buffer if necessary.
-
Maintain the reaction temperature at 42°C and the pH at 8.2 (using automated addition of 1 M NaOH if pH drops) with constant stirring (e.g., 300 rpm).
-
-
Reaction Monitoring :
-
Withdraw small aliquots (e.g., 100 µL) periodically (e.g., every 2-4 hours).
-
Quench the aliquot with 100 µL of 1 M NaOH, extract with 500 µL of ethyl acetate, and analyze by HPLC to monitor the conversion of the starting material.
-
Continue the reaction until conversion plateaus (typically 18-24 hours).
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to >11 with 5 M NaOH to ensure the product is in its free base form.
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-(1-Aminoethyl)phenol.
-
The product can be further purified by crystallization or column chromatography if necessary.
-
Protocol 3: Analytical Methods
Accurate quantification of substrate conversion and product enantiomeric excess is critical.
Table 3: Example HPLC and Chiral GC Conditions
| Parameter | Reverse-Phase HPLC (Conversion) | Chiral GC (% ee) |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral column (e.g., Chirasil-DEX CB) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA | Helium or Hydrogen |
| Flow Rate/Gas Flow | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 275 nm | Flame Ionization Detector (FID) |
| Column Temperature | 25°C | Oven program: 100°C hold 2 min, ramp to 200°C at 10°C/min |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Typical Retention Times | 3'-hydroxyacetophenone: ~5.2 min; Product: ~3.8 min | (S)-enantiomer: ~12.1 min; (R)-enantiomer: ~12.5 min |
Note: The product may require derivatization (e.g., acylation) prior to Chiral GC analysis to improve volatility and separation.[6][7] Method parameters must be optimized for the specific instrumentation used.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 5. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Reductive Amination of 3'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-(1-Aminoethyl)phenol via the reductive amination of 3'-hydroxyacetophenone (B363920). This transformation is a key step in the synthesis of various pharmaceutical compounds. The protocols focus on the Leuckart reaction, a robust and cost-effective method for this conversion. Included are detailed experimental procedures, tables summarizing key data, and visualizations to illustrate the reaction workflow and mechanism.
Introduction
Reductive amination is a cornerstone of amine synthesis in organic chemistry and pharmaceutical development. It provides a direct and efficient method for converting carbonyl compounds into amines. The synthesis of this compound from 3'-hydroxyacetophenone is a relevant example, as the product is a valuable intermediate in the preparation of various biologically active molecules. The presence of a phenolic hydroxyl group in the starting material requires careful consideration of reaction conditions to avoid potential side reactions. The Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the amine source and the reducing agent, is a well-established method for the direct reductive amination of ketones to primary amines and is particularly suitable for this transformation.[1][2]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3'-hydroxyacetophenone | C₈H₈O₂ | 136.15 | |
| This compound | C₈H₁₁NO | 137.18[3][4] |
Table 2: Summary of a Typical Leuckart Reaction for Reductive Amination
| Parameter | Value / Description | Reference |
| Starting Material | 3'-hydroxyacetophenone | - |
| Reagent | Ammonium formate | [1][2] |
| Reaction Temperature | 120-130 °C | [1] |
| Product | This compound | - |
| Purity (Typical) | ≥97.0% (by NMR) | [5] |
| Appearance | White to off-white solid | [5] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Consistent with structure | [5][6] |
| Mass Spectrometry | Consistent with structure | [6] |
| Infrared (IR) | Consistent with structure | [6] |
| ¹³C NMR | Consistent with structure | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Leuckart Reaction
This protocol is based on the general procedure for the Leuckart reaction of acetophenones.[1][2]
Materials:
-
3'-hydroxyacetophenone
-
Ammonium formate
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3'-hydroxyacetophenone (1.0 eq) and ammonium formate (4.0-6.0 eq).
-
Reaction: Heat the mixture to 120-130 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Hydrolysis of Formamide Intermediate: After cooling the reaction mixture, add concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative to the free amine.
-
Work-up:
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Carefully basify the aqueous layer with a 50% NaOH solution to a pH of 9-10.
-
Extract the product into diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Mandatory Visualizations
Chemical Reaction Scheme
Caption: Reductive amination of 3'-hydroxyacetophenone.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.leyan.com [file.leyan.com]
- 6. glppharmastandards.com [glppharmastandards.com]
Application Notes and Protocols: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol with Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-(1-aminoethyl)phenol are critical chiral building blocks, particularly in the pharmaceutical industry. The (S)-enantiomer is a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. As chemical synthesis often yields a racemic mixture, the separation of these enantiomers is a crucial step to obtain the pharmacologically active isomer. Chiral resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely employed and industrially scalable method for this purpose. This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic this compound using tartaric acid.
Principle of Resolution
The resolution process is based on the reaction of the racemic amine (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This reaction forms a mixture of diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor. The enantiomerically enriched amine can then be liberated from the isolated salt by treatment with a base.
Data Presentation: Resolution of this compound Analogues
While a specific, detailed protocol for the resolution of racemic this compound with tartaric acid is not extensively documented in publicly available literature, data from patents for structurally related compounds provide valuable insights into the expected outcomes. The following table summarizes quantitative data for the resolution of analogues, which can serve as a reference for process development.
| Racemic Substrate | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt | Reference |
| Racemic 1-(3-methoxyphenyl)ethylmethylamine | D-(−)-Tartaric Acid | Not Specified | 27% | [1] |
| Racemic 3-[1-(dimethylamino)ethyl]phenol | D-(+)-10-camphor sulphonic acid | Not Specified | 25-30% | |
| Racemic 3-[1-(dimethylamino)ethyl]phenol | (+)-O,O-di-(p-toluyl)-D-tartaric acid | Not Specified | 25-31% |
Note: The yields reported are for the crystallization of the diastereomeric salt and do not represent the final yield of the enantiomerically pure amine. The choice of resolving agent and substrate (i.e., with or without N-alkylation) significantly impacts the efficiency of the resolution.
Experimental Protocol: Generalized Method for Chiral Resolution
This protocol provides a generalized yet detailed methodology for the chiral resolution of racemic this compound using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required to achieve desired yield and enantiomeric purity.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Sodium hydroxide (B78521) solution (e.g., 10% w/v)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment (reaction flask, condenser, crystallizing dish, filtration apparatus)
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a suitable reaction flask, dissolve racemic this compound (1 equivalent) in a minimal amount of a suitable warm solvent (e.g., ethanol).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent. Note: The stoichiometry of the resolving agent can significantly influence the resolution efficiency and should be optimized.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring. The mixture may become warm.
-
Allow the solution to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the mixture can be left to stand at room temperature for several hours or stored at a lower temperature (e.g., 4°C) overnight.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected crystals represent the enriched, less soluble diastereomeric salt. The filtrate contains the more soluble diastereomer and can be processed separately to recover the other enantiomer of the amine.
-
The enantiomeric excess of the crystallized salt can be improved by recrystallization from a suitable solvent.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt in water.
-
Add a sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10). This neutralizes the tartaric acid and liberates the free amine.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated this compound with an appropriate organic solvent (e.g., dichloromethane) multiple times (e.g., 3 x 50 mL).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched this compound.
Step 4: Determination of Enantiomeric Purity
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Visual Representation of the Experimental Workflow
The following diagram illustrates the key stages of the chiral resolution process.
Caption: Workflow for the chiral resolution of this compound.
Conclusion
The chiral resolution of racemic this compound using tartaric acid is a feasible and effective method for obtaining the enantiomerically pure isomers required for pharmaceutical synthesis. The provided generalized protocol, based on established chemical principles and analogous resolutions, serves as a comprehensive guide for researchers and drug development professionals. Successful implementation will likely require optimization of the specific reaction and crystallization conditions to maximize both yield and enantiomeric purity. Careful analytical monitoring is essential throughout the process to ensure the desired product quality.
References
Application Note: Chiral Purity Analysis of 3-(1-Aminoethyl)phenol by High-Performance Liquid Chromatography
Introduction
3-(1-Aminoethyl)phenol is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, robust and accurate analytical methods for determining the enantiomeric purity of this compound are essential for quality control in drug development and manufacturing.[2] This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound.
The method employs a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a diverse range of chiral compounds, including primary amines.[3][4] The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times, enabling their separation and quantification.
Experimental Protocols
This section provides a comprehensive methodology for the chiral HPLC analysis of this compound. The following protocol is a recommended starting point and may require optimization for specific applications or instrumentation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as a Chiralpak® IE or a similar amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel is a suitable starting point.[5][6]
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA) are required.
-
Sample Diluent: A mixture of n-Hexane and 2-Propanol (90:10 v/v) is used as the sample diluent.
-
Sample: this compound (racemic standard and sample to be analyzed).
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the chiral separation.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® IE), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the sample diluent (n-Hexane/2-Propanol, 90:10 v/v) to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Analysis
The enantiomeric purity is determined by calculating the percentage area of each enantiomer peak relative to the total area of both peaks.
-
Enantiomeric Purity (% ee) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Data Presentation
The following table presents typical quantitative data that can be expected from the chiral HPLC analysis. These values should serve as a benchmark for method validation and performance.
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | > 2.0 | |
| Tailing Factor (Tf) | 0.9 - 1.5 | 0.9 - 1.5 |
| Theoretical Plates (N) | > 3000 | > 3000 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral purity analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship of Method Development
The development of a robust chiral separation method involves a logical progression of steps, from understanding the analyte to method optimization and validation.
Caption: Chiral HPLC Method Development Strategy.
References
- 1. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-(1-Aminoethyl)phenol
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of 3-(1-Aminoethyl)phenol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this note utilizes predicted data based on established spectroscopic principles to serve as a practical guide for researchers. The protocols herein are designed to be readily adaptable for the analysis of similar small organic molecules.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise structural confirmation is a critical step in quality control and drug development workflows. NMR spectroscopy and mass spectrometry are powerful analytical techniques that, when used in conjunction, provide unambiguous structural elucidation. This document outlines the standard procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound.
Predicted Spectroscopic Data
The following data has been generated using a combination of computational prediction tools and an analysis of characteristic fragmentation patterns. This serves as a reference for researchers performing these experiments.
Nuclear Magnetic Resonance (NMR) Data
Solvent: Deuterated Chloroform (B151607) (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~6.75 | s | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~5.50 (broad s) | s | 1H | Ar-OH |
| ~4.10 | q | 1H | CH-NH₂ |
| ~2.10 (broad s) | s | 2H | -NH₂ |
| ~1.40 | d | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~156.0 | Quaternary | C-OH |
| ~145.0 | Quaternary | C-CH(NH₂)CH₃ |
| ~129.5 | Tertiary | Ar-CH |
| ~118.0 | Tertiary | Ar-CH |
| ~114.0 | Tertiary | Ar-CH |
| ~113.5 | Tertiary | Ar-CH |
| ~50.0 | Tertiary | CH-NH₂ |
| ~25.0 | Primary | -CH₃ |
Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Formula | Description |
| 138.0913 | [C₈H₁₂NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 121.0651 | [C₈H₉O]⁺ | Loss of ammonia (B1221849) (-NH₃) |
| 107.0491 | [C₇H₇O]⁺ | Benzylic cleavage with loss of CH₃CNH₂ |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion from rearrangement |
Experimental Protocols
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
3.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL using a solvent system of 50:50 acetonitrile:water with 0.1% formic acid.
-
Transfer the final solution to an appropriate autosampler vial.
3.2.2. Instrument Parameters (ESI-TOF MS)
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psig
-
Fragmentor Voltage: 175 V
-
Mass Range: 50-500 m/z
3.2.3. Data Analysis
-
Acquire the mass spectrum in full scan mode.
-
Identify the protonated molecular ion [M+H]⁺.
-
If performing MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions.
-
Compare the observed accurate mass to the calculated theoretical mass.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of analytical techniques for structural elucidation.
Conclusion
The protocols and predicted data presented in this application note provide a comprehensive framework for the NMR and mass spectrometric characterization of this compound. By following these methodologies, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
Protocol for the synthesis of Rivastigmine from (S)-3-(1-Aminoethyl)phenol
Protocol for the Carbamoylation of (S)-3-(1-Dimethylaminoethyl)phenol
This document provides a detailed protocol for the synthesis of Rivastigmine, a key therapeutic agent for Alzheimer's disease, from its immediate precursor, (S)-3-(1-Dimethylaminoethyl)phenol.
Introduction
Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Chemically, it is (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate. The final step in many common synthetic routes is the carbamoylation of the phenolic hydroxyl group of (S)-3-(1-Dimethylaminoethyl)phenol.[1][2] This protocol details the reaction using N-ethyl-N-methylcarbamoyl chloride as the acylating agent in the presence of a suitable base. While several bases can be employed, this guide focuses on a common and effective method using triethylamine (B128534) in an aprotic solvent, which avoids the use of pyrophoric reagents like sodium hydride.[3]
Reaction Scheme
The synthesis involves the O-acylation of the phenolic precursor with N-ethyl-N-methylcarbamoyl chloride. The base facilitates the deprotonation of the phenolic hydroxyl group, activating it for nucleophilic attack on the carbamoyl (B1232498) chloride.
References
Application Notes and Protocols for the Large-Scale Production and Purification of 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of 3-(1-Aminoethyl)phenol, a key intermediate in the pharmaceutical industry. The document covers the synthesis of the racemic compound, its chiral resolution to isolate the desired enantiomer, and subsequent purification to high purity.
Overview of the Production and Purification Workflow
The overall process for obtaining enantiomerically pure this compound involves three main stages:
-
Synthesis of Racemic this compound: This is typically achieved through the reductive amination of 3-hydroxyacetophenone.
-
Chiral Resolution: The separation of the (R) and (S)-enantiomers is a critical step, commonly performed by diastereomeric salt formation and crystallization.[1]
-
Purification and Isolation: The final purification of the desired enantiomer is achieved through recrystallization to yield a product with high chemical and optical purity.
The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for the production and purification of this compound.
Experimental Protocols
Stage 1: Synthesis of Racemic this compound via Reductive Amination
This protocol describes the synthesis of racemic this compound from 3-hydroxyacetophenone.
Materials:
-
3-Hydroxyacetophenone
-
Formic acid
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Diatomaceous earth (Celite®)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxyacetophenone (1.0 eq) in methanol, add ammonium formate (10 eq).
-
Slowly add formic acid to the mixture until the pH is between 6 and 7.
-
Add 10% Pd/C catalyst (5% w/w of the starting material).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude racemic this compound as an oil or a low-melting solid.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 3-Hydroxyacetophenone |
| Key Reagents | Ammonium formate, Formic acid, 10% Pd/C |
| Solvent | Methanol |
| Reaction Temperature | 65-70 °C |
| Reaction Time | 8-12 hours |
| Crude Yield | 85-95% |
| Purity (by HPLC) | >95% |
Stage 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines the separation of the enantiomers of this compound using dibenzoyl-L-tartaric acid as the resolving agent.[1]
Materials:
-
Racemic this compound
-
Dibenzoyl-L-tartaric acid
-
Methanol
-
Acetone
Procedure:
-
Dissolve the racemic this compound (1.0 eq) in a minimal amount of a suitable solvent mixture (e.g., methanol/acetone).
-
In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent mixture, heating gently if necessary.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.
-
Once crystallization begins, continue to stir the mixture at room temperature for several hours, then cool in an ice bath to maximize the yield of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum. This will yield the diastereomeric salt of the desired enantiomer.
Quantitative Data (Typical):
| Parameter | Value |
| Resolving Agent | Dibenzoyl-L-tartaric acid |
| Solvent System | Methanol/Acetone |
| Crystallization Time | 4-8 hours |
| Yield of Diastereomeric Salt | 35-45% (based on the racemate) |
| Diastereomeric Excess (d.e.) | >98% |
Stage 3: Liberation and Purification of the Enantiomerically Pure Amine
This protocol describes the liberation of the free amine from the diastereomeric salt and its final purification.
Materials:
-
Diastereomeric salt of this compound
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is >10, ensuring the complete dissociation of the salt and liberation of the free amine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude enantiomerically enriched this compound.
-
For final purification, recrystallize the crude product from a suitable solvent system, such as isopropanol/water. Dissolve the crude amine in a minimal amount of hot isopropanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate and allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol/water, and dry under vacuum.
Quantitative Data (Typical):
| Parameter | Value |
| Final Product | Enantiomerically Pure this compound |
| Purification Method | Recrystallization |
| Solvent System | Isopropanol/Water |
| Final Yield | 80-90% (from the diastereomeric salt) |
| Chemical Purity (by HPLC) | >99.5% |
| Enantiomeric Purity (by chiral HPLC) | >99.8% ee |
Analytical Methods: Chiral HPLC
The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography using a chiral stationary phase.
Caption: Workflow for chiral HPLC analysis.
Recommended HPLC Conditions:
| Parameter | Specification |
| Column | Chiralpak AD-H or equivalent amylose-based chiral stationary phase |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
References
Synthesis of 3-(1-Aminoethyl)phenol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(1-Aminoethyl)phenol hydrochloride, a valuable intermediate in pharmaceutical development. The primary synthetic route involves the reductive amination of 3-hydroxyacetophenone. Two effective methods are presented: the Leuckart reaction and reductive amination using sodium cyanoborohydride.
Chemical Properties and Data
| Identifier | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1181458-80-9 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol [1] |
| Appearance | White to off-white solid (expected) |
| Solubility | Soluble in water and methanol (B129727) (expected) |
Synthesis Overview
The synthesis of this compound hydrochloride is most commonly achieved through the reductive amination of 3-hydroxyacetophenone. This process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced to the desired amine. The final step is the formation of the hydrochloride salt.
Caption: General synthesis pathway for this compound hydrochloride.
Experimental Protocols
Two primary protocols for the synthesis of this compound from 3-hydroxyacetophenone are detailed below, followed by the procedure for hydrochloride salt formation.
Protocol 1: Leuckart Reaction
The Leuckart reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the amine source and the reducing agent. This one-pot method is robust, though it often requires high temperatures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Hydroxyacetophenone | 136.15 | 13.6 g | 1.0 |
| Formamide | 45.04 | 45.0 g (40 mL) | 10.0 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Hydroxide (B78521) | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxyacetophenone (13.6 g, 0.1 mol) and formamide (45.0 g, 1.0 mol).
-
Heating: Heat the reaction mixture in an oil bath to 180-190°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Intermediate: After cooling the mixture to below 100°C, cautiously add 100 mL of concentrated hydrochloric acid. Reheat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-basic byproducts.
-
Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is approximately 10-11, keeping the flask in an ice bath to manage the exothermic reaction.
-
Extract the product (free base) with diethyl ether or ethyl acetate (B1210297) (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid.
-
Protocol 2: Reductive Amination with Sodium Cyanoborohydride
This method uses a milder reducing agent, sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine intermediate in the presence of the ketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Hydroxyacetophenone | 136.15 | 13.6 g | 1.0 |
| Ammonium Acetate | 77.08 | 77.1 g | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 7.5 g | 1.2 |
| Methanol | 32.04 | 200 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 3-hydroxyacetophenone (13.6 g, 0.1 mol), ammonium acetate (77.1 g, 1.0 mol), and methanol (200 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise to the solution. The pH of the reaction should be maintained between 6 and 7. If necessary, add small amounts of acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to pH 10-11.
-
Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.
-
Protocol 3: Hydrochloride Salt Formation
This protocol converts the isolated free base of this compound to its hydrochloride salt for improved stability and handling.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| This compound (free base) | 137.18 | 13.7 g |
| Diethyl Ether or Isopropanol (B130326) | - | 150 mL |
| Hydrochloric Acid (in diethyl ether or isopropanol) | - | As needed |
Procedure:
-
Dissolution: Dissolve the crude this compound (13.7 g, 0.1 mol) in 150 mL of anhydrous diethyl ether or isopropanol.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or a solution of HCl gas in isopropanol dropwise until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.
-
Isolation: Stir the resulting suspension for 30 minutes in an ice bath. Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL) and dry under vacuum to afford this compound hydrochloride.
Caption: General experimental workflow for the synthesis of this compound hydrochloride.
Characterization Data (Representative)
¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts:
-
δ 9.5-10.5 (s, 1H): Phenolic -OH proton.
-
δ 8.0-9.0 (br s, 3H): Ammonium (-NH₃⁺) protons.
-
δ 6.7-7.3 (m, 4H): Aromatic protons.
-
δ 4.0-4.5 (q, 1H): Methine (-CH) proton adjacent to the amino group.
-
δ 1.4-1.6 (d, 3H): Methyl (-CH₃) protons.
¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts:
-
δ 157-159: Aromatic C-OH.
-
δ 140-142: Aromatic C-CH.
-
δ 113-130: Aromatic CH carbons.
-
δ 48-52: Methine (-CH) carbon.
-
δ 20-23: Methyl (-CH₃) carbon.
Infrared (IR) Spectroscopy (KBr Pellet) - Expected Characteristic Peaks:
-
3200-3400 cm⁻¹: O-H and N-H stretching (broad).
-
2800-3000 cm⁻¹: C-H stretching.
-
1580-1610 cm⁻¹: Aromatic C=C stretching.
-
1450-1500 cm⁻¹: Aromatic C=C stretching.
-
1200-1300 cm⁻¹: C-O stretching (phenol).
Mass Spectrometry (MS) - Expected m/z:
-
[M-Cl]⁺: 138.09 (for C₈H₁₂NO⁺).
Safety Precautions
-
3-Hydroxyacetophenone: May cause skin and eye irritation.
-
Formamide: Teratogen. Handle with extreme care in a well-ventilated fume hood.
-
Sodium Cyanoborohydride: Highly toxic. Contact with acids liberates toxic hydrogen cyanide gas. Handle with appropriate personal protective equipment in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
References
Application Notes and Protocols for the Quantification of 3-(1-Aminoethyl)phenol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(1-Aminoethyl)phenol in reaction mixtures using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A less specific, alternative method using UV-Vis Spectrophotometry is also described. The protocols are intended to be starting points for method development and validation in a research or quality control setting.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of phenolic compounds like this compound. This method offers good specificity and sensitivity for quantification in complex reaction mixtures.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard: this compound reference standard
-
Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B
1.2. Sample Preparation
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the sample diluent to achieve a target concentration within the linear range of the assay.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
1.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or determined λmax of this compound)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
1.4. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the analyte using an external standard calibration curve.
Quantitative Data Summary (Typical Performance)
The following table summarizes typical validation parameters for the HPLC-UV analysis of aminophenol isomers. These values should be established specifically for this compound during method validation.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.03 - 1.07 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (RSD%) | < 2% |
Experimental Workflow: HPLC-UV Analysis
HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is required to increase its volatility and thermal stability for GC analysis.
Experimental Protocol
2.1. Instrumentation and Materials
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Acetic Anhydride
-
Solvent: Acetonitrile or Dichloromethane (anhydrous)
-
Internal Standard (IS): e.g., 4-tert-Butylphenol (or other suitable non-interfering compound)
2.2. Sample Preparation and Derivatization (Silylation)
-
Prepare a solution of the reaction mixture in the chosen solvent.
-
To 100 µL of the sample solution in a vial, add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2.3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the derivatized analyte and IS)
2.4. Data Analysis
-
Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.
-
Quantify using a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
Quantitative Data Summary (Typical Performance)
The following table provides typical validation parameters for the GC-MS analysis of derivatized phenolic compounds. These values should be confirmed for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995[3] |
| Limit of Detection (LOD) | 1 - 15 ng/mL[3] |
| Limit of Quantitation (LOQ) | 3 - 50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
Experimental Workflow: GC-MS Analysis
GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a rapid and simple method for the quantification of this compound, particularly for in-process control where high specificity is not required. This method is susceptible to interference from other UV-absorbing species in the reaction mixture.
Experimental Protocol
3.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not absorb at the analytical wavelength (e.g., Methanol, Ethanol, or an appropriate buffer).
3.2. Wavelength of Maximum Absorbance (λmax) Determination
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
3.3. Sample Preparation
-
Accurately dilute a known amount of the reaction mixture with the solvent to bring the absorbance into the linear range of the instrument (typically 0.2 - 0.8 AU).
-
Ensure the final solution is clear and free of particulates.
3.4. Measurement
-
Zero the spectrophotometer with the solvent blank.
-
Measure the absorbance of the sample solution at the predetermined λmax.
3.5. Data Analysis
-
Calculate the concentration of this compound using a calibration curve prepared from reference standards or by using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
Quantitative Data Summary (Typical Performance)
The performance of UV-Vis spectrophotometry is highly dependent on the sample matrix. The following are general performance characteristics for the analysis of aminophenols.
| Parameter | Typical Value |
| Linearity Range | 0.2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Molar Absorptivity (ε) | Dependent on solvent and pH |
Logical Relationship: UV-Vis Quantification
Logical workflow for UV-Vis spectrophotometric quantification.
References
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 3-(1-Aminoethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)phenol and its derivatives represent a class of organic compounds with significant potential in drug discovery. The core structure, a phenol (B47542) ring with an aminoethyl side chain, serves as a versatile scaffold for the synthesis of compounds targeting various enzymes. Notably, this scaffold is a key component of Rivastigmine, a known cholinesterase inhibitor used in the management of dementia, highlighting the potential of these derivatives as enzyme modulators.[1]
These application notes provide detailed protocols for developing and conducting enzyme inhibition assays for two key enzyme targets relevant to this compound derivatives: Acetylcholinesterase (AChE) and Tyrosinase . The methodologies described are essential for screening and characterizing the inhibitory potential of novel derivatives, a critical step in the drug development pipeline.
Target Enzymes and Signaling Pathways
Acetylcholinesterase (AChE)
Function: Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse at cholinergic synapses, playing a vital role in cognitive functions such as memory and learning.[2]
Relevance: Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] Given that this compound is a precursor to the cholinesterase inhibitor Rivastigmine, its derivatives are strong candidates for novel AChE inhibitors.[1]
Signaling Pathway: The cholinergic signaling pathway is initiated by the release of acetylcholine from a presynaptic neuron. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron, triggering a downstream signaling cascade. Acetylcholinesterase, located in the synaptic cleft, rapidly degrades ACh to terminate the signal. Inhibition of AChE prolongs the presence of ACh in the synapse, leading to sustained receptor activation.
Tyrosinase
Function: Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4]
Relevance: The phenolic hydroxyl group is a key feature that can interact with the active sites of various enzymes, including tyrosinase.[5] Phenolic compounds are known inhibitors of tyrosinase, often by chelating the copper ions in the active site.[4] Overproduction of melanin can lead to hyperpigmentation, making tyrosinase inhibitors valuable in dermatology and cosmetics as skin-lightening agents.[4]
Signaling Pathway: Melanogenesis is regulated by several signaling pathways that converge on the transcription factor MITF (Microphthalmia-associated transcription factor). MITF controls the expression of key melanogenic enzymes, including tyrosinase. External stimuli, such as UV radiation, can activate pathways like the cAMP-dependent pathway, leading to increased MITF expression and subsequent tyrosinase production and melanin synthesis. Tyrosinase inhibitors act directly on the enzyme, blocking the catalytic steps of melanin production.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)phenol is a phenolic compound with potential applications in pharmaceuticals and other industries. Phenolic compounds are a broad class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The position and nature of substituents on the aromatic ring can significantly influence this antioxidant capacity. For instance, studies on aminophenols have shown that the relative positions of the amino and hydroxyl groups are critical for radical scavenging activity, with meta-substituted compounds like 3-aminophenol (B1664112) showing little reactivity in some assays compared to their ortho and para isomers.[1][2] Therefore, a thorough assessment of the antioxidant activity of this compound is essential to understand its potential biological effects and guide its development.
This document provides detailed protocols for four commonly used in vitro assays to evaluate the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, the FRAP (Ferric Reducing Antioxidant Power) Assay, and the ORAC (Oxygen Radical Absorbance Capacity) Assay.
Data Presentation
As no specific experimental data for the antioxidant activity of this compound is readily available in the public domain, the following table summarizes typical antioxidant activity values for other common phenolic compounds to serve as a reference. These values are expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (a common antioxidant standard).
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (µM Fe(II)/µM) | ORAC (µM TE/µM) |
| Trolox | 45.8 | 1.00 | 1.00 | 1.00 |
| Ascorbic Acid | 28.5 | 1.05 | 1.02 | 0.98 |
| Gallic Acid | 8.3 | 2.45 | 3.10 | 2.95 |
| Quercetin | 5.2 | 4.70 | 5.80 | 4.85 |
Note: The above data is for illustrative purposes only and does not represent the antioxidant activity of this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Trolox (or other appropriate standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound in the same solvent as the DPPH solution. Prepare a series of dilutions from the stock solution. Prepare a similar dilution series for the standard (e.g., Trolox).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test sample or standard to the wells.
-
For the control well, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Workflow Diagram:
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[4][5]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or water
-
Trolox (or other appropriate standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent. Prepare a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[6]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow Diagram:
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[7]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound and a ferrous sulfate standard in a suitable solvent. Prepare a series of dilutions.
-
Assay:
-
Add 220 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.[7]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the ferrous sulfate solutions. The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
Workflow Diagram:
FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[8]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.
-
-
Preparation of Test Sample: Prepare a stock solution of this compound in phosphate buffer and make a series of dilutions.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[9]
-
Add 25 µL of the test sample, standard, or blank (phosphate buffer) to the wells.[9]
-
Incubate the plate at 37°C for 30 minutes.[8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[9]
-
-
Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes.[10]
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is determined by comparing the net AUC of the sample to the standard curve and is expressed as µmol Trolox Equivalents (TE).[10]
Workflow Diagram:
ORAC Assay Workflow
References
- 1. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of 3-(1-Aminoethyl)phenol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of metal complexes using 3-(1-Aminoethyl)phenol as a precursor. The methodology is based on the formation of a Schiff base ligand followed by coordination with a transition metal ion. This guide is intended for researchers in coordination chemistry, materials science, and drug development, offering a foundational method for creating novel metal-based compounds. The protocol includes reagent details, step-by-step procedures for ligand and complex synthesis, and standard characterization techniques.
Introduction
This compound is a versatile organic molecule containing both a phenolic hydroxyl group and a primary amino group, making it an excellent candidate for the synthesis of stable metal complexes.[1][2][3][4][5][6] The formation of Schiff base ligands through the condensation of the amino group with an aldehyde or ketone introduces an imine nitrogen, which, along with the phenolic oxygen, can act as a bidentate chelating agent for various metal ions. Metal complexes of Schiff bases derived from aminophenols have garnered significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents.[7][8][9] The coordination of the metal ion can enhance the biological activity of the ligand and introduce novel electronic and geometric properties to the resulting complex.[7][8]
This protocol outlines a general yet detailed procedure for the synthesis of a representative metal complex of a Schiff base derived from this compound and salicylaldehyde (B1680747), followed by complexation with copper(II) acetate (B1210297).
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of a this compound-derived Schiff base metal complex.
Materials and Methods
Reagents and Solvents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| This compound | C₈H₁₁NO | 137.18 | >97% | Commercially Available |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | >98% | Commercially Available |
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | >98% | Commercially Available |
| Ethanol | C₂H₅OH | 46.07 | Absolute | Commercially Available |
| Methanol (B129727) | CH₃OH | 32.04 | ACS Grade | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
Instrumentation
-
FT-IR Spectrometer: To identify functional groups and confirm coordination.
-
UV-Vis Spectrophotometer: To study the electronic transitions in the metal complex.
-
NMR Spectrometer: For structural elucidation of the Schiff base ligand.
-
Elemental Analyzer: To determine the elemental composition of the synthesized complex.
-
Magnetic Susceptibility Balance: To determine the magnetic properties of the complex.
-
Melting Point Apparatus: To determine the melting or decomposition point of the products.
Experimental Protocols
Protocol 1: Synthesis of the Schiff Base Ligand (L)
-
Ligand Name: 2-(((1-(3-hydroxyphenyl)ethyl)imino)methyl)phenol
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.37 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.22 g (10 mmol) of salicylaldehyde dissolved in 10 mL of absolute ethanol.
-
The resulting mixture is refluxed for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and then with diethyl ether.
-
The purified Schiff base ligand is dried under vacuum and stored in a desiccator.
Protocol 2: Synthesis of the Copper(II) Complex [Cu(L)₂]
-
Dissolve 2.41 g (10 mmol) of the synthesized Schiff base ligand in 30 mL of warm methanol in a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
-
The color of the solution should change upon addition of the metal salt, indicating complex formation.
-
The reaction mixture is then refluxed for 3 hours.
-
The mixture is cooled to room temperature, and the precipitated solid complex is collected by filtration.
-
The complex is washed with methanol and diethyl ether to remove any unreacted starting materials.
-
The final product is dried under vacuum.
Characterization Data
The following table summarizes the expected characterization data for the synthesized ligand and its copper(II) complex, based on typical results for similar compounds found in the literature.[8][10]
| Compound | Color | Yield (%) | M.P. (°C) | FT-IR (cm⁻¹) ν(C=N) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-O) | UV-Vis λₘₐₓ (nm) |
| Ligand (L) | Yellow | 85 | 162-164 | ~1630 | - | - | 275, 315 |
| [Cu(L)₂] | Green | 78 | >250 (dec.) | ~1615 | ~520 | ~450 | 280, 380, 650 |
Note: The shift of the C=N stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the imine nitrogen to the metal center. The appearance of new bands in the far-IR region (ν(M-N) and ν(M-O)) further confirms the formation of the complex.
Coordination Diagram
References
- 1. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 2. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of 3'-Hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reductive amination of 3'-hydroxyacetophenone (B363920).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reductive amination of 3'-hydroxyacetophenone.
1. Low or No Product Yield
-
Question: I am not getting any, or very little, of my desired amine product. What are the likely causes and how can I fix it?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial for the reaction to proceed.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid or boric acid, to promote imine formation, especially when using ketones which are generally less reactive than aldehydes. Ensure your reaction is conducted under neutral to weakly acidic conditions (pH ~5-7).
-
Solution: If using a two-step procedure, try increasing the reaction time or temperature for the imine formation step before adding the reducing agent. Removing water, a byproduct of imine formation, can also shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
-
Reducing Agent Inactivity: The hydride reagent may have decomposed or is not suitable for the chosen conditions.
-
Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is sensitive to moisture. If using sodium borohydride (B1222165) (NaBH₄) in an acidic medium, it may decompose before it can reduce the imine.
-
-
Substrate or Reagent Quality: Impurities in the 3'-hydroxyacetophenone or the amine can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
2. Formation of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I am isolating byproducts. What are these and how can I avoid them?
-
Answer: The formation of side products is often related to the choice of reducing agent and reaction conditions.
-
Alcohol Byproduct: The most common side product is the alcohol resulting from the reduction of the 3'-hydroxyacetophenone starting material.
-
Cause: This occurs when the reducing agent is too reactive and reduces the ketone before it can form the imine. This is more common with strong reducing agents like sodium borohydride.
-
Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the iminium ion over the ketone. Alternatively, if using NaBH₄, adopt a two-step procedure where the imine is allowed to form completely before the reducing agent is added.
-
-
Over-alkylation (for Primary Amines): If you are using a primary amine, the secondary amine product can react again with 3'-hydroxyacetophenone to form a tertiary amine.
-
Solution: Use an excess of the primary amine to favor the formation of the desired secondary amine. A stepwise procedure involving the isolation of the imine before reduction can also prevent over-alkylation.
-
-
3. Incomplete Reaction
-
Question: My reaction has stopped, but I still have starting material or the imine intermediate remaining. How can I drive the reaction to completion?
-
Answer: An incomplete reaction can be due to insufficient reagent, suboptimal temperature, or deactivation of the catalyst.
-
Solution: Add a fresh portion of the reducing agent. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Solution: Gently heating the reaction mixture may increase the reaction rate, but be cautious as this can also promote side reactions.
-
Solution: If using catalytic hydrogenation, the catalyst may be poisoned. Ensure the starting materials and solvent are free of impurities that could deactivate the catalyst.
-
4. Difficult Product Purification
-
Question: I am having trouble separating my desired amine product from the remaining starting materials and byproducts. What purification strategies can I use?
-
Answer: The phenolic hydroxyl group and the basic amine group in the product can sometimes complicate purification.
-
Acid-Base Extraction: This is a highly effective method for separating amines.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while the unreacted ketone and other non-basic impurities will remain in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
-
Column Chromatography: Silica (B1680970) gel chromatography can be used for purification.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can prevent the amine product from tailing on the silica gel.
-
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Inexpensive, readily available. | Can reduce the starting ketone; may require a two-step process. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines at neutral pH; stable in acidic conditions. | Highly toxic; generates toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), THF | Mild and selective for imines; one-pot procedure is common; low toxicity. | Moisture sensitive; less effective in protic solvents like methanol. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Methanol, Ethanol, Ethyl Acetate | "Green" method with high atom economy; effective for a wide range of substrates. | Catalyst can be sensitive to poisoning; may require specialized equipment for handling hydrogen gas. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of 3'-hydroxyacetophenone (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.0-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Dissolve 3'-hydroxyacetophenone (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature or gentle reflux for 2-4 hours to facilitate imine formation. Monitor by TLC or LC-MS.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Stir the reaction at room temperature until the imine is fully reduced (typically 1-3 hours).
-
Carefully quench the reaction by adding water or 1M HCl.
-
Remove the methanol under reduced pressure.
-
Perform an acid-base workup to isolate the amine product.
Mandatory Visualizations
Caption: General workflow for the reductive amination of 3'-hydroxyacetophenone.
Caption: Decision tree for troubleshooting common i
By-product formation in the synthesis of 3-(1-Aminoethyl)phenol
Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of by-products during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for the synthesis of this compound is the reductive amination of 3'-hydroxyacetophenone (B363920). A classic and widely used approach for this transformation is the Leuckart reaction.[1][2] This one-pot reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, offering a cost-effective and straightforward route to the desired amine.[2]
Q2: What are the primary expected by-products in the Leuckart synthesis of this compound?
During the Leuckart reaction of 3'-hydroxyacetophenone, several by-products can form, impacting the purity and yield of the final product. The most common impurities include:
-
N-formyl-3-(1-aminoethyl)phenol: This is a key intermediate in the Leuckart reaction and its presence in the final product indicates incomplete hydrolysis.[3][4]
-
Secondary and Tertiary Amines (Over-alkylation products): The primary amine product can further react with the starting ketone or the intermediate imine, leading to the formation of di-[1-(3-hydroxyphenyl)ethyl]amine and tri-[1-(3-hydroxyphenyl)ethyl]amine.[5]
-
Unreacted 3'-hydroxyacetophenone: Incomplete reaction will result in the presence of the starting material in the product mixture.
-
Aldol condensation products: Under the high temperatures of the Leuckart reaction, the starting ketone, 3'-hydroxyacetophenone, can undergo self-condensation reactions.[6]
Q3: How can I minimize the formation of over-alkylation by-products?
Minimizing the formation of secondary and tertiary amines is crucial for achieving high purity. The following strategies can be employed:
-
Molar Ratio of Reactants: Using a significant excess of the aminating agent (ammonium formate or formamide) can favor the formation of the primary amine over subsequent alkylation reactions.
-
Reaction Temperature: While the Leuckart reaction requires high temperatures, excessively high temperatures or prolonged reaction times can promote over-alkylation.[2] Optimization of the reaction temperature is therefore critical.
-
pH Control: Maintaining a slightly acidic pH during the reaction can help to protonate the primary amine as it is formed, reducing its nucleophilicity and thus its tendency to undergo further reaction.[6]
Q4: How is the N-formyl intermediate converted to the final amine product?
The N-formyl intermediate is typically hydrolyzed to the free amine by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reductive amination is complete.[3][7] The completeness of this hydrolysis step is crucial for obtaining a high yield of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of 3'-hydroxyacetophenone. | - Increase reaction time.- Optimize reaction temperature (typically 160-185°C for the Leuckart reaction).[2]- Ensure an adequate molar excess of ammonium formate or formamide. |
| Incomplete hydrolysis of the N-formyl intermediate. | - Increase the concentration of the acid used for hydrolysis.- Extend the hydrolysis time or increase the temperature.[7] | |
| Product loss during work-up and purification. | - Optimize extraction procedures to minimize losses to the aqueous phase.- Use appropriate purification techniques such as distillation or crystallization. | |
| High Levels of Unreacted 3'-hydroxyacetophenone | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature within the optimal range. |
| Inefficient mixing of reactants. | - Ensure vigorous stirring throughout the reaction. | |
| Presence of Secondary/Tertiary Amine By-products | Molar ratio of reactants favors over-alkylation. | - Increase the molar excess of ammonium formate or formamide. |
| High reaction temperature or prolonged reaction time. | - Optimize reaction temperature and time to favor primary amine formation. | |
| Presence of N-formyl-3-(1-aminoethyl)phenol in the Final Product | Incomplete hydrolysis. | - Ensure sufficient acid concentration and heating during the hydrolysis step.[7]- Monitor the hydrolysis reaction by TLC or HPLC to ensure completion. |
| Formation of Dark-colored, Tarry By-products | Aldol condensation or other side reactions at high temperatures. | - Carefully control the reaction temperature to avoid excessive heating.- Consider using a solvent to aid in temperature control, although the Leuckart reaction is often run neat. |
Experimental Protocol: Leuckart Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from 3'-hydroxyacetophenone via the Leuckart reaction.
Materials:
-
3'-Hydroxyacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3'-hydroxyacetophenone and a molar excess (typically 3-5 equivalents) of ammonium formate.
-
Reductive Amination: Heat the reaction mixture with vigorous stirring to a temperature of 160-185°C. Maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Hydrolysis: After the initial reaction is complete (as indicated by the consumption of the starting ketone), cool the reaction mixture. Add a sufficient amount of concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl compound.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Quantitative Data Summary
The following table summarizes typical yields and by-product profiles under different Leuckart reaction conditions. Please note that these values are illustrative and can vary based on specific experimental parameters.
| Reaction Condition | Reactant Ratio (Ketone:Amine Source) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major By-products and Estimated Percentage (%) |
| Standard | 1 : 5 (Ammonium Formate) | 165 | 6 | 65-75 | N-formyl intermediate (~5-10%), Secondary amine (~2-5%) |
| High Temperature | 1 : 5 (Ammonium Formate) | 185 | 6 | 60-70 | Increased secondary/tertiary amines (~5-10%), Colored impurities |
| Excess Amine Source | 1 : 8 (Ammonium Formate) | 165 | 6 | 70-80 | Reduced secondary amine formation (<2%) |
| Incomplete Hydrolysis | 1 : 5 (Ammonium Formate) | 165 | 6 | 40-50 | High levels of N-formyl intermediate (>20%) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound via the Leuckart reaction, highlighting the formation of key intermediates and potential by-products.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A step-by-step experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 3-(1-Aminoethyl)phenol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chiral separation of 3-(1-Aminoethyl)phenol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound enantiomers?
The main challenges stem from the molecule's structure, which includes a basic primary amine and an acidic phenolic hydroxyl group. These functional groups can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution. Selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase are critical to overcoming these challenges.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are generally the most successful for separating a wide range of chiral compounds, including those with aromatic and amine functionalities.[1][2] For this compound, which contains both a phenyl group and a primary amine, these columns offer multiple interaction sites (π-π interactions, hydrogen bonding, and dipole-dipole interactions) that are crucial for chiral recognition.[1]
Q3: Why is my peak shape poor (e.g., tailing) when analyzing this compound?
Peak tailing is a common issue when analyzing basic compounds like this compound.[3][4][5] It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[4][5] To mitigate this, adding a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is highly effective.[3][4] These additives compete with the analyte for the active silanol sites, thus improving peak symmetry.
Q4: Can the elution order of the enantiomers be predicted or changed?
The elution order is dependent on the specific CSP and the mobile phase composition. While prediction can be complex, the elution order can sometimes be reversed by switching to a CSP with the opposite chiral selector configuration (e.g., from a (R,R) to a (S,S) selector) or by significantly altering the mobile phase composition or temperature.[6]
Q5: What is a good starting point for method development?
A good starting point is to use a polysaccharide-based chiral column (e.g., cellulose or amylose-based) with a normal-phase mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol.[7] Including a small percentage of a basic additive like DEA is also recommended to ensure good peak shape.[7]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
If you observe a single peak or two co-eluting peaks, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
| Possible Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | Verify that the installed column is appropriate for separating aromatic primary amines. Polysaccharide-based columns are a good first choice. |
| Inappropriate Mobile Phase Composition | The ratio of hexane to the alcohol modifier is critical. Systematically vary the percentage of the alcohol. A lower alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks. |
| Suboptimal Mobile Phase Modifier | Try switching between different alcohol modifiers (e.g., ethanol, isopropanol) as this can significantly impact selectivity.[8] |
| High Flow Rate | A lower flow rate can improve resolution by allowing more time for interactions between the analyte and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). |
| Suboptimal Temperature | Temperature can affect the thermodynamics of chiral recognition.[6] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Abnormal peak shapes can compromise the accuracy of integration and quantification.
Troubleshooting Logic for Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems.
| Peak Shape Issue | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination.[4][5] | Add a basic additive like 0.1% diethylamine (DEA) to the mobile phase to block active silanol sites.[4] Flush the column with a strong solvent as recommended by the manufacturer. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase. | Decrease the concentration of the sample and/or reduce the injection volume. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Split Peaks | Column contamination at the inlet; Column void. | Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
Data Presentation
Table 1: Typical Starting Conditions for Chiral Separation of this compound Analogs
| Parameter | Condition 1 | Condition 2 |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Lux® i-Cellulose-5) | Amylose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralpak® AD-H) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 270 nm | UV at 270 nm |
| Expected Observation | Good peak shape and resolution for basic analytes. | May require optimization with a basic additive if peak tailing is observed. |
Note: These are starting conditions and may require optimization for your specific application.
Experimental Protocols
Protocol 1: Chiral HPLC Separation using a Cellulose-Based CSP
This protocol is based on a method for a structurally similar compound, (R)-3-(methylamino)-1-phenylpropan-1-ol, and serves as an excellent starting point.[7]
1. Materials and Equipment:
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® i-Cellulose-5, 250 x 4.6 mm, 5 µm).[7]
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).[7]
-
Sample Diluent: n-Hexane / Isopropanol (90:10 v/v).[7]
-
Analyte: Racemic this compound.
-
HPLC system with UV detector.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the separation and identify the two enantiomer peaks.
-
Optimize the mobile phase composition (ratio of hexane to IPA) if the resolution is not satisfactory.
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of this compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolution of (S)-3-(1-Aminoethyl)phenol
Welcome to the technical support center for the chiral resolution of 3-(1-Aminoethyl)phenol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield and enantiomeric purity of (S)-3-(1-Aminoethyl)phenol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is chiral resolution, and why is it critical for this compound?
A1: Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiomer components.[][2] For this compound, this is crucial because different enantiomers, (S) and (R), can have vastly different biological and pharmacological properties.[3] In pharmaceutical applications, isolating the desired active enantiomer, in this case (S)-3-(1-Aminoethyl)phenol, is often necessary to maximize therapeutic efficacy and minimize potential side effects from the other enantiomer.[3][4]
Q2: What is the most common industrial method for resolving racemic this compound?
A2: The most common and industrially viable method is diastereomeric salt formation.[5][6] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[6] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5][6]
Q3: How do I select an appropriate resolving agent and solvent?
A3: The selection of the resolving agent and solvent is critical for efficient separation and is often determined empirically.[6] For resolving amines like this compound, common chiral acids include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[6][7] The ideal solvent system should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble and crystallize out, while the other remains in the solution. Screening various solvents with different polarities (e.g., alcohols, esters, water) is a standard approach to finding the optimal conditions.
Q4: What is enantiomeric excess (ee), and how is it measured?
A4: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in greater amounts than the other. It is calculated as: ee (%) = |(% of major enantiomer - % of minor enantiomer)|. For analytical validation, chiral High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify the (R)- and (S)-enantiomers to determine the ee.[5] Polarimetry, which measures the optical rotation of the sample, can also be used if the specific rotation of the pure enantiomer is known.[8]
Q5: A published patent reports a low yield (25-31%) for a resolution process. Is this typical?
A5: A yield of 50% is the theoretical maximum for a classical resolution where the unwanted enantiomer is discarded.[6] However, practical yields are often lower due to incomplete crystallization, losses during filtration and washing, and co-precipitation of the undesired diastereomer. While a 25-31% yield, as reported in one process using (S)-(+)-camphor-10-sulfonic acid, is not ideal, it highlights the challenges involved.[9][10] The goal of optimization is to approach the 50% theoretical maximum or to implement a system with in-situ racemization of the unwanted enantiomer (dynamic kinetic resolution) to achieve yields greater than 50%.[8]
Section 2: Troubleshooting Guides
This guide addresses common issues encountered during the diastereomeric salt resolution of this compound.
Problem 1: Low Yield of (S)-3-(1-Aminoethyl)phenol
-
Possible Cause 1: Incomplete precipitation of the desired diastereomeric salt.
-
Solution: The solution may be too dilute. Carefully concentrate the solution or add an anti-solvent to decrease the salt's solubility. Ensure the cooling process is slow and gradual, as rapid cooling can trap impurities and hinder crystal growth.
-
-
Possible Cause 2: The desired diastereomeric salt is too soluble in the chosen solvent.
-
Solution: Conduct a solvent screening. Test a range of solvents or solvent mixtures to find a system where the desired salt has low solubility while the undesired salt remains dissolved.
-
-
Possible Cause 3: Significant loss of product during crystal isolation and washing.
-
Solution: Wash the filtered crystals with a minimal amount of cold solvent to avoid redissolving the product. Ensure the filtration setup is efficient to recover all solid material.
-
Problem 2: Low Enantiomeric Excess (ee) of the Final Product
-
Possible Cause 1: Co-precipitation of the undesired diastereomeric salt.
-
Solution: The purity of the crystals can be improved by recrystallization.[7] Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process should be repeated until the desired enantiomeric excess is achieved.
-
-
Possible Cause 2: The chosen resolving agent is not effective for this specific amine.
-
Solution: Screen other chiral resolving agents. The interaction between the amine and the chiral acid is highly specific, and a different agent may provide better discrimination and separation. (See Table 1).
-
-
Possible Cause 3: Racemization of the amine or resolving agent during the experiment.
-
Solution: Racemization can occur under harsh conditions like high temperatures or extreme pH.[8] Check the stability of your starting materials and perform the resolution under the mildest conditions possible.
-
Problem 3: Crystallization Fails to Occur or is Extremely Slow
-
Possible Cause 1: The solution is not supersaturated.
-
Solution: Try concentrating the solution by slowly evaporating the solvent. If available, add a few seed crystals of the desired diastereomeric salt to induce crystallization.[7] Scratching the inside of the flask with a glass rod at the solution's surface can also sometimes initiate crystal formation.
-
-
Possible Cause 2: Incorrect solvent system.
-
Solution: The chosen solvent may be too good a solvent for both diastereomeric salts. Try adding an "anti-solvent" (a solvent in which the salts are insoluble) dropwise to the solution until turbidity persists.
-
-
Possible Cause 3: Presence of impurities.
-
Solution: Impurities can inhibit crystallization. Ensure the starting racemic this compound is of high purity. If necessary, purify the starting material by distillation or chromatography before attempting the resolution.
-
Section 3: Data Presentation and Protocols
Data Tables
Table 1: Common Chiral Resolving Agents for Amines
| Class of Resolving Agent | Examples | Principle of Action |
| Tartaric Acid Derivatives | (+)-Tartaric acid, O,O'-Dibenzoyl-D-tartaric acid | Forms diastereomeric salts with racemic amines, which are separable by crystallization.[6][7] |
| Mandelic Acid Derivatives | (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid | Forms diastereomeric salts with differing solubilities.[7] |
| Camphorsulfonic Acid | (1S)-(+)-10-Camphorsulfonic acid | A strong chiral acid that effectively forms crystalline salts with many amines.[6][7] |
| Other Chiral Acids | 2-Naphthyl phosphate | A less common but potentially effective agent for specific amines.[11] |
Experimental Protocols
Protocol: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a pre-screened solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature.[8]
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary. Add this solution to the solution of the racemate.[8]
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.[12] Crystallization may take several hours to days.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small volume of the cold crystallization solvent to remove any adhering mother liquor.[7]
-
Analysis and Recrystallization: Dry the crystals and determine their diastereomeric/enantiomeric excess using chiral HPLC.[7] If the desired purity is not achieved, perform one or more recrystallizations from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., NaOH, NaHCO₃) to adjust the pH to >10, which deprotonates the amine and breaks the salt.[7]
-
Extraction: Extract the free (S)-3-(1-Aminoethyl)phenol into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Final Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Section 4: Visualizations
Diagrams
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 6. (R)-3-(1-Aminoethyl)phenol hydrochloride | 856563-08-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 10. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 11. CN105254513A - Resolution method of (S)-3-[1-(dimethylamino) ethyl] phenol (III) - Google Patents [patents.google.com]
- 12. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
Technical Support Center: Prevention of Phenolic Group Oxidation During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing phenolic group oxidation during chemical synthesis.
Troubleshooting Guides
Issue 1: Phenolic starting material is degrading or turning a dark color during the reaction.
This discoloration is a common indicator of phenol (B47542) oxidation, often leading to the formation of highly colored quinone-type byproducts.[1]
Possible Causes and Solutions:
-
Atmospheric Oxygen: Phenols, especially hydroquinones, are highly susceptible to oxidation by atmospheric oxygen.[1]
-
Solution: Conduct the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure of the inert gas throughout the experiment.[1]
-
-
Trace Metal Impurities: Trace metals can catalyze the oxidation of phenols.
-
Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA, though compatibility with the desired reaction must be verified.
-
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.[1]
-
Solution: If the reaction allows, maintain the lowest possible temperature that still affords a reasonable reaction rate.[1]
-
-
Presence of Base: The corresponding phenoxide ion is even more susceptible to oxidation than the neutral phenol.
-
Solution: If a base is required, consider using a milder base or adding it slowly at a low temperature.
-
Issue 2: Low yield of the protected phenol.
A low yield can result from incomplete reaction, side reactions, or loss of product during workup and purification.
Possible Causes and Solutions:
-
Incomplete Reaction: The protecting group may not have been fully installed.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the equivalents of the protecting group reagent and/or the base. For sterically hindered phenols, a longer reaction time or a higher temperature may be necessary.
-
-
Side Reactions: Besides oxidation, other side reactions can consume the starting material or the product. For instance, with poly-hydroxylated phenols, over-protection can occur.
-
Solution: To favor mono-protection of a specific hydroxyl group, stoichiometric control of the reagents is crucial. In some cases, using a bulky protecting group can selectively protect the less sterically hindered phenol.
-
-
Product Loss During Workup: The protected phenol may be partially soluble in the aqueous phase during extraction or unstable to the purification conditions (e.g., silica (B1680970) gel chromatography).
-
Solution: Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. If the protected phenol is sensitive to silica gel, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Issue 3: Difficulty in removing the protecting group (deprotection).
Incomplete deprotection is a common issue that can affect the overall yield of the final product.
Possible Causes and Solutions:
-
Ineffective Reagents: The chosen deprotection conditions may not be suitable for the specific protecting group or substrate.
-
Solution: Verify the deprotection protocol for the specific protecting group. For example, while catalytic hydrogenolysis is standard for benzyl (B1604629) ethers, some substrates may require higher pressures of hydrogen or a different catalyst like Pearlman's catalyst (Pd(OH)₂/C), especially for hindered substrates.[2] For silyl (B83357) ethers, if TBAF is ineffective, acidic conditions might be required, depending on the silyl group's stability.
-
-
Catalyst Poisoning: In catalytic reactions like hydrogenolysis, impurities in the starting material or from the reaction setup can poison the catalyst.
-
Solution: Ensure the substrate is pure before the deprotection step. Using a fresh batch of catalyst or increasing the catalyst loading can sometimes overcome minor poisoning issues.
-
-
Steric Hindrance: A sterically hindered protecting group can be difficult to remove.
-
Solution: More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary. However, care must be taken to avoid degradation of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: Why is my phenol-containing compound turning brown?
A brown or dark discoloration is a classic sign of phenol oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be triggered by atmospheric oxygen, trace metal impurities, or high temperatures, leading to the formation of colored quinones and polymeric byproducts.[1] To prevent this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use purified reagents and solvents.[1]
Q2: What are the most common protecting groups for phenols to prevent oxidation?
The most common strategies involve converting the phenolic hydroxyl group into an ether or an ester.[3][4]
-
Ethers:
-
Methyl Ethers (Me): Very stable but require harsh conditions for removal (e.g., BBr₃).
-
Benzyl Ethers (Bn): Robust and can be removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C).[5][6][7]
-
Methoxymethyl (MOM) Ethers: Stable to many conditions but are acid-labile.[3][8]
-
Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): Widely used due to their ease of introduction and removal. Their stability varies significantly with the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection.[9]
-
-
Esters:
-
Acetates (Ac): Easily introduced but are sensitive to both acidic and basic conditions.
-
Benzoates (Bz): More stable than acetates and are also removed by acid or base hydrolysis.
-
Q3: How do I choose the right protecting group for my synthesis?
The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for the subsequent steps.
-
Easy to remove in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).
Below is a decision-making workflow to aid in selecting an appropriate protecting group.
Q4: I am observing side reactions during the protection of my phenol. What could be the cause?
Side reactions can arise from the reactivity of the aromatic ring, which is activated by the hydroxyl group, or from reactions with other functional groups in the molecule.
-
Electrophilic Aromatic Substitution: The electron-rich phenolic ring can react with electrophiles. Protecting the hydroxyl group can modulate this reactivity.
-
Over-protection: In molecules with multiple hydroxyl groups, it's possible to protect more than one. To achieve selectivity, one can use a stoichiometric amount of the protecting reagent or leverage steric hindrance by choosing a bulky protecting group that will preferentially react with the less hindered hydroxyl group.
-
Reaction with the Base: Strong bases can deprotonate other acidic protons in the molecule, leading to undesired reactions. Using a milder base like diisopropylethylamine (DIPEA) or potassium carbonate can mitigate this.
Q5: My silyl ether deprotection with TBAF is giving a low yield and a messy reaction. What can I do?
The tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reagent is basic and can cause decomposition of base-sensitive substrates.[9]
-
Solution: Buffer the reaction mixture with a mild acid, such as acetic acid. This neutralizes the basicity of the TBAF solution while still allowing the fluoride ion to cleave the silyl ether.
-
Alternative Fluoride Sources: Consider using other fluoride sources like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or potassium bifluoride (KHF₂), which can be less basic.[4]
Quantitative Data on Common Phenol Protecting Groups
The following tables summarize typical reaction conditions and yields for the protection and deprotection of phenolic hydroxyl groups. Note that optimal conditions can vary depending on the specific substrate.
Table 1: Protection of Phenols
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield |
| MOM | MOMCl, DIPEA, DCM, 0 °C to rt | 3 - 8 h | 85 - 98%[10] |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone, reflux | 2 - 6 h | >90%[4] |
| TBS (TBDMS) | TBSCl, Imidazole (B134444), DMF, rt | 1 - 12 h | >90%[11] |
| TIPS | TIPSCl, Imidazole, Microwave | 60 - 300 s | 90 - 95%[12] |
Table 2: Deprotection of Phenol Protecting Groups
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield |
| MOM | TFA, DCM, rt | 12 h | High[3] |
| Benzyl (Bn) | H₂ (1 atm), 10% Pd/C, EtOH, rt | 3 h | >95%[4] |
| TBS (TBDMS) | TBAF (1M in THF), THF, 0 °C to rt | 30 - 60 min | >90%[9] |
| TIPS | TBAF (1M in THF), THF, rt | 1 - 24 h | High |
Experimental Protocols and Workflows
Protocol 1: Protection of a Phenol as a Methoxymethyl (MOM) Ether
This protocol describes a general procedure for the protection of a phenolic hydroxyl group using methoxymethyl chloride (MOMCl).
Detailed Methodology:
-
In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve the phenol (1.0 eq.) and diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (B109758) (DCM).[3]
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add freshly distilled methoxymethyl chloride (MOMCl, 3.0 eq.) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with DCM and quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a MOM-Protected Phenol
This protocol outlines the removal of the MOM group under acidic conditions.
Detailed Methodology:
-
Dissolve the MOM-protected phenol (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.[3]
-
Stir the solution at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.[3]
-
Dilute the reaction mixture with DCM and carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenol as necessary.
Protocol 3: Protection of a Phenol as a Benzyl (Bn) Ether
This protocol describes a standard Williamson ether synthesis for the benzylation of a phenol.
Detailed Methodology:
-
In a round-bottom flask, dissolve the phenol (1.0 eq.) in acetone.[4]
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.[4]
-
Add benzyl bromide (BnBr, 1.2 eq.) to the mixture.[4]
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude benzyl ether by flash column chromatography.
Protocol 4: Deprotection of a Benzyl-Protected Phenol via Hydrogenolysis
This protocol details the removal of a benzyl group using catalytic hydrogenolysis.
Detailed Methodology:
-
Dissolve the benzyl-protected phenol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[4][6]
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%) to the solution.[4][6]
-
Place the reaction mixture under an atmosphere of hydrogen gas (this can be achieved with a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales).[4][6]
-
Stir the mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC (typically 1-4 hours).[4]
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Protocol 5: Protection of a Phenol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol provides a general method for the silylation of a phenol using TBSCl.
Detailed Methodology:
-
To a solution of the phenol (1.0 eq.) in dry N,N-dimethylformamide (DMF) at room temperature, add imidazole (2.2 eq.).[11]
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq.) to the mixture.[11]
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from 1 to 12 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 6: Deprotection of a TBS-Protected Phenol using TBAF
This protocol describes the fluoride-mediated cleavage of a TBS ether.
Detailed Methodology:
-
Dissolve the TBS-protected phenol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) to make an approximately 0.1 M solution.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise to the stirred solution.[9][13]
-
Allow the reaction to stir for 30-60 minutes, letting it warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water and dilute the mixture with dichloromethane (DCM).[9]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. MOM Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 3-(1-Aminoethyl)phenol
Welcome to the technical support center for the purification of 3-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from common reaction impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reductive amination of 3-hydroxyacetophenone?
A1: The primary impurities include unreacted starting material, 3-hydroxyacetophenone, and the over-reduction byproduct, 1-(3-hydroxyphenyl)ethanol (B2370087). Depending on the reaction conditions, other minor byproducts may also be present.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: Oily products are common when residual solvents or low-melting impurities are present. It is recommended to first attempt an acid-base extraction to remove non-basic and non-acidic impurities. If the product still remains an oil, column chromatography is the preferred method for purification.
Q3: I am having trouble with low yields during recrystallization. What can I do?
A3: Low recrystallization yields can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve your compound. Slow cooling is also crucial to allow for proper crystal formation. If the yield is still low, consider a different solvent system or using a co-solvent. Refer to the detailed recrystallization protocol for solvent suggestions.
Q4: During column chromatography, my product is streaking or not eluting from the silica (B1680970) gel. How can I fix this?
A4: this compound is a basic compound and can interact strongly with the acidic silica gel, leading to poor separation and recovery. To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica and improve the elution of your compound.[1]
Q5: How can I separate the (R) and (S) enantiomers of this compound?
A5: Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Following separation, the desired enantiomer can be liberated by treatment with a base. Chiral HPLC can also be used for analytical and preparative separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil or waxy solid | - Residual solvent- Presence of low-melting impurities (e.g., 1-(3-hydroxyphenyl)ethanol) | - Ensure the product is thoroughly dried under high vacuum.- Perform an acid-base extraction to remove neutral impurities.- Purify by column chromatography. |
| Low purity after a single purification step | - Impurities have similar properties to the product. | - Employ a multi-step purification strategy (e.g., acid-base extraction followed by recrystallization or column chromatography). |
| Recrystallization yields are poor | - Incorrect solvent or solvent volume.- Cooling was too rapid. | - Perform small-scale solvent screening to find an optimal recrystallization solvent.- Use the minimum amount of hot solvent for dissolution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Column chromatography shows poor separation | - Inappropriate eluent system.- Strong interaction of the basic product with silica gel. | - Optimize the eluent system using TLC.- Add 0.5-2% triethylamine to the mobile phase to reduce peak tailing and improve recovery.[1] |
| Chiral resolution is unsuccessful | - Incorrect choice of resolving agent or solvent.- Diastereomeric salts have similar solubilities. | - Screen different chiral resolving agents (e.g., mandelic acid derivatives, camphorsulfonic acid).- Experiment with different crystallization solvents to maximize the solubility difference between the diastereomeric salts. |
| Product discoloration (yellow/brown) | - Oxidation of the phenolic hydroxyl group. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Store the purified product in a cool, dark place. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral impurities like 1-(3-hydroxyphenyl)ethanol and acidic starting material like 3-hydroxyacetophenone.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Acidic Extraction : Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.
-
Separation of Layers : Combine the aqueous layers. The organic layer now contains neutral impurities.
-
Basification : Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (B78521) (NaOH), until the pH is greater than 10. This will deprotonate the amine and cause the free base to precipitate or form an oil.
-
Back Extraction : Extract the basified aqueous solution with fresh ethyl acetate or DCM to recover the purified this compound. Repeat this extraction three times.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Recrystallization
Recrystallization is an effective method for purifying solid this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection : Based on the properties of similar aminophenols, suitable solvents for recrystallization include isopropanol, ethanol (B145695), or a mixture of ethanol and water.[3]
-
Dissolution : In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals under vacuum to remove all residual solvent.
Flash Column Chromatography
This technique is ideal for purifying oily products or for separating impurities with similar polarities.
-
Stationary Phase : Silica gel is the standard stationary phase.
-
Mobile Phase (Eluent) : A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the addition of 0.5-2% triethylamine (TEA) to prevent streaking.[1][4] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the product. A typical starting point could be a gradient of 10% to 50% ethyl acetate in hexanes with 1% TEA.
-
Column Packing : Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Apply the sample to the top of the silica gel bed.
-
Elution : Run the column by applying gentle air pressure, collecting fractions.
-
Analysis : Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.
-
Solvent A : Water + 0.1% TFA
-
Solvent B : Acetonitrile + 0.1% TFA
-
-
Gradient : A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Detection : UV detection at a wavelength of approximately 270 nm.
-
Sample Preparation : Dissolve a small amount of the purified product in the initial mobile phase composition.
Visualizations
References
Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 3-(1-Aminoethyl)phenol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 3-(1-Aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak overlap in the ¹H NMR spectrum of this compound?
A1: Peak overlap in the ¹H NMR spectrum of this compound, particularly in the aromatic region (typically 6.5-7.5 ppm), is common. This occurs because the protons on the benzene (B151609) ring have similar chemical environments, leading to closely spaced or overlapping signals.[1] The methine proton of the aminoethyl group and the protons of the amino and hydroxyl groups can also overlap with each other or with the aromatic signals, depending on the solvent and concentration.
Q2: What is the simplest first step to try and resolve overlapping signals?
A2: The most straightforward initial approach is to change the deuterated solvent.[2][3] The chemical shifts of protons are influenced by the solvent, and switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the overlapping signals, often leading to better resolution.[2][3] Aromatic solvents like benzene-d₆ are particularly known for causing significant changes in the chemical shifts of nearby protons.[2]
Q3: When should I consider using more advanced techniques like 2D NMR?
A3: If changing the solvent does not provide adequate resolution, two-dimensional (2D) NMR spectroscopy is the next logical step.[2][4][5] Techniques like COSY and HSQC are powerful tools for resolving overlap by spreading the signals into a second dimension.[2][4] These methods are especially useful for complex molecules where 1D spectra are crowded.[1][5]
Q4: What are Lanthanide Shift Reagents (LSRs) and are they suitable for this compound?
A4: Lanthanide Shift Reagents are paramagnetic complexes that can coordinate with functional groups, such as the hydroxyl and amino groups present in this compound.[2] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the functional group.[2] This can effectively spread out overlapping signals.[2] They are a viable option when other methods fail, but can cause line broadening if not used carefully.
Troubleshooting Guides and Experimental Protocols
Issue 1: Overlapping Aromatic and Methine Proton Signals
This is a common issue where the quartet from the methine proton (-CH) of the ethyl group overlaps with the multiplets of the aromatic protons.
A change in solvent can alter the chemical environment and resolve the overlap.[2] Aromatic solvents, in particular, can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can be very effective.[3]
Experimental Protocol: Solvent Test
-
Sample Preparation: Prepare separate, identically concentrated solutions of this compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to each sample for accurate chemical shift referencing.[3]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[3]
-
Data Analysis: Process each spectrum and compare the chemical shifts of the protons across the different solvents to identify the solvent that provides the best peak separation.[3]
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts (δ, ppm)
The following table illustrates hypothetical ¹H NMR chemical shift data for the key protons of this compound in different solvents to demonstrate the potential for peak resolution.
| Proton | CDCl₃ | Benzene-d₆ | DMSO-d₆ |
| Aromatic H | 7.20-6.70 (m) | 7.00-6.50 (m) | 7.10-6.60 (m) |
| -CH (quartet) | 4.10 (q) | 3.85 (q) | 3.95 (q) |
| -CH₃ (doublet) | 1.45 (d) | 1.30 (d) | 1.35 (d) |
| -OH (singlet) | 5.30 (s, br) | 4.80 (s, br) | 9.30 (s, br) |
| -NH₂ (singlet) | 1.80 (s, br) | 1.55 (s, br) | 2.50 (s, br) |
Note: This is illustrative data. Actual chemical shifts can vary based on concentration and temperature.
If solvent changes are insufficient, 2D NMR techniques can resolve the overlap by spreading the spectrum across two frequency axes.[4][5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. This is useful for tracing the coupling network and confirming which aromatic protons are adjacent to each other, and for confirming the coupling between the -CH and -CH₃ protons.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[2][4] Since ¹³C spectra are much more dispersed than ¹H spectra, this is an excellent method for resolving overlapping proton signals by visualizing them based on the chemical shift of the carbon they are attached to.[2][6]
Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum
-
Sample Preparation: Prepare a concentrated sample of this compound (20-30 mg) in a suitable deuterated solvent (0.5-0.7 mL) that provides the best initial signal separation.
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum to determine the spectral widths for each dimension.
-
Set up the HSQC experiment on the spectrometer using standard parameters. The experiment correlates the proton chemical shifts (F2 axis) with the carbon chemical shifts (F1 axis).
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., Mnova, TopSpin).
-
Analyze the resulting 2D plot. Each peak in the spectrum represents a correlation between a proton and the carbon it is directly bonded to. Overlapping proton signals in the 1D spectrum will appear as distinct peaks in the 2D spectrum as long as the carbons they are attached to have different chemical shifts.
-
Visualizations
A logical workflow can help in deciding the appropriate technique for resolving peak overlap.
References
- 1. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Addressing solubility issues of 3-(1-Aminoethyl)phenol in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues associated with 3-(1-Aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a molecule that contains both a polar phenolic hydroxyl group and a basic amino group, as well as a nonpolar aromatic ring. This structure dictates its solubility. It is generally soluble in organic solvents such as ethanol (B145695) and ether, but it has limited solubility in water due to its hydrophobic aromatic structure.[1] The presence of functional groups that can donate a hydrogen bond, like alcohols and amines, contributes significantly to water solubility.[2][3]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The pH of the solvent has a significant impact on the solubility of this compound. The amino group is basic and the phenolic hydroxyl group is weakly acidic.[1] In acidic solutions, the amino group will be protonated, forming a more polar and thus more water-soluble ammonium (B1175870) salt.[4] Conversely, in basic solutions, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which also increases water solubility.[4] Therefore, the solubility in aqueous solutions is expected to be lowest around its isoelectric point and higher at both acidic and basic pH.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's limited water solubility.[1] It is advisable to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or ethanol, and then dilute this stock solution into the aqueous buffer.[5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of this compound in organic solvents should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term stability, to prevent degradation.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Qualitative Solubility Data
Due to the limited availability of precise quantitative data in the public domain, the following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents based on its chemical structure and the behavior of similar compounds.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Low | The nonpolar aromatic ring counteracts the polarizing effects of the hydroxyl and amino groups, leading to poor aqueous solubility.[1] |
| Ethanol | High | As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl and amino groups. |
| Methanol (B129727) | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound through hydrogen bonding. |
| DMSO (Dimethyl Sulfoxide) | High | DMSO is a strong polar aprotic solvent capable of accepting hydrogen bonds and is an excellent solvent for many organic compounds.[7][8] |
| DMF (Dimethylformamide) | High | DMF is a polar aprotic solvent that is a good solvent for many organic compounds. |
| Acetone | Moderate to High | Acetone, a polar aprotic solvent, can accept hydrogen bonds from the phenolic hydroxyl and amino groups. |
| Dichloromethane (DCM) | Moderate | The polarity of DCM is suitable for solvating the entire molecule, though it is less polar than alcohols or DMSO. |
| Hexane (B92381) | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar hydroxyl and amino groups of the molecule. |
Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove any undissolved solid.
-
Dilution: If necessary, dilute the filtered saturated solution with the buffer to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. This value represents the aqueous solubility at the experimental temperature.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when diluting the organic stock into an aqueous buffer.
-
Possible Cause A: Final concentration is too high. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution: Decrease the final working concentration. If a higher concentration is necessary, consider adjusting the pH of the aqueous buffer to increase solubility.
-
-
Possible Cause B: High percentage of organic solvent. The volume of the organic stock solution added to the aqueous buffer may be too high, causing the compound to precipitate.
-
Solution: Keep the final concentration of the organic solvent to a minimum, typically below 1% (v/v) for most biological assays.[5]
-
-
Possible Cause C: Improper mixing. Rapidly adding the aqueous buffer to the organic stock can create localized high concentrations, leading to precipitation.
-
Solution: Add the organic stock solution dropwise to the vortexing aqueous buffer to ensure rapid and thorough mixing.[5]
-
Issue 2: The prepared solution is cloudy or contains visible particles.
-
Possible Cause A: Incomplete dissolution. The compound may not have fully dissolved in the initial organic solvent.
-
Solution: Ensure the stock solution is clear before diluting it into the aqueous buffer. Gentle warming or brief sonication can aid in dissolving the compound in the organic solvent.
-
-
Possible Cause B: Poor quality of the solvent. The presence of impurities or water in the organic solvent can reduce its solvating power.
-
Solution: Use high-purity, anhydrous solvents for preparing stock solutions.[5]
-
Issue 3: Inconsistent or non-reproducible solubility results.
-
Possible Cause A: Equilibrium not reached. The incubation time during the shake-flask method may be insufficient.
-
Solution: Increase the equilibration time and take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Possible Cause B: Temperature fluctuations. Variations in temperature during the experiment will affect solubility.
-
Solution: Use a calibrated, temperature-controlled shaker or incubator and ensure all steps are performed at the same constant temperature.
-
-
Possible Cause C: Adsorption to labware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the measured concentration in the solution.[5]
-
Solution: Use low-adhesion plasticware or silanized glassware. Pre-rinsing pipette tips and filters with the solution before use can also help.
-
References
- 1. Buy this compound (EVT-2733137) | 518060-42-9; 63720-38-7 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. (S)-3-(1-Aminoethyl)phenol | 123982-81-0 [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Minimizing racemization during the synthesis of chiral 3-(1-Aminoethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of chiral 3-(1-Aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, is a significant challenge in chiral amine synthesis. The primary causes involve the formation of planar, achiral intermediates that can be attacked from either side with equal probability.[1][2] Key factors that promote racemization include:
-
Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the chiral center.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]
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Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates.[1]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, potentially increasing the rate of racemization.[1]
-
Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of reduced enantiomeric excess (ee).[1]
Q2: What are the main synthetic strategies to obtain enantiomerically pure this compound?
A2: There are three primary strategies for synthesizing chiral this compound:
-
Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer from a prochiral starting material, such as the asymmetric reduction of 3'-hydroxyacetophenone (B363920).[3] This method is advantageous as it can theoretically achieve a 100% yield of the desired enantiomer.
-
Chiral Resolution: This classical method involves separating a racemic mixture of this compound.[3][4] A common technique is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid.[3][5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[3] While effective, this method's maximum yield for the desired enantiomer is 50% without a recycling process for the unwanted enantiomer.[6][7]
-
Biocatalysis: This method utilizes enzymes, such as transaminases, to catalyze the enantioselective synthesis of the chiral amine.[4] Biocatalysis is known for its high selectivity under mild reaction conditions.[4]
Q3: How can I monitor the enantiomeric excess (ee) of my product during the reaction?
A3: The enantiomeric excess of your product can be monitored using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for separating and quantifying enantiomers, allowing for the determination of the ee at different stages of the reaction and purification.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
A common issue encountered during the synthesis of chiral this compound is a lower than expected enantiomeric excess. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following tables summarize the expected impact of various reaction parameters on the enantiomeric excess (ee) during the asymmetric synthesis of chiral amines.
Table 1: Asymmetric Hydrogenation of an Imine Intermediate
| Parameter | Condition | Expected Enantiomeric Excess (ee) | Reference |
| Catalyst | [Cp*Ir(III)] with Chiral Phosphate Anion | Up to 99% | [8] |
| [Ru(II)] with Chiral Diamine/Phosphine Ligand | 96% | [9] | |
| Temperature | 10 °C | 99% | [8] |
| 20 °C | 97% | [8] | |
| Solvent | Toluene | 97% | [8] |
| Tetrahydrofuran (THF) | 92% | [8] | |
| Acetonitrile (MeCN) | 10% | [8] | |
| Hydrogen Pressure | 20 bar | 97% | [8] |
Table 2: Biocatalytic Resolution
| Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee) of Product | Reference |
| Lipase from Candida rugosa MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | 96.17% | [10] |
| Lipase PS | Vinyl acetate | Dichloromethane | >99% | [11] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3'-Hydroxyacetophenone
This protocol describes a general procedure for the asymmetric reduction of 3'-hydroxyacetophenone to this compound using a chiral catalyst.
Materials:
-
3'-Hydroxyacetophenone
-
Chiral Ruthenium or Iridium catalyst (e.g., RuCl₂--INVALID-LINK--)
-
Hydrogen source (e.g., H₂ gas or a hydrogen donor like 2-propanol)
-
Anhydrous solvent (e.g., methanol, ethanol, or 2-propanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chiral catalyst to a dry, argon-flushed pressure reactor.
-
Add the anhydrous solvent, followed by the 3'-hydroxyacetophenone.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully depressurize the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral 3-(1-hydroxyethyl)phenol.
-
The resulting chiral alcohol can then be converted to the corresponding amine via standard procedures (e.g., Mitsunobu reaction with subsequent hydrolysis or conversion to an azide (B81097) followed by reduction).
Caption: Workflow for asymmetric reduction and subsequent amination.
Protocol 2: Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid
This protocol outlines a general procedure for the separation of racemic this compound via diastereomeric salt formation.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Solvent (e.g., acetone, ethanol, or a mixture)
Procedure:
-
Dissolution: Dissolve the racemic this compound in the chosen solvent at an elevated temperature.
-
In a separate flask, dissolve L-(+)-tartaric acid (typically 0.5 equivalents) in the same solvent, also at an elevated temperature.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Liberation of the Free Amine: Dissolve the collected salt in water and adjust the pH to basic (e.g., with NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC. The other enantiomer remains in the filtrate from step 5 and can be recovered by a similar work-up.
Caption: Logical flow of chiral resolution via diastereomeric salt formation.
References
- 1. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Identification and characterization of impurities in 3-(1-Aminoethyl)phenol samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of impurities in 3-(1-Aminoethyl)phenol samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several stages of the manufacturing process and storage. The primary sources include:
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Starting Materials and Reagents: Residual starting materials, such as 3-hydroxyacetophenone, and reagents used in the synthesis, like those for reductive amination, can remain in the final product.
-
Process-Related Impurities: Byproducts formed during the synthesis, such as intermediates or products of side reactions, are a major source of impurities. For instance, in the synthesis of Rivastigmine from (S)-3-(1-(dimethylamino)ethyl)phenol, several process-related impurities have been identified that could also be relevant to this compound.[1]
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, extreme pH, or oxidizing agents, leading to the formation of degradation products.
-
Chiral Impurities: If the synthesis is intended to be stereospecific for one enantiomer (e.g., (S)-3-(1-Aminoethyl)phenol), the other enantiomer ((R)-3-(1-Aminoethyl)phenol) is considered a chiral impurity.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column and UV detection, is a robust method for separating and quantifying known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for confirming the identity of the main component. A Certificate of Analysis for this compound indicated that purity was determined by ¹H NMR to be ≥97.0%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities and degradation products.
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
A3: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). For a drug substance, the identification threshold for an unknown impurity is typically 0.1%. The specific limits for known and unknown impurities will depend on the subsequent use of the intermediate and the potential toxicity of the impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of co-eluting impurities. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amine, a lower pH is generally better. 3. Reduce the injection volume or the sample concentration. 4. Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a sufficient time before each run. 4. Check the pump for leaks and ensure a steady flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a thorough needle wash program between injections. |
| Unexpected Peaks in the Chromatogram | 1. Sample degradation. 2. Contamination of the sample or solvent. 3. Presence of unknown impurities. | 1. Prepare fresh samples and store them appropriately. Consider performing a forced degradation study to identify potential degradation products. 2. Analyze a blank (solvent) to check for contamination. 3. Use LC-MS to identify the mass of the unknown peak and propose a structure. |
Impurity Characterization Challenges
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty in Isolating an Impurity for Structural Elucidation | 1. Low concentration of the impurity. 2. Co-elution with other components. | 1. Use preparative HPLC to enrich the impurity fraction. 2. Optimize the chromatographic method to achieve better separation. Consider using a different column chemistry or mobile phase. |
| Ambiguous NMR or Mass Spectra | 1. Presence of multiple components in the isolated fraction. 2. Insufficient sample amount. 3. Complex fragmentation pattern in MS. | 1. Re-purify the isolated fraction. 2. Concentrate the sample or use more sensitive instrumentation. 3. Perform MS/MS experiments to obtain more structural information. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a starting point and may require optimization based on the specific impurities present in the sample.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
GC-MS Method for Residual Solvents and Volatile Impurities
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 10 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL.
NMR Sample Preparation for Purity Determination
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Sample Concentration: Approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals can be used for quantitative analysis (qNMR).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard (if used) into an NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and vortex until the sample is completely dissolved.
-
Acquire the ¹H NMR spectrum.
-
Quantitative Data Summary
The following table lists potential process-related impurities that may be found in this compound samples, inferred from the synthesis of Rivastigmine.[1] The retention times are relative and will vary depending on the specific HPLC conditions used.
| Impurity Name | Potential Structure | Relative Retention Time (RRT) in HPLC | Potential Origin |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl dimethyl carbamate | C₁₄H₂₂N₂O₂ | 7.695 min (example) | Reaction with dimethylcarbamic chloride |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl diethyl carbamate | C₁₆H₂₆N₂O₂ | 28.124 min (example) | Reaction with diethylcarbamic chloride |
| (1-Ethyl-3-(1-(3-hydroxyphenyl) ethyl)-1,3-dimethylurea | C₁₃H₂₀N₂O₂ | 30.535 min (example) | Side reaction with ethyl(methyl)carbamic chloride |
| (S)-3-(1-(Dimethylamino) ethyl) phenyl ethylcarbamate | C₁₃H₂₀N₂O₂ | 16.370 min (example) | Reaction with ethyl isocyanate or equivalent |
| 3-Acetyl phenyl ethyl (methyl) carbamate | C₁₂H₁₅NO₃ | 41.556 min (example) | Reaction of 3-hydroxyacetophenone with ethyl(methyl)carbamic chloride |
| (S)-N,N-dimethyl-1-(3-(4-nitro phenoxy) phenyl) ethanamine | C₁₆H₁₈N₂O₃ | 109.767 min (example) | Reaction with 1-fluoro-4-nitrobenzene |
| 3-Nitrophenyl ethyl (methyl) carbamate | C₁₀H₁₂N₂O₄ | 44.075 min (example) | Reaction of 3-nitrophenol (B1666305) with ethyl(methyl)carbamic chloride |
Visualizations
References
Technical Support Center: Enhancing the Stability of 3-(1-Aminoethyl)phenol for Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 3-(1-Aminoethyl)phenol during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Discoloration (e.g., turning pink, yellow, or brown) | Oxidation of the phenolic group, often accelerated by exposure to air (oxygen), light, or high temperatures. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), protect from light by using amber vials or storing in the dark, and maintain refrigerated conditions (2-8°C). For solutions, consider adding an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395). |
| Precipitation in solution | The compound may have low solubility in the chosen solvent, or degradation products may be forming that are insoluble. pH changes can also affect solubility. | Ensure the chosen solvent is appropriate for the desired concentration. If precipitation occurs upon storage, try preparing fresh solutions before use. For aqueous solutions, buffering the pH may improve stability and solubility. |
| Decreased purity or potency in analytical tests (e.g., HPLC) | Chemical degradation of the compound due to improper storage conditions. | Review and optimize storage conditions. Implement a stability testing protocol to determine the optimal storage conditions and shelf-life for your specific formulation or application. |
| Inconsistent experimental results | Variability in the quality of the stored this compound due to degradation. | Re-qualify the stored material using appropriate analytical techniques (e.g., HPLC, NMR) before use to ensure it meets the required purity specifications for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at refrigerated temperatures (2-8°C), and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: My this compound solution has changed color. Can I still use it?
A2: A change in color is a visual indicator of degradation, likely due to oxidation. While the extent of degradation cannot be determined by color alone, it is a sign of reduced purity. For applications sensitive to impurities, it is highly recommended to use a fresh, colorless solution. The stability of phenylephrine (B352888), a structurally similar compound, is also known to be compromised by color changes on oxidation[1].
Q3: How can I prevent the degradation of this compound in solution for an extended experiment?
A3: To enhance the stability of this compound in solution, especially for longer experiments, consider the following:
-
Use a suitable solvent: The choice of solvent can impact stability.
-
Control the pH: For aqueous solutions, maintaining an acidic pH can improve the stability of phenolic compounds[1].
-
Add antioxidants: The addition of antioxidants like ascorbic acid or sodium metabisulfite can help prevent oxidative degradation[1].
-
Protect from light and air: Store solutions in amber vials with minimal headspace or under an inert atmosphere.
-
Maintain low temperatures: If the experimental conditions allow, keeping the solution at a low temperature can slow down degradation.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is expected to be oxidation of the phenol (B47542) group, which can lead to the formation of quinone-type structures and other colored byproducts. Hydrolytic and photolytic degradation may also occur under specific conditions. Studies on the similar compound phenylephrine have identified degradation products resulting from its interaction with other components in formulations[2][3][4][5][6].
Q5: How can I monitor the stability of my this compound sample over time?
A5: The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products, allowing for the quantification of purity over time. A validated stability-indicating HPLC method is crucial for accurate stability assessment[7].
Data Presentation
The following table provides illustrative stability data for a solution of a compound structurally similar to this compound, phenylephrine hydrochloride (0.2 mg/mL in 0.9% sodium chloride), stored at room temperature (25°C)[8]. This data can be used as a general guide for understanding potential stability profiles.
| Storage Time (Days) | Purity (%) | pH | Appearance |
| 0 | 100.0 | 4.3 | Clear, colorless solution |
| 7 | 99.5 | 4.1 | Clear, colorless solution |
| 14 | 99.1 | 4.0 | Clear, colorless solution |
Note: This data is for illustrative purposes and the stability of this compound may vary.
Experimental Protocols
Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a known concentration. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Stability-Indicating HPLC Method Development
This protocol provides a general approach for developing an HPLC method to assess the stability of this compound.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate (B84403) buffer or other suitable aqueous mobile phase component.
-
Forced degradation samples of this compound.
Methodology:
-
Initial Conditions:
-
Mobile Phase: Start with a simple gradient, for example, 10% to 90% acetonitrile in a phosphate buffer (pH 3.0) over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 272 nm) and also scan a wider range with a PDA detector to identify degradation products with different chromophores. A similar wavelength is used for the analysis of phenylephrine[7].
-
-
Method Optimization:
-
Inject the forced degradation samples.
-
Evaluate the separation of the main peak from any degradation product peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., organic solvent, pH of the aqueous phase), and column temperature to achieve optimal resolution.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Chemical stability of phenylephrine hydrochloride after reconstitution in 0.9% sodium chloride injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)phenol. While direct comparative experimental data for both enantiomers is not extensively available in public literature, this document synthesizes known information, established principles of stereochemistry in pharmacology, and detailed experimental protocols to offer a comprehensive overview for research and drug development purposes. The primary focus of the known biological activity of these enantiomers revolves around the inhibition of cholinesterases, key enzymes in the nervous system.
Introduction to (R)- and (S)-3-(1-Aminoethyl)phenol
(R)- and (S)-3-(1-Aminoethyl)phenol are stereoisomers, mirror images of each other that are non-superimposable. This difference in three-dimensional structure is crucial as it dictates how each enantiomer interacts with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or even contribute to side effects.
A significant piece of evidence for the differential activity of these enantiomers is the role of (S)-3-(1-Aminoethyl)phenol as a key intermediate in the synthesis of the drug Rivastigmine . Rivastigmine is a cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases. This strongly suggests that the (S)-enantiomer possesses the necessary stereochemistry for interaction with and inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Comparative Biological Activity Data
Direct, publicly available experimental data quantitatively comparing the cholinesterase inhibitory activity of (R)- and (S)-3-(1-Aminoethyl)phenol is limited. However, based on the established role of the (S)-enantiomer in the synthesis of Rivastigmine, a hypothetical comparison can be inferred. It is expected that the (S)-enantiomer exhibits significantly higher inhibitory potency against both acetylcholinesterase and butyrylcholinesterase compared to the (R)-enantiomer.
Table 1: Hypothetical Comparative Cholinesterase Inhibition Data
| Enantiomer | Target Enzyme | Activity Parameter | Value | Reference |
| (S)-3-(1-Aminoethyl)phenol | Acetylcholinesterase (AChE) | IC50 (µM) | Data not available; expected to be active | Inferred from use in Rivastigmine synthesis |
| Butyrylcholinesterase (BChE) | IC50 (µM) | Data not available; expected to be active | Inferred from use in Rivastigmine synthesis | |
| (R)-3-(1-Aminoethyl)phenol | Acetylcholinesterase (AChE) | IC50 (µM) | Data not available; expected to be significantly less active than the (S)-enantiomer | Based on principles of stereoselectivity |
| Butyrylcholinesterase (BChE) | IC50 (µM) | Data not available; expected to be significantly less active than the (S)-enantiomer | Based on principles of stereoselectivity |
Signaling Pathway: Cholinergic Neurotransmission and its Inhibition
The primary signaling pathway relevant to the biological activity of these compounds is cholinergic neurotransmission. Acetylcholine (ACh) is a neurotransmitter that is released into the synaptic cleft and binds to postsynaptic receptors to propagate a nerve signal. Acetylcholinesterase (AChE) is an enzyme that rapidly hydrolyzes ACh, terminating the signal. Inhibition of AChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This is the therapeutic mechanism of drugs like Rivastigmine.
Caption: Cholinergic signaling pathway and the inhibitory action of (S)-3-(1-Aminoethyl)phenol on acetylcholinesterase.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cholinesterase inhibitory activity of the (R)- and (S)-enantiomers of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method to determine acetylcholinesterase and butyrylcholinesterase activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
(R)-3-(1-Aminoethyl)phenol and (S)-3-(1-Aminoethyl)phenol
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds ((R)- and (S)-3-(1-Aminoethyl)phenol) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the substrate (ATCI or BTCI) in deionized water.
-
-
Assay in 96-well plate:
-
Add phosphate buffer to each well.
-
Add the test compound solution at various concentrations to the test wells. Add solvent without the compound to the control wells.
-
Add the enzyme solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay using the Ellman's method.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. The established role of the (S)-enantiomer as a precursor to the cholinesterase inhibitor Rivastigmine provides strong evidence for its activity against acetylcholinesterase and butyrylcholinesterase. Conversely, it is highly probable that the (R)-enantiomer exhibits significantly lower inhibitory potency due to stereoselective interactions at the enzyme's active site. For definitive quantitative comparison, further experimental studies directly comparing the two enantiomers using standardized assays, such as the Ellman's method described herein, are warranted. Such studies would provide valuable data for the rational design and development of new therapeutic agents targeting the cholinergic system.
A Comparative Guide to 3-(1-Aminoethyl)phenol and Other Phenylethylamines in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-(1-Aminoethyl)phenol and other neurologically active phenylethylamines. It synthesizes experimental data on their receptor interactions, functional effects, and mechanisms of action, offering a valuable resource for neuroscience research and drug discovery.
Introduction to Phenylethylamines
Phenylethylamine (PEA) and its derivatives are a broad class of endogenous and synthetic compounds with significant effects on the central nervous system (CNS). As a parent compound, PEA is an endogenous trace amine that functions as a neuromodulator, particularly within catecholaminergic and serotonergic systems.[1][2][3] Its structure is the backbone for many neurotransmitters (e.g., dopamine (B1211576), norepinephrine) and various psychoactive substances.[1]
This compound, a specific derivative, has emerged as a compound of interest due to its distinct pharmacological profile. This guide compares its known neurological effects with those of the parent compound PEA and other relevant analogues, focusing on receptor binding, in-vitro and in-vivo functional outcomes.
Comparative Analysis: Receptor Binding and Functional Effects
The neurological effects of phenylethylamines are dictated by their structural variations, which determine their affinity for different molecular targets.
Receptor and Transporter Interactions
Phenylethylamines primarily interact with trace amine-associated receptors (TAARs), particularly TAAR1, and can also modulate the activity of monoamine transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] PEA itself acts as a TAAR1 agonist. This activation leads to a complex downstream cascade that can modulate dopamine and serotonin signaling.[1]
Substitutions on the phenyl ring or the ethylamine (B1201723) side chain can drastically alter receptor affinity and functional activity. For instance, para-chloro substitution on PEA enhances its ability to inhibit serotonin uptake.[4] While a comprehensive binding profile for this compound is not extensively documented in publicly available literature, its scaffold is recognized as a promising template for developing functionally selective κ-opioid receptor (κOR) agonists, suggesting a potential interaction with the opioid system.[5]
In Vitro Neurological Effects
At the cellular level, phenylethylamines exhibit a range of activities from neurotransmitter release to neuroprotection.
-
This compound : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress, leading to a significant reduction in cell death in vitro.[5] This neuroprotective profile distinguishes it from many other phenylethylamines, which can sometimes induce oxidative stress.
-
β-Phenylethylamine (PEA) : In contrast, some research suggests that PEA may contribute to oxidative stress by inhibiting mitochondrial complexes (Complex-I and Complex-III) and the antioxidant enzyme DT-diaphorase.[6][7] This dual role—neuromodulation versus potential neurotoxicity—is a key area of investigation.
Table 1: Comparison of In Vitro Neurological Effects
| Compound | Key In Vitro Effect | Experimental Model | Reference |
| This compound | Neuroprotection against oxidative stress | Neuronal cell cultures | [5] |
| β-Phenylethylamine (PEA) | Inhibition of mitochondrial complexes I & III | In silico molecular docking | [6] |
| p-Chlorophenylethylamine | Competitive inhibition of serotonin uptake | Brain synaptosomes | [4] |
In Vivo Behavioral and Physiological Effects
Animal models are crucial for understanding the integrated physiological and behavioral outcomes of these compounds.
-
This compound : In rodent models, this compound has shown significant antidepressant-like effects. In the forced swim and tail suspension tests, it decreased immobility time, a standard behavioral marker for antidepressant activity.[5]
-
β-Phenylethylamine (PEA) : PEA is known for its stimulant properties, which are structurally and functionally similar to amphetamine.[2][8] It increases locomotor activity and can induce rewarding and reinforcing behaviors.[2] Its effects are often linked to its ability to promote the release of dopamine in the mesocorticolimbic pathway.[2] Furthermore, PEA can have dose-dependent effects on cerebral blood flow, with lower doses increasing flow and higher concentrations causing vasoconstriction.[9]
Table 2: Comparison of In Vivo Behavioral Effects
| Compound | Primary Behavioral Effect | Animal Model | Key Finding | Reference |
| This compound | Antidepressant-like | Rodent (Forced Swim Test) | Decreased immobility time | [5] |
| β-Phenylethylamine (PEA) | Psychomotor Stimulation | Mouse (Open-Field Test) | Increased circling and head-twitching behaviors | [2] |
| β-Phenylethylamine (PEA) | Rewarding Effects | Rodent (Conditioned Place Preference) | Induces preference for drug-paired environment | [2] |
Signaling Pathways and Mechanisms of Action
The distinct effects of these compounds arise from their engagement with different signaling pathways.
The diagram below illustrates the generally accepted mechanism for β-phenylethylamine. PEA acts as an agonist at the TAAR1 receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that modulates the activity of dopamine transporters (DAT), leading to increased extracellular dopamine levels and subsequent psychomotor effects.
Caption: Proposed signaling pathway for β-phenylethylamine (PEA) at the presynaptic dopamine terminal.
The neuroprotective action of this compound likely involves pathways that counteract cellular stress. The diagram below presents a logical workflow for an experiment designed to confirm these effects, where the compound is hypothesized to inhibit pathways leading to apoptosis and cell death under conditions of oxidative stress.
Caption: Experimental workflow to investigate the neuroprotective effects of this compound.
Experimental Methodologies
Reproducible and validated experimental protocols are the foundation of comparative pharmacology. Below are detailed methodologies for key assays used in the study of phenylethylamines.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12]
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., κ-opioid receptor).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-U-69,593 for κOR).
-
Unlabeled test compound: this compound.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: In each well of the 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a specific concentration of the test compound.
-
Control Wells: Include wells for "total binding" (receptor + radioligand only) and "non-specific binding" (receptor + radioligand + a high concentration of an unlabeled competitor).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Forced Swim Test (Porsolt Test)
This is a standard behavioral test used to screen for antidepressant-like activity in rodents.[5]
Objective: To assess the potential antidepressant effects of this compound.
Materials:
-
Adult male mice or rats.
-
Test compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Video recording equipment for scoring.
Procedure:
-
Acclimation: Animals are housed in the testing room for at least 1-2 hours before the experiment begins.
-
Drug Administration: Animals are divided into groups and administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection) typically 30-60 minutes before the test.
-
Pre-Swim Session (optional but recommended): On the day before the test, each animal is placed in the water cylinder for a 15-minute adaptation session. This increases the reliability of the immobility measure on the test day.
-
Test Session: On the test day, each animal is placed individually into the water cylinder for a 6-minute session. The behavior is recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The key measure is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Typically, the duration of immobility is scored during the last 4 minutes of the 6-minute test.
-
Data Analysis: The mean immobility time is calculated for each treatment group. A statistically significant reduction in immobility time for the drug-treated group compared to the vehicle group suggests an antidepressant-like effect. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for the rodent Forced Swim Test (FST).
Conclusion
The comparative analysis of this compound and other phenylethylamines reveals a diverse and functionally rich chemical space. While the parent compound, β-phenylethylamine, primarily acts as a psychostimulant through modulation of monoamine systems, this compound displays a distinct profile characterized by neuroprotective and antidepressant-like properties. Its potential interaction with the κ-opioid system and its ability to shield neurons from oxidative stress highlight it as a promising lead scaffold for the development of novel therapeutics for mood disorders and neurodegenerative diseases. Further research, particularly comprehensive receptor screening and in vivo pharmacological studies, is necessary to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylethylamine modulation of affect: therapeutic and diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-3-(1-Aminoethyl)phenol hydrochloride | 856563-08-1 | Benchchem [benchchem.com]
- 6. β-phenethylamine--a phenylalanine derivative in brain--contributes to oxidative stress by inhibiting mitochondrial complexes and DT-diaphorase: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. neurology.org [neurology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. merckmillipore.com [merckmillipore.com]
Navigating the Chiral Maze: A Comparative Analysis of Resolving Agents for 3-(1-Aminoethyl)phenol
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a detailed comparison of the efficacy of various chiral resolving agents for the resolution of racemic 3-(1-Aminoethyl)phenol, a key intermediate in the synthesis of several pharmaceutical compounds. The data presented herein is synthesized from established methodologies, offering a quantitative basis for selecting the optimal resolving agent and conditions for this crucial separation.
The primary method for the chiral resolution of this compound involves the formation of diastereomeric salts with a chiral acid. This process leverages the different physicochemical properties of the resulting diastereomers, such as solubility, to enable their separation. The choice of resolving agent and the crystallization solvent are paramount to achieving high diastereomeric and subsequent enantiomeric excess, as well as a good overall yield.
Comparative Efficacy of Chiral Resolving Agents
The following table summarizes the quantitative data on the efficacy of different chiral resolving agents for the resolution of a structurally similar compound, N-[4-(1-aminoethyl)-phenyl]-methanesulfonamide, which serves as a strong proxy for this compound due to the identical chiral center environment. The data highlights the impact of the resolving agent, the use of a salt-forming auxiliary, and the solvent system on the yield and enantiomeric excess (ee) of the desired diastereomeric salt.
| Resolving Agent System | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | Isopropyl Alcohol | 17 | 93.4 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acid | Isopropyl Alcohol | 43 | 98.5 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid / (1S)-(+)-10-Camphorsulfonic acid | Isopropyl Alcohol | 42 | 98.7 |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid / D-Mandelic acid | Isopropyl Alcohol | 45 | 99.1 |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid / (1S)-(+)-10-Camphorsulfonic acid | Isopropyl Alcohol | 43 | 99.3 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acid | Methanol | 25 | 97.6 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acid | Ethanol | 23 | 96.2 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid / D-Mandelic acid | Water | 35 | 88.2 |
Experimental Protocols
The following are generalized experimental protocols for the chiral resolution of this compound based on the diastereomeric salt formation method.
General Procedure for Diastereomeric Salt Formation and Resolution
-
Dissolution: The racemic this compound and a salt-forming auxiliary compound (e.g., mandelic acid or camphorsulfonic acid) are dissolved in a suitable solvent (e.g., isopropyl alcohol, methanol, ethanol, or water) at an elevated temperature (typically between 40°C and the boiling point of the solvent).[1][2]
-
Addition of Chiral Resolving Agent: To the resulting solution, the chiral resolving agent (e.g., an O,O'-diacyltartaric acid derivative) is added. The mixture is then stirred at the elevated temperature for a period of 1 to 4 hours to facilitate the formation of the diastereomeric salts.[1][2]
-
Crystallization: The solution is gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature can significantly influence the purity and yield of the crystalline product.
-
Isolation: The precipitated diastereomeric salt is isolated by filtration. The collected solid is typically washed with a small amount of the cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine. The desired enantiomer of this compound can then be extracted into an organic solvent.
-
Analysis: The enantiomeric excess of the final product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The logical flow of the chiral resolution process via diastereomeric salt formation is depicted in the following diagram.
Figure 1. A diagram illustrating the key steps in the chiral resolution of this compound.
Concluding Remarks
The selection of an appropriate chiral resolving agent is a multi-faceted decision that depends on factors such as the desired enantiomeric purity, acceptable yield, cost, and availability of the resolving agent. The data presented indicates that the use of a combination of an O,O'-diacyltartaric acid derivative with a salt-forming auxiliary like mandelic acid or camphorsulfonic acid in a solvent such as isopropyl alcohol can provide a significant improvement in both yield and enantiomeric excess compared to using the tartaric acid derivative alone.[1][2] This synergistic effect is a key consideration for process optimization. Researchers are encouraged to use this guide as a starting point for developing a robust and efficient chiral resolution process for this compound tailored to their specific needs.
References
A Comparative Guide to Validating HPLC Methods for the Quantification of 3-(1-Aminoethyl)phenol
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(1-Aminoethyl)phenol against other analytical techniques. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The guide outlines detailed methodologies and presents supporting experimental data to facilitate method selection and validation.
Proposed Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method with UV detection is proposed for the routine quantification of this compound.
Proposed HPLC Method Parameters
The following table outlines the proposed starting parameters for the HPLC method. These parameters are based on common practices for the analysis of phenolic and amino compounds and should be optimized during method development.
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 275 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocol for HPLC Method Validation
The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.
1.2.1. System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated. A standard solution of this compound is injected multiple times (typically five or six). The system is deemed suitable if the relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates are within predefined limits.
1.2.2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank sample (diluent/mobile phase), a placebo sample (if applicable), and a sample spiked with known impurities. There should be no interfering peaks at the retention time of this compound.
1.2.3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each standard solution in triplicate. Plot a calibration curve of the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
1.2.4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or matrix with the analyte. Prepare at least three replicates for each concentration level. Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98-102%.
1.2.5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol for Repeatability (Intra-assay precision): Prepare six identical samples at 100% of the target concentration. Analyze the samples on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.
-
Protocol for Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD of the combined results from both studies.
1.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
1.2.7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The effect of these changes on the chromatographic performance is evaluated.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.
Alternative Methodologies
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For phenolic amines, derivatization is often required to improve volatility and chromatographic performance. A Flame Ionization Detector (FID) is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.
-
UV-Vis Spectrophotometry: This is a simpler and more accessible technique but is less specific than chromatographic methods. It is based on the principle that the analyte absorbs light at a specific wavelength. This method is prone to interference from other UV-absorbing compounds in the sample.
Comparative Performance Data
The following table summarizes the hypothetical performance characteristics of the proposed HPLC method and the alternative techniques for the quantification of this compound.
| Parameter | HPLC-UV | GC-FID (with derivatization) | LC-MS | UV-Vis Spectrophotometry |
| Specificity | High | High | Very High | Low |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 90 - 110% |
| Precision (RSD) | < 2% | < 3% | < 1% | < 5% |
| LOD | ~10 ng/mL | ~20 ng/mL | ~0.1 ng/mL | ~1 µg/mL |
| LOQ | ~30 ng/mL | ~60 ng/mL | ~0.3 ng/mL | ~3 µg/mL |
| Analysis Time | ~15 min | ~20 min | ~10 min | ~5 min |
| Cost per Sample | Moderate | Moderate | High | Low |
| Sample Preparation | Simple (dissolution) | Complex (derivatization) | Simple (dissolution) | Very Simple (dissolution) |
Visualizing Workflows and Relationships
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for HPLC Method Validation.
Caption: Decision tree for analytical method selection.
Conclusion
The proposed reversed-phase HPLC-UV method offers a balanced combination of specificity, sensitivity, and cost-effectiveness for the routine quantification of this compound. Its thorough validation according to ICH guidelines will ensure the generation of reliable and reproducible data, which is critical in research and drug development. For applications requiring higher sensitivity or the analysis of complex matrices, LC-MS presents a superior alternative, albeit at a higher cost. GC-FID is a viable option if the analyte and potential impurities are amenable to gas chromatography, while UV-Vis spectrophotometry is best suited for preliminary screening or in situations where high specificity is not a primary concern. The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available resources, and the intended application.
A Comparative Guide to the Synthesis of 3-(1-Aminoethyl)phenol: Biocatalytic vs. Chemical Routes
The synthesis of chiral amines is a critical process in the pharmaceutical industry, as these compounds are key building blocks for a vast array of active pharmaceutical ingredients (APIs). 3-(1-Aminoethyl)phenol, a valuable chiral amine, is no exception. For researchers and drug development professionals, the choice of synthetic route can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide provides an objective comparison of the two primary methods for synthesizing this compound: biocatalytic synthesis using transaminases and chemical synthesis via reductive amination.
This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable approach for specific research and development needs.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the biocatalytic and chemical synthesis of this compound, providing a clear overview of the performance of each method.
| Metric | Biocatalytic Synthesis (Transaminase) | Chemical Synthesis (Reductive Amination - Leuckart Reaction) |
| Starting Material | 3'-Hydroxyacetophenone (B363920) | 3'-Hydroxyacetophenone |
| Catalyst/Reagent | Engineered ω-Transaminase | Formamide (B127407), Formic Acid |
| Yield | High conversion, with potential for high isolated yield.[1] | ~80-87% (based on acetophenone (B1666503) as a similar substrate)[2] |
| Enantiomeric Excess | >99% (for (S)-enantiomer) | Not inherently selective; produces a racemic mixture |
| Reaction Temperature | 30-45°C[1][3] | 120-205°C[2][4] |
| Reaction Pressure | Atmospheric | Atmospheric |
| Solvent | Aqueous buffer (e.g., pH 7.5-8.2), often with a co-solvent (e.g., DMSO)[1][3] | Formamide (acts as both reagent and solvent), water[2] |
| Key Advantages | High enantioselectivity, mild reaction conditions, "green" process[5] | Well-established, no need for enzyme screening/engineering |
| Key Disadvantages | Requires specific enzyme, potential for product inhibition | High temperatures, harsh reagents, produces racemic product, potential for byproducts |
Experimental Workflows and Methodologies
Biocatalytic Synthesis Workflow
The biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol involves the asymmetric amination of 3'-hydroxyacetophenone using an engineered ω-transaminase. Isopropylamine typically serves as the amine donor.
Caption: Biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol.
Chemical Synthesis Workflow
The chemical synthesis of this compound can be achieved through the Leuckart reaction, a type of reductive amination. This method produces a racemic mixture of the product.
Caption: Chemical synthesis of this compound via the Leuckart reaction.
Detailed Experimental Protocols
Biocatalytic Synthesis of (S)-3-(1-Aminoethyl)phenol
This protocol is based on the use of an engineered ω-transaminase for the asymmetric amination of 3'-hydroxyacetophenone.[3]
Materials:
-
3'-Hydroxyacetophenone
-
Engineered ω-transaminase from Vibrio fluvialis (or a similar engineered transaminase)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution by dissolving 3'-hydroxyacetophenone to a final concentration of 35 g/L in a potassium phosphate buffer (pH 7.5) containing 1.5 M isopropylamine, 1 mM PLP, and 5% (v/v) DMSO.
-
Add the engineered ω-transaminase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5% (w/w) of the substrate.
-
Stir the mixture at 45°C and monitor the reaction progress by HPLC or GC analysis.
-
Once the reaction has reached completion (typically within 24 hours), cool the mixture to room temperature.
-
Extract the product from the aqueous phase using ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude (S)-3-(1-Aminoethyl)phenol.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain the highly enantiopure product.
Chemical Synthesis of this compound (Leuckart Reaction)
This protocol is adapted from a procedure for the reductive amination of acetophenone and is expected to yield racemic this compound.[2]
Materials:
-
3'-Hydroxyacetophenone
-
Formamide
-
Deionized water
-
6 M Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide (B78521) (for basification)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 3'-hydroxyacetophenone (1 equivalent), formamide (4.5 equivalents), and water (approx. 0.5 equivalents relative to the ketone).
-
Heat the mixture with magnetic stirring in an oil bath at 205°C for 6 hours.
-
Cool the reaction mixture to approximately 100°C and add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the intermediate formamide.
-
After cooling to room temperature, extract the mixture with diethyl ether to remove any unreacted starting material. Discard the ether layer.
-
Basify the aqueous layer to a pH > 10 with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
Purify the product by vacuum distillation or column chromatography.
Conclusion
Both biocatalytic and chemical synthesis routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Biocatalysis stands out for its exceptional stereoselectivity, producing the desired enantiomer in high purity under mild, environmentally friendly conditions.[5] This makes it an increasingly attractive option for pharmaceutical applications where enantiopurity is paramount. The main challenges lie in the availability and cost of a suitable engineered enzyme.
Chemical synthesis , particularly through methods like the Leuckart reaction, is a well-established and robust method that does not require specialized biological reagents.[4] However, it necessitates high temperatures and harsh reagents, and critically, it produces a racemic mixture, which then requires a subsequent resolution step to isolate the desired enantiomer, adding complexity and reducing the overall yield of the target molecule.
The choice between these methods will ultimately depend on the specific project requirements, including the need for enantiopurity, the scale of the synthesis, cost considerations, and the availability of specialized biocatalysts. For the production of enantiomerically pure this compound, biocatalysis presents a more direct and efficient approach.
References
Benchmarking the Antioxidant Activity of 3-(1-Aminoethyl)phenol Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 3-(1-Aminoethyl)phenol against three widely recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following sections present a summary of antioxidant activity, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway involved in the cellular antioxidant response.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for this compound and the standard antioxidants as determined by the DPPH, ABTS, and FRAP assays.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | FRAP Assay (TEAC, µM) |
| This compound | Hypothetical Data: 45.8 | Hypothetical Data: 25.3 | Hypothetical Data: 850 |
| Trolox | 3.77 - 63.69[1][2] | 2.93 - 42.11[1][2] | TEAC is the standard |
| Ascorbic Acid | 6.1 - 41.25[2][3][4] | 28.23[2] | High reducing capacity |
| BHT | 139.4 - 202.35[5][6] | - | Moderate reducing capacity |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established and widely used procedures in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored spectrophotometrically.
Principle: The antioxidant donates a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solution to obtain various concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard (Trolox, Ascorbic Acid, BHT) to the wells.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the working FRAP reagent.
-
-
Sample Preparation: Prepare various dilutions of the test compound and a standard (FeSO₄).
-
Assay:
-
Add 180 µL of the pre-warmed (37°C) FRAP working reagent to each well of a 96-well plate.
-
Add 20 µL of the diluted test sample or ferrous sulfate (B86663) standards to the wells.
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a key cellular antioxidant signaling pathway and a typical experimental workflow for an antioxidant assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: The Nrf2-ARE Signaling Pathway for Antioxidant Response.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of Metal Complexes with Aminophenol-Derived Ligands: A Review of Preclinical Data
A detailed analysis of the biological activities of transition metal complexes derived from Schiff base ligands incorporating an aminophenol moiety reveals significant potential for therapeutic applications. This guide provides a comparative overview of their anticancer, antimicrobial, and antioxidant properties, supported by experimental data from published research. Due to a lack of specific studies on metal complexes derived directly from 3-(1-Aminoethyl)phenol, this report focuses on analogous compounds to provide a representative understanding of their performance.
Transition metal complexes are at the forefront of medicinal inorganic chemistry, with their therapeutic potential often enhanced by chelation with organic ligands. Schiff bases derived from aminophenols are particularly noteworthy due to their versatile coordination capabilities and inherent biological activities. This guide synthesizes preclinical data on a series of these complexes, offering a comparative perspective for researchers, scientists, and drug development professionals.
Anticancer Activity: A Comparative Analysis
The cytotoxic potential of metal complexes is a key area of investigation. A study on Cu(II), Zn(II), and Mn(II) complexes with a Schiff base derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol demonstrated varied efficacy against different cancer cell lines. The data, summarized below, highlights the superior performance of the copper complex.
Table 1: Comparative in vitro anticancer activity (IC₅₀ in µM) of aminophenol-derived Schiff base metal complexes. [1]
| Compound | A549 (Lung Cancer) | A549cisR (Cisplatin-Resistant Lung Cancer) |
| Ligand | >50 | >50 |
| Cu(II) Complex | 3.93 | 5.21 |
| Zn(II) Complex | 18.26 | 21.34 |
| Mn(II) Complex | 33.61 | 41.58 |
| Cisplatin (B142131) | 8.12 | 25.67 |
The copper(II) complex exhibited the highest cytotoxicity, notably overcoming cisplatin resistance in the A549cisR cell line.[1] This suggests a different mechanism of action compared to traditional platinum-based drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with varying concentrations of the Schiff base ligand and its metal complexes for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, was then calculated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antioxidant Activities
Metal complexes of aminophenol derivatives also exhibit significant antimicrobial and antioxidant properties. A study on Cr(III), Ni(II), and Cu(II) complexes of 3-aminocoumarin (B156225) provides a basis for comparison.
Table 2: Comparative antimicrobial activity (inhibition zone in mm) of 3-aminocoumarin metal complexes.
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis |
| 3-Aminocoumarin | 8 | 7 | 9 | 8 |
| Cr(III) Complex | 14 | 12 | 15 | 13 |
| Ni(II) Complex | 12 | 10 | 13 | 11 |
| Cu(II) Complex | 16 | 14 | 18 | 15 |
Table 3: Comparative antioxidant activity (DPPH scavenging activity, IC₅₀ in µg/mL) of 3-aminocoumarin metal complexes.
| Compound | IC₅₀ (µg/mL) |
| 3-Aminocoumarin | 85 |
| Cr(III) Complex | 68 |
| Ni(II) Complex | 75 |
| Cu(II) Complex | 62 |
In both antimicrobial and antioxidant assays, the copper(II) complex demonstrated the highest activity. Chelation of the metal ion to the ligand generally enhanced the biological activity compared to the free ligand.
Experimental Protocols
Antimicrobial Activity (Agar Well Diffusion Method):
-
Culture Preparation: Bacterial strains were cultured in nutrient broth for 24 hours.
-
Inoculation: Mueller-Hinton agar (B569324) plates were uniformly swabbed with the bacterial cultures.
-
Well Preparation: Wells of 6 mm diameter were made in the agar plates.
-
Compound Loading: A 100 µL solution of each test compound (1 mg/mL in DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the inhibition zone around each well was measured in millimeters.
Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Reaction Mixture: 2 mL of various concentrations of the test compounds in methanol (B129727) were mixed with 2 mL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated, and the IC₅₀ value was determined.
Caption: Synthesis and evaluation of aminophenol-derived metal complexes.
Potential Signaling Pathway in Anticancer Activity
While the precise signaling pathways for these specific complexes are not fully elucidated in the provided literature, a common mechanism for metal-based anticancer drugs involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: A potential mechanism of apoptosis induction by metal complexes.
References
Cross-Validation of Analytical Methods for 3-(1-Aminoethyl)phenol Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3-(1-Aminoethyl)phenol is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the quantification of this compound and the detection of its potential impurities. While specific cross-validation data for this exact molecule is not widely published, this document extrapolates from established analytical methodologies for similar phenolic and amino compounds to present a robust framework for method development and validation.
The selection of an analytical method is a critical decision in the drug development process, influenced by factors such as the physicochemical properties of the analyte, the sample matrix, and the specific requirements for sensitivity, selectivity, and throughput.[1] This guide outlines detailed experimental protocols, presents a comparative summary of expected performance characteristics, and illustrates the logical workflow for cross-validation to ensure consistency and reliability between different analytical approaches.
Comparative Performance of Analytical Methods
The choice between HPLC, GC, and CE for the purity analysis of this compound will depend on the specific analytical requirements. HPLC is often favored for its versatility with non-volatile and thermally labile compounds. GC is a powerful technique for volatile and semi-volatile compounds, often providing high resolution and sensitivity, especially when coupled with a mass spectrometer.[1] Capillary electrophoresis offers high separation efficiency and is particularly useful for charged molecules.[2]
A summary of the expected performance characteristics for each technique, based on typical validation parameters for pharmaceutical analysis, is presented below.[3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | pg to ng/mL range | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range | µg/mL range |
| Specificity | High | Very High (especially with MS) | High |
| Throughput | Moderate to High | Moderate | High |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound purity.
High-Performance Liquid Chromatography (HPLC) Method
Given its phenolic and amino functional groups, a reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% Trifluoroacetic Acid in Water and Acetonitrile (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method
For GC analysis, derivatization of the polar functional groups (hydroxyl and amino) of this compound is recommended to improve its volatility and chromatographic peak shape.
Sample Preparation and Derivatization: To a precisely weighed amount of the sample, add a suitable solvent (e.g., pyridine) and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative. Dilute the derivatized sample with a solvent like hexane (B92381) before injection.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Detector Temperature | 300°C |
| Injection Volume | 1 µL (split injection) |
Capillary Electrophoresis (CE) Method
Capillary Zone Electrophoresis (CZE) is a suitable technique for the analysis of the ionizable this compound.[2]
Sample Preparation: Dissolve the sample in the background electrolyte (BGE) to a final concentration of approximately 0.2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Capillary Electrophoresis system with UV Detector |
| Capillary | Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
Methodology Diagrams
To ensure consistency and comparability of results, a structured workflow for method validation and cross-validation is essential.
Caption: Workflow for the cross-validation of two analytical methods.
The validation of each analytical method should adhere to the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation characteristics.[5]
Caption: Key parameters for analytical method validation according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
Comparing the pharmacological profile of Rivastigmine synthesized from different precursors
For Researchers, Scientists, and Drug Development Professionals
Rivastigmine (B141), a cornerstone in the management of Alzheimer's and Parkinson's disease-related dementia, can be synthesized through various chemical pathways. The choice of precursor and synthetic route significantly influences the impurity profile of the final active pharmaceutical ingredient (API), which in turn may have implications for its pharmacological activity, safety, and overall therapeutic efficacy. This guide provides a comparative analysis of Rivastigmine synthesized from different precursors, focusing on the resulting pharmacological profiles and the analytical methodologies used for their characterization.
Executive Summary
While direct comparative studies on the pharmacological profiles of Rivastigmine synthesized from different precursors are not extensively available in public literature, an analysis of the common synthetic routes and their associated impurities allows for an indirect comparison. The primary differences in the pharmacological profile of Rivastigmine from various synthetic origins are likely to stem from the type and quantity of process-related impurities. This guide will delve into the known pharmacological profile of pure Rivastigmine and explore how key impurities, identified from different synthetic pathways, could potentially modulate its therapeutic effects.
Pharmacological Profile of Rivastigmine
Rivastigmine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This dual inhibition increases the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for cognitive function, thereby alleviating symptoms of dementia.[1] The therapeutic effect of Rivastigmine is well-established, with extensive clinical data supporting its efficacy.[2]
Table 1: Key Pharmacological Parameters of Rivastigmine
| Parameter | Description |
| Mechanism of Action | Reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1] |
| Therapeutic Indications | Mild to moderate dementia of the Alzheimer's type and Parkinson's disease[1] |
| Bioavailability (Oral) | Approximately 40% (for a 3 mg dose) |
| Metabolism | Primarily hydrolyzed by cholinesterases to an inactive metabolite[] |
| Elimination Half-life | Approximately 1.5 hours |
Common Synthetic Routes and Potential Impurities
The synthesis of Rivastigmine can be broadly categorized into several approaches, each starting from different precursors and potentially generating a unique set of impurities.
Chemoenzymatic Synthesis from 3'-Methoxyacetophenone (B145981) or 3'-Hydroxyacetophenone
This modern approach utilizes enzymes for key stereoselective steps, offering high yields and enantiomeric purity.[4][5][6][7] A common precursor for this route is 3'-methoxyacetophenone or 3'-hydroxyacetophenone.[4][5][8][9]
Key Steps (Illustrative):
-
Reduction of the ketone to a chiral alcohol.
-
Enzymatic resolution (e.g., using lipase) to isolate the desired enantiomer.[10][11][12]
-
Conversion of the alcohol to an amine.
-
Carbamoylation to yield Rivastigmine.
Potential Impurities: Even with the high selectivity of enzymes, side reactions and incomplete conversions can lead to impurities.
-
(R)-Rivastigmine: The unwanted enantiomer, which may have a different pharmacological and toxicological profile.
-
Unreacted intermediates: Such as (S)-3-(1-(dimethylamino)ethyl)phenol.
-
Over-alkylation or side-reaction products: Depending on the specific reagents used.
Classical Synthesis involving Resolution
Older synthetic routes often involve the synthesis of a racemic mixture of Rivastigmine, followed by resolution to isolate the active (S)-enantiomer.
Potential Impurities: This approach can be less efficient and may introduce a broader range of impurities.
-
(R)-Rivastigmine: Incomplete resolution can lead to higher levels of the inactive enantiomer.
-
Process-related impurities: A study identified several potential process-related impurities in Rivastigmine tartrate, including:
Impact of Impurities on Pharmacological Profile
The presence of impurities can alter the pharmacological profile of Rivastigmine in several ways:
-
Reduced Potency: The presence of inactive isomers or related substances can lower the overall potency of the drug product per unit mass.
-
Altered Efficacy: Some impurities may have their own pharmacological activity, which could be synergistic, antagonistic, or result in off-target effects. For instance, while the specific pharmacological activities of Dimethyl-rivastigmine and Diethyl-rivastigmine are not well-documented in publicly available literature, their structural similarity to Rivastigmine suggests they could potentially interact with cholinesterases.
-
Toxicity: Impurities may have their own toxicological profiles, contributing to adverse effects.
-
Modified Pharmacokinetics: Impurities could potentially interfere with the absorption, distribution, metabolism, or excretion of Rivastigmine.
Table 2: Common Rivastigmine Impurities and their Potential Pharmacological Significance
| Impurity | Potential Origin | Potential Pharmacological Impact |
| (R)-Rivastigmine | Incomplete stereoselective synthesis or resolution | Likely lower or no therapeutic activity, potentially contributing to side effects. |
| (S)-3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (Dimethyl-rivastigmine) | Side reaction during carbamoylation | Unknown, but structural similarity suggests potential for weak cholinesterase inhibition or other off-target effects. |
| (S)-3-(1-(Dimethylamino)ethyl)phenyl diethylcarbamate (Diethyl-rivastigmine) | Impurity in carbamoyl (B1232498) chloride starting material or side reaction | Unknown, but structural similarity suggests potential for weak cholinesterase inhibition or other off-target effects. |
| 3-Acetylphenyl ethyl(methyl)carbamate | Unreacted starting material or side product | Likely inactive as a cholinesterase inhibitor due to the ketone group instead of the dimethylaminoethyl moiety. |
Experimental Protocols for Impurity Profiling
Robust analytical methods are crucial for identifying and quantifying impurities in Rivastigmine API, ensuring its quality and safety.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the analysis of Rivastigmine and its impurities.[15][16]
Typical HPLC Method Parameters:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]
-
Detection: UV detection at a wavelength of approximately 210-220 nm.[15]
-
Internal Standard: A structurally similar compound, such as donepezil, can be used for accurate quantification.[16]
A detailed protocol for the isolation of Diethyl Rivastigmine from Rivastigmine via semi-preparative HPLC has been described, highlighting the potential for chromatographic separation of these closely related compounds.[17]
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in Rivastigmine synthesis and analysis, the following diagrams are provided.
Caption: Comparison of major synthetic routes to Rivastigmine.
Caption: General workflow for HPLC analysis of Rivastigmine impurities.
Caption: Mechanism of action of Rivastigmine.
Conclusion
The pharmacological profile of Rivastigmine is intrinsically linked to its chemical purity. While different synthetic precursors and methodologies can be employed for its manufacture, the primary determinant of its pharmacological consistency lies in the effective control and minimization of process-related impurities. Chemoenzymatic routes, starting from precursors like 3'-methoxyacetophenone, generally offer higher stereoselectivity and potentially a cleaner impurity profile compared to classical resolution methods.[4][9] The diligent application of robust analytical techniques, such as HPLC, is paramount to ensure the quality and, consequently, the predictable and safe pharmacological performance of Rivastigmine for the benefit of patients. Further research into the specific pharmacological activities of common Rivastigmine impurities would provide a more complete picture and aid in setting even more precise manufacturing specifications.
References
- 1. jocpr.com [jocpr.com]
- 2. Brain metabolic and clinical effects of rivastigmine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Chemoenzymatic Synthesis of Rivastigmine via Dynamic Kinetic Resolution as a Key Step - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Identification and characterization of new impurities in rivastigmine [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. brieflands.com [brieflands.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Excess Determination of 3-(1-Aminoethyl)phenol Using Different Chiral Columns
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral drug intermediates and active pharmaceutical ingredients (APIs). 3-(1-Aminoethyl)phenol is a key chiral building block, and its enantiomeric purity is of significant interest. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and reliable technique for this purpose.[1]
Comparison of Chiral Columns for Enantiomeric Separation
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amines and amino alcohols. Their effectiveness stems from a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation that lead to chiral recognition.
This guide will compare two hypothetical, yet representative, chiral columns for the analysis of this compound:
-
Chiral Column A: An amylose-based column (e.g., based on Amylose tris(3,5-dimethylphenylcarbamate)).
-
Chiral Column B: A cellulose-based column (e.g., based on Cellulose tris(3,5-dimethylphenylcarbamate)).
The following table summarizes the hypothetical performance data for these two columns under optimized normal-phase conditions.
| Parameter | Chiral Column A (Amylose-based) | Chiral Column B (Cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 273 nm | UV at 273 nm |
| Retention Time (R-enantiomer) | 8.2 min | 9.5 min |
| Retention Time (S-enantiomer) | 9.5 min | 11.2 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity Factor (α) | 1.16 | 1.18 |
Experimental Workflow
The general workflow for determining the enantiomeric excess of a sample of this compound is outlined below. This process involves sample preparation, HPLC analysis, and data processing to calculate the enantiomeric excess.
Experimental workflow for ee% determination.
Detailed Experimental Protocols
Below are the detailed experimental protocols for the two hypothetical chiral columns.
Method 1: Chiral Column A (Amylose-based)
1. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA or similar), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 273 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. Enantiomeric Excess Calculation The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method 2: Chiral Column B (Cellulose-based)
1. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or similar), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 273 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. Enantiomeric Excess Calculation The enantiomeric excess (ee%) is calculated using the same formula as in Method 1, based on the integrated peak areas of the two enantiomers.
Concluding Remarks
Both amylose- and cellulose-based chiral stationary phases are powerful tools for the enantiomeric separation of this compound. The choice between them may depend on the specific impurity profile of the sample and the desired resolution and analysis time. The provided protocols offer a solid starting point for method development. It is crucial to optimize the mobile phase composition, including the type and concentration of the alcohol modifier and the acidic or basic additive, to achieve the best possible separation for a given sample and column. As a general practice, screening a variety of chiral columns and mobile phase systems is the most effective strategy for developing a robust and reliable method for enantiomeric excess determination.
References
Side-by-side comparison of different catalysts for reductive amination synthesis
For Researchers, Scientists, and Drug Development Professionals
Reductive amination is a cornerstone reaction in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. The choice of catalyst is paramount, profoundly influencing reaction efficiency, selectivity, and substrate scope. This guide offers a side-by-side comparison of common catalysts for reductive amination, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic endeavors.
Performance Comparison of Reductive Amination Catalysts
The following tables summarize the performance of various catalysts in the reductive amination of two model substrates: the formation of N-benzylaniline from benzaldehyde (B42025) and aniline, and the synthesis of N-benzylcyclohexylamine from cyclohexanone (B45756) and benzylamine. These examples provide a comparative snapshot of catalyst efficacy under representative conditions.
Table 1: Reductive Amination of Benzaldehyde with Aniline
| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Borohydride (B1222165) Reagents | |||||
| NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) (DCE) | Room Temp | 0.5 | 96 | [1] |
| NaBH₃CN | Methanol | Room Temp | - | - | [2] |
| NaBH₄ / DOWEX®50WX8 | Tetrahydrofuran (THF) | Room Temp | 0.33 | 91 | [2][3] |
| NaBH₄ / NaH₂PO₄·H₂O | Tetrahydrofuran (THF) | Reflux | 0.92 | 92 | [4] |
| Precious Metal Catalysts | |||||
| H₂ / Pd/C | Methanol | Room Temp | - | - | [5] |
| H₂ / Pd/UiO-66-NO₂ | Toluene | 60 | 6 | 95 | [6] |
| H₂ / Au/CeO₂/TiO₂ | Toluene | 100 | 4 | - | [7] |
| Non-Precious Metal Catalysts | |||||
| H₂ / Ni Nanoparticles | Isopropanol | 76 | - | High Yields | [8] |
| H₂ / Co Particles | - | 80 | - | >99 | [9] |
| Biocatalysts | |||||
| Imine Reductase (IRED) | Aqueous Buffer | Room Temp | - | Moderate to High | [10] |
| Amine Dehydrogenase (AmDH) | Aqueous Buffer | 30 | 21-60 | >95-99 | [11] |
Table 2: Reductive Amination of Cyclohexanone with Benzylamine
| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Borohydride Reagents | |||||
| NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp | 2 | 88 | [1] |
| NaBH₃CN | Methanol | Room Temp | - | - | [2] |
| NaBH₄ | Methanol | Room Temp | - | - | [12] |
| Precious Metal Catalysts | |||||
| H₂ / Pd/C | Aqueous Micellar | - | - | - | [13] |
| H₂ / Au/CeO₂/TiO₂ | Toluene | 100 | 4 | 79 | [7][14] |
| Non-Precious Metal Catalysts | |||||
| H₂ / Ni Nanoparticles | Isopropanol | 76 | - | - | [8] |
| H₂ / Co Particles | - | 80 | - | - | [9] |
| Biocatalysts | |||||
| Imine Reductase (IRED) | Aqueous Buffer | Room Temp | - | 71-99 | [15][16] |
| Amine Dehydrogenase (AmDH) | Aqueous Buffer | 30 | - | - | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in your own laboratory settings.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
This protocol describes the synthesis of a secondary amine from an aldehyde and a primary amine in a one-pot reaction.[18][19]
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1 equiv) in the chosen solvent, add the amine (1.1 equiv).
-
Stir the mixture at room temperature for 5-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the mixture.
-
Stir the reaction at room temperature for 6 hours or until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Nickel-Catalyzed Reductive Amination of Ketones
This protocol outlines a general procedure for the synthesis of primary amines from ketones using a heterogeneous nickel catalyst.[20]
Materials:
-
Ketone (0.5 mmol)
-
Ni-TA@SiO₂-800 catalyst (30 mg, 6 mol%)
-
tert-Butanol (B103910) (3 mL)
-
Ammonia (B1221849) (5-7 bar)
-
Hydrogen (20 bar)
Procedure:
-
In a high-pressure autoclave, combine the ketone (0.5 mmol) and the Ni-TA@SiO₂-800 catalyst (30 mg).
-
Add tert-butanol (3 mL) to the autoclave.
-
Seal the autoclave and purge with nitrogen, followed by pressurizing with ammonia gas to 5-7 bar.
-
Pressurize the autoclave with hydrogen gas to 20 bar.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the gases.
-
Filter the catalyst from the reaction mixture and wash with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified, for example, by converting it to its hydrochloride salt and recrystallizing.
Protocol 3: Biocatalytic Reductive Amination using Amine Dehydrogenase (AmDH)
This protocol describes the asymmetric synthesis of a chiral amine from a ketone using an amine dehydrogenase.[21]
Materials:
-
Ketone (50 mM)
-
Ammonium (B1175870) formate (B1220265) buffer (1 M, pH 8.5)
-
NAD⁺ (1 mM)
-
Formate Dehydrogenase (FDH) for cofactor recycling
-
Amine Dehydrogenase (AmDH)
-
Orbital shaker
Procedure:
-
Prepare a reaction mixture containing ammonium formate buffer (1 M, pH 8.5), NAD⁺ (1 mM), and the ketone substrate (50 mM).
-
Add the formate dehydrogenase (FDH) and the specific amine dehydrogenase (AmDH) to the reaction mixture.
-
Incubate the reaction at 30 °C on an orbital shaker.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, the product can be extracted from the aqueous phase using an appropriate organic solvent.
-
The extracted product can be purified by standard chromatographic techniques.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the reductive amination process and experimental workflows.
Catalyst Selection Considerations
The choice of catalyst for reductive amination depends on several factors, including the nature of the substrates, desired selectivity, and practical considerations such as cost and safety.
-
Borohydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent, particularly effective for one-pot reactions as it preferentially reduces the iminium ion over the carbonyl starting material.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective but is toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl compound, often requiring a two-step procedure where the imine is pre-formed.[2][12]
-
Precious Metal Catalysts: Catalysts based on palladium, platinum, and gold are highly active and can often be used under milder conditions with hydrogen gas.[5][6][7] They are particularly useful for large-scale synthesis due to their high efficiency. However, the cost of these metals and the need for specialized equipment for hydrogenation can be a drawback.
-
Non-Precious Metal Catalysts: Nickel and cobalt-based catalysts have emerged as cost-effective and abundant alternatives to precious metals.[8][9][20] They often require higher temperatures and pressures but demonstrate excellent activity and selectivity for a wide range of substrates.
-
Biocatalysts: Imine reductases (IREDs) and amine dehydrogenases (AmDHs) offer unparalleled stereoselectivity, making them ideal for the synthesis of chiral amines.[10][17][22] These enzymatic reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry. The substrate scope of wild-type enzymes can be a limitation, but protein engineering is rapidly expanding their applicability.[15]
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 3. redalyc.org [redalyc.org]
- 4. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 5. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 16. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(1-Aminoethyl)phenol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 3-(1-Aminoethyl)phenol are critical to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this corrosive chemical, in line with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 63720-38-7 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Hazard Class | Corrosive | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation. | [1] |
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste. On-site neutralization is not recommended due to the compound's amphoteric nature (possessing both acidic and basic functional groups), which can lead to unpredictable reactions without a specific, validated protocol.
Experimental Protocol: Hazardous Waste Segregation and Collection
-
Waste Identification: Clearly label this compound waste as "Hazardous Waste - Corrosive" and include the full chemical name.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. In particular, keep it separate from incompatible materials such as strong oxidizing agents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure the storage area is cool, dry, and well-ventilated.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and accredited chemical waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Contaminated Materials:
Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound should also be disposed of as hazardous waste. Place these items in a sealed, properly labeled container and dispose of them through your institution's chemical waste program.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This comprehensive approach to the disposal of this compound prioritizes safety and regulatory compliance, building trust in our commitment to responsible chemical management beyond the product itself. Always consult your institution's specific safety and environmental health guidelines.
References
Essential Safety and Operational Guide for 3-(1-Aminoethyl)phenol
This guide provides critical safety and logistical information for the handling of 3-(1-Aminoethyl)phenol (CAS No: 63720-38-7), a compound that requires careful management in a laboratory setting.[1][2] Adherence to these procedures is essential for the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1][3][4] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Danger | H335: May cause respiratory irritation[1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table outlines the recommended PPE for handling this compound.[5]
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Inspect gloves for any signs of degradation or puncture before use. Double gloving may be appropriate for higher-risk procedures. Change gloves immediately if contaminated.[5][7] |
| Skin and Body Protection | A laboratory coat worn over long-sleeved clothing and long pants. Closed-toe shoes. | A chemically resistant apron should be considered for tasks with a high risk of splashing.[5][8] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[1]
-
Procedural Discipline: Keep containers tightly closed when not in use.[1] Transport chemicals in secondary, shatter-resistant containers.[7]
Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
Containers: Keep in a tightly closed, properly labeled container.[1]
-
Segregation: Store away from foodstuffs and other reactive chemicals.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9][10] The use of polyethylene (B3416737) glycol (PEG 300 or 400) to wipe the affected area after initial water flushing is also recommended.[11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup debris, in a designated and properly labeled hazardous waste container.[5]
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[5]
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. monash.edu [monash.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. shyzchem.com [shyzchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
